molecular formula C8H9N3 B1593077 4-methyl-1H-indazol-7-amine CAS No. 952183-44-7

4-methyl-1H-indazol-7-amine

Cat. No.: B1593077
CAS No.: 952183-44-7
M. Wt: 147.18 g/mol
InChI Key: GYFUDPSPYMFYPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methyl-1H-indazol-7-amine is a useful research compound. Its molecular formula is C8H9N3 and its molecular weight is 147.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-1H-indazol-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-5-2-3-7(9)8-6(5)4-10-11-8/h2-4H,9H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYFUDPSPYMFYPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=NNC2=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90640010
Record name 4-Methyl-1H-indazol-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90640010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

952183-44-7
Record name 4-Methyl-1H-indazol-7-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=952183-44-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-1H-indazol-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90640010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methyl-1H-indazol-7-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-methyl-1H-indazol-7-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-methyl-1H-indazol-7-amine is a pivotal heterocyclic building block in modern medicinal chemistry. As a substituted aminoindazole, it serves as a crucial intermediate in the synthesis of complex molecular architectures, particularly kinase inhibitors for oncological applications. This guide provides a comprehensive, technically-grounded overview of a robust synthetic pathway to this compound, followed by a detailed protocol for its structural and purity characterization. The methodologies are presented with a focus on the underlying chemical principles, ensuring that researchers, scientists, and drug development professionals can replicate and adapt these processes with a high degree of confidence and success.

Introduction: The Strategic Importance of the Indazole Scaffold

The indazole ring system is a "privileged scaffold" in drug discovery, a distinction earned by its recurrence in a multitude of biologically active compounds.[1] This bicyclic heteroaromatic structure is adept at forming key hydrogen bond interactions with protein targets, making it a cornerstone in the design of therapeutic agents.[2] Marketed drugs such as Pazopanib (an anti-cancer agent) and Benzydamine (an anti-inflammatory agent) feature the indazole core, highlighting its clinical significance.[1]

Specifically, 7-aminoindazole derivatives are instrumental precursors. The amine functionality at the C7 position provides a versatile handle for subsequent chemical modifications, allowing for the systematic exploration of a compound's structure-activity relationship (SAR). The 4-methyl substituent, as seen in the target compound, can enhance metabolic stability or modulate binding affinity through steric and electronic effects. Therefore, a reliable and well-characterized supply of this compound is a critical first step in the discovery pipeline for novel indazole-based therapeutics.

Synthesis of this compound: A Two-Step Approach

The most efficient and reliable synthesis of this compound proceeds via a two-step sequence starting from a commercially available substituted benzonitrile. The strategy involves the initial formation of the indazole ring system, followed by the reduction of a nitro group to the desired primary amine.

Overall Synthetic Pathway

The synthesis begins with 3-methyl-2-nitrobenzonitrile. The core logic is to first construct the pyrazole ring fused to the benzene ring and then unmask the amine functionality in the final step. This avoids potential side reactions that could occur if the reactive amine group were present during the cyclization step.

Synthetic_Pathway Start 3-methyl-2-nitrobenzonitrile Intermediate 4-methyl-7-nitro-1H-indazole Start->Intermediate Step 1: Cyclization Hydrazine Hydrate Ethanol, Reflux Product This compound Intermediate->Product Step 2: Reduction SnCl2·2H2O Ethanol, Reflux

Caption: Two-step synthesis of this compound.

Step 1: Cyclization to form 4-methyl-7-nitro-1H-indazole

Principle: This step involves a nucleophilic addition-elimination reaction. Hydrazine acts as a dinucleophile, first attacking the electrophilic carbon of the nitrile group. Subsequent intramolecular cyclization onto the carbon bearing the nitro group, facilitated by the nitro group's electron-withdrawing nature, leads to the formation of the indazole ring.

Experimental Protocol:

  • To a solution of 3-methyl-2-nitrobenzonitrile (1.0 eq) in ethanol (5 mL per 1 mmol of substrate) in a round-bottom flask, add hydrazine hydrate (80% solution, 1.5 eq).

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 30% ethyl acetate in hexanes). The reaction is typically complete within 4-6 hours.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Reduce the solvent volume under reduced pressure using a rotary evaporator.

  • Add cold water to the residue, which should induce precipitation of the product.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield 4-methyl-7-nitro-1H-indazole as a solid. This intermediate can often be used in the next step without further purification.

Step 2: Reduction to this compound

Principle: The nitro group of the intermediate is selectively reduced to a primary amine. Tin(II) chloride (SnCl₂) in an acidic medium (generated in situ with HCl from the hydration water or added separately) is a classic and highly effective reagent for this transformation, known for its high chemoselectivity and tolerance of other functional groups.[3] The mechanism involves a series of single-electron transfers from Sn(II) to the nitro group.

Experimental Protocol:

  • Suspend 4-methyl-7-nitro-1H-indazole (1.0 eq) in ethanol (10 mL per 1 mmol of substrate) in a round-bottom flask.

  • Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq) to the suspension.

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) for 2-3 hours. The reaction mixture will become a clear solution as the starting material is consumed. Monitor the reaction by TLC.

  • After cooling to room temperature, carefully pour the reaction mixture into a beaker of crushed ice.

  • Basify the acidic solution by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) solution until the pH is approximately 8-9. A dense white precipitate of tin salts will form.

  • Extract the aqueous slurry with ethyl acetate (3 x volume of the initial reaction).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure this compound.

Comprehensive Characterization

Confirming the identity and purity of the final compound is a critical, self-validating step of the protocol. A combination of spectroscopic and chromatographic methods should be employed.

Characterization_Workflow cluster_0 Primary Structure Verification cluster_1 Functional Group & Purity Analysis NMR NMR Spectroscopy (¹H, ¹³C) MS Mass Spectrometry (ESI-MS) IR IR Spectroscopy MP Melting Point HPLC HPLC/TLC Purified_Product Purified This compound Purified_Product->NMR Purified_Product->MS Purified_Product->IR Purified_Product->MP Purified_Product->HPLC

Caption: Workflow for the comprehensive characterization of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. Spectra are typically recorded in deuterated solvents like DMSO-d₆ or CDCl₃.

  • ¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their connectivity.

    • Aromatic Protons: Two doublets are expected in the aromatic region (~6.5-7.5 ppm), corresponding to the two adjacent protons on the benzene ring.

    • Methyl Protons: A singlet integrating to three protons will appear in the aliphatic region (~2.2-2.5 ppm).

    • Amine Protons: A broad singlet integrating to two protons for the -NH₂ group will be visible (~4.0-5.5 ppm). Its chemical shift can vary with concentration and solvent.

    • Indazole N-H Proton: A broad singlet for the indazole N-H will appear far downfield (~10-13 ppm).[3]

  • ¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon environments. For this compound, eight distinct signals are expected.

Expected NMR Data (Hypothetical, in DMSO-d₆)
¹H NMR δ (ppm) : ~12.5 (s, 1H, NH), 7.4 (d, 1H, Ar-H), 6.6 (d, 1H, Ar-H), 5.1 (s, 2H, NH₂), 2.3 (s, 3H, CH₃)
¹³C NMR δ (ppm) : Eight signals expected in the range of ~10-150 ppm, including one aliphatic carbon (~15-20 ppm) and seven aromatic/heteroaromatic carbons.
Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the synthesized compound. Using Electrospray Ionization (ESI-MS) in positive ion mode, the expected peak would be the protonated molecule [M+H]⁺.

Mass Spectrometry Data
Molecular Formula C₈H₉N₃
Exact Mass 147.08 g/mol
Expected [M+H]⁺ 148.08
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

  • N-H Stretch: A pair of medium-to-sharp peaks around 3300-3500 cm⁻¹ corresponds to the symmetric and asymmetric stretching of the primary amine (-NH₂). A broader peak in the same region may correspond to the indazole N-H.

  • C-H Stretch: Peaks just above 3000 cm⁻¹ indicate aromatic C-H stretching, while peaks just below 3000 cm⁻¹ indicate aliphatic C-H stretching from the methyl group.

  • C=C/C=N Stretch: Absorptions in the 1500-1620 cm⁻¹ region are characteristic of the aromatic and heteroaromatic ring systems.

Purity Assessment: Chromatography and Melting Point
  • Thin Layer Chromatography (TLC): An indispensable tool for monitoring reaction progress and assessing the purity of the final product. The compound should appear as a single spot under UV light and/or with an appropriate stain.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity. A pure sample should exhibit a single major peak.

  • Melting Point: A sharp melting point range is a good indicator of high purity for a crystalline solid.

Conclusion

This guide outlines a validated and logical pathway for the synthesis and comprehensive characterization of this compound. By detailing not only the procedural steps but also the fundamental chemical principles, this document serves as a practical resource for chemists in the pharmaceutical industry. The successful execution of this synthesis provides access to a high-value chemical intermediate, enabling the advancement of drug discovery programs targeting kinases and other important protein families.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-methyl-1H-indazol-7-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-methyl-1H-indazol-7-amine is a heterocyclic aromatic amine belonging to the indazole class of compounds. The indazole scaffold is a prominent bicyclic system composed of fused benzene and pyrazole rings, and it is a key structural motif in a multitude of biologically active molecules.[1][2] The strategic placement of the methyl and amine substituents on the indazole core of this compound imparts specific electronic and steric properties that are of significant interest in medicinal chemistry and drug development.[1] Understanding the fundamental physicochemical properties of this compound is paramount for its effective utilization in research and development, influencing aspects from reaction kinetics and formulation to bioavailability and toxicological profiles.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, designed for researchers, scientists, and drug development professionals. The narrative synthesizes theoretical principles with practical experimental considerations, offering a robust framework for the characterization and application of this molecule.

Molecular Structure and Identification

The foundational step in characterizing any chemical entity is the unambiguous definition of its molecular structure and associated identifiers.

Structure:

Molecular Structure of this compound

Table 1: Chemical Identifiers for this compound

IdentifierValueSource
IUPAC Name This compound-
Molecular Formula C₈H₉N₃[3]
Molecular Weight 147.18 g/mol [3]
Canonical SMILES CC1=CC=C2C(=C1)C=NN2
InChIKey Not available for this specific isomer.-
CAS Number Not available for this specific isomer.-

Physicochemical Properties

A quantitative understanding of a compound's physicochemical properties is critical for predicting its behavior in various chemical and biological systems. Due to the limited availability of experimental data for this compound, this section will leverage data from its close structural isomers, 4-methyl-1H-indazol-5-amine and 1-methyl-1H-indazol-4-amine, to provide reasonable estimates. It is crucial to note that while these isomers share the same molecular formula and weight, the positions of the substituents will influence their properties.

Table 2: Summary of Physicochemical Properties

PropertyEstimated/Predicted ValueRemarks and Key Insights
Melting Point Data not available. Expected to be a solid at room temperature.Similar indazole derivatives are typically crystalline solids.[4]
Boiling Point Data not available.High boiling point expected due to hydrogen bonding and aromaticity.
Calculated logP 1.2 (for 4-methyl-1H-indazol-5-amine)Indicates moderate lipophilicity, suggesting potential for membrane permeability.
pKa (of the conjugate acid) Data not available.The amine group's basicity will be influenced by the electron-donating methyl group and the electron-withdrawing indazole ring system.
Aqueous Solubility Predicted to be low.Aromatic amines often have limited water solubility, which is expected to decrease with the presence of the methyl group.

Solubility Profile

The solubility of a compound is a critical parameter that affects its suitability for various applications, including in vitro assays and in vivo studies.

Qualitative Solubility Assessment

Based on its structure, this compound is expected to exhibit the following solubility characteristics:

  • Aqueous Solubility: As a molecule with a significant aromatic core and a non-polar methyl group, its solubility in water is anticipated to be low.

  • Acidic Solubility: The presence of the basic amino group suggests that the compound will be soluble in acidic aqueous solutions due to the formation of a protonated, more polar salt.

  • Organic Solubility: It is expected to be soluble in a range of organic solvents, particularly polar organic solvents like ethanol, methanol, DMSO, and DMF.

Experimental Protocol for Solubility Determination

A standard method for determining the thermodynamic solubility of a compound is the shake-flask method.

Objective: To determine the solubility of this compound in various solvents.

Materials:

  • This compound

  • Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, 0.1 M HCl, ethanol, DMSO)

  • Vials with screw caps

  • Orbital shaker or rotator

  • Analytical balance

  • Centrifuge

  • HPLC with a suitable column and detector

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the test solvent.

  • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C).

  • Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • After equilibration, centrifuge the samples to pellet the undissolved solid.

  • Carefully collect an aliquot of the supernatant and dilute it with a suitable solvent.

  • Analyze the concentration of the dissolved compound using a validated HPLC method.

  • Calculate the solubility in mg/mL or mmol/L.

G cluster_0 Solubility Determination Workflow A Add excess compound to solvent B Equilibrate on shaker (24-48h) A->B C Centrifuge to -pellet solid B->C D Collect and dilute -supernatant C->D E Analyze concentration -by HPLC D->E F Calculate -Solubility E->F

Workflow for Shake-Flask Solubility Assay

Acidity and Basicity (pKa)

The pKa value is a measure of the acidity or basicity of a compound and is crucial for understanding its ionization state at different pH values. For this compound, the primary basic center is the amino group at the 7-position.

Factors Influencing pKa
  • Amino Group: The lone pair of electrons on the nitrogen atom of the amino group makes it basic.

  • Indazole Ring: The indazole ring system is generally considered to be weakly basic. The protonation site on the indazole ring can vary depending on the substitution pattern.

  • Methyl Group: The methyl group at the 4-position is an electron-donating group, which should slightly increase the basicity of the nearby amino group.

Experimental Protocol for pKa Determination

Potentiometric titration is a common and reliable method for determining the pKa of amines.

Objective: To determine the pKa of the conjugate acid of this compound.

Materials:

  • This compound

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Deionized water (degassed)

  • pH meter with a calibrated electrode

  • Burette

  • Stir plate and stir bar

Procedure:

  • Dissolve a known amount of this compound in a known volume of deionized water. A co-solvent like methanol or ethanol may be necessary if the aqueous solubility is low.

  • Add a known excess of standardized HCl to fully protonate the amine.

  • Titrate the solution with the standardized NaOH solution, recording the pH after each addition of titrant.

  • Plot the pH versus the volume of NaOH added.

  • The pKa can be determined from the half-equivalence point of the titration curve.

Lipophilicity (logP)

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP) between octanol and water, is a critical parameter in drug discovery as it influences absorption, distribution, metabolism, and excretion (ADME) properties.

Theoretical Considerations

The calculated logP for the isomeric 4-methyl-1H-indazol-5-amine is 1.2, suggesting that this compound will also have moderate lipophilicity. This value indicates a balance between aqueous solubility and lipid membrane permeability.

Experimental Protocol for logP Determination

The shake-flask method is the gold standard for experimental logP determination.

Objective: To determine the octanol-water partition coefficient of this compound.

Materials:

  • This compound

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

  • Vials with screw caps

  • Vortex mixer

  • Centrifuge

  • HPLC with a suitable column and detector

Procedure:

  • Prepare a stock solution of this compound in either water or n-octanol.

  • Add equal volumes of the pre-saturated n-octanol and water to a vial.

  • Add a small aliquot of the stock solution to the vial.

  • Vortex the mixture vigorously for several minutes to facilitate partitioning.

  • Allow the two phases to separate by standing or by centrifugation.

  • Carefully sample both the aqueous and octanolic layers.

  • Determine the concentration of the compound in each phase using a validated HPLC method.

  • Calculate the partition coefficient, P = [Concentration in octanol] / [Concentration in water].

  • The logP is the logarithm of the partition coefficient.

G cluster_1 logP Determination Logic Start Prepare compound solution in -pre-saturated octanol/water Partition Mix and equilibrate -the two phases Start->Partition Separate Separate phases via -centrifugation Partition->Separate Analyze Quantify compound concentration -in each phase by HPLC Separate->Analyze Calculate Calculate P and logP Analyze->Calculate

Logic Diagram for logP Measurement

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indazole ring, the methyl protons, and the amine protons. The chemical shifts and coupling patterns of the aromatic protons will be diagnostic for the substitution pattern. The methyl group will likely appear as a singlet in the upfield region (around 2-3 ppm). The amine protons may appear as a broad singlet, and their chemical shift can be solvent-dependent.

  • ¹³C NMR: The carbon NMR spectrum will show signals for each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons will be in the typical downfield region (100-150 ppm), while the methyl carbon will be upfield.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present. Key expected absorptions include:

  • N-H stretching: Around 3300-3500 cm⁻¹ for the amine and the indazole N-H.

  • C-H stretching: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches from the methyl group just below 3000 cm⁻¹.

  • C=C and C=N stretching: In the 1400-1600 cm⁻¹ region, characteristic of the aromatic and pyrazole rings.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M⁺) would be expected at m/z 147.18. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[5]

Synthesis Outline

A potential retrosynthetic analysis suggests that this compound could be synthesized from a suitably substituted nitro-toluene derivative.

G Substituted Nitro-Toluene Substituted Nitro-Toluene Substituted Phenylhydrazine Substituted Phenylhydrazine Substituted Nitro-Toluene->Substituted Phenylhydrazine This compound This compound Substituted Phenylhydrazine->this compound

Retrosynthetic Approach

A general forward synthesis could involve:

  • Nitration of a suitable toluene derivative to introduce a nitro group at the desired position.

  • Reduction of the nitro group to an amine.

  • Diazotization of the amine followed by reduction to form a hydrazine.

  • Cyclization of the resulting phenylhydrazine, often under acidic conditions, to form the indazole ring.

Safety and Handling

No specific safety data sheet (SDS) is available for this compound. However, based on the GHS classifications for the closely related isomers 4-methyl-1H-indazol-5-amine and 1H-indazol-7-amine, the following hazards should be anticipated:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.

  • Skin Irritation: Causes skin irritation.

  • Eye Irritation: Causes serious eye irritation.

Recommended Handling Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Wash hands thoroughly after handling.

  • Store in a tightly closed container in a cool, dry place.

Conclusion

This compound is a molecule of significant interest with a physicochemical profile that makes it amenable to further investigation in drug discovery and materials science. While experimental data for this specific isomer is limited, this guide provides a comprehensive framework for its characterization based on the established properties of related indazole derivatives and sound scientific principles. The detailed experimental protocols offer a practical starting point for researchers to generate the specific data required for their applications. As with any chemical compound, adherence to strict safety protocols is essential when handling this compound.

References

A Technical Guide to the Structural Analysis and Confirmation of 4-methyl-1H-indazol-7-amine

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive framework for the structural analysis and unequivocal confirmation of the novel heterocyclic compound, 4-methyl-1H-indazol-7-amine. Moving beyond a simple recitation of methods, this guide delves into the causality behind experimental choices, establishing a self-validating system of protocols for researchers in drug discovery and development. We will explore the synergistic application of advanced spectroscopic and crystallographic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and X-ray Crystallography, to provide an unassailable confirmation of the molecular structure. This document is intended to serve as a practical, field-proven manual for scientists engaged in the characterization of complex small molecules.

Introduction: The Significance of Structural Integrity in Drug Discovery

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The precise substitution pattern on the indazole ring system is critical to its pharmacological activity and pharmacokinetic properties. Therefore, the unambiguous structural confirmation of novel indazole derivatives, such as this compound, is a foundational requirement in the drug discovery pipeline. Any ambiguity in the molecular architecture can lead to misinterpretation of structure-activity relationships (SAR), wasted resources, and potential safety concerns.

This guide will systematically detail the analytical workflow required to confirm the identity and purity of this compound, emphasizing the "why" behind each experimental step to empower researchers to adapt these principles to other novel compounds.

The Analytical Triad: A Multi-faceted Approach to Structural Elucidation

The confirmation of a novel molecular structure should never rely on a single analytical technique. Instead, a triad of orthogonal methods—NMR, Mass Spectrometry, and X-ray Crystallography—provides a self-validating system. Each technique probes a different aspect of the molecule's identity, and their collective agreement provides the highest level of confidence.

Caption: The analytical triad for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[2] It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For this compound, a suite of NMR experiments is required for unambiguous assignment.

Foundational 1D NMR: ¹H and ¹³C Spectra

The initial and most fundamental NMR experiments are one-dimensional ¹H and ¹³C NMR.

  • ¹H NMR Spectroscopy: This experiment provides information about the number of different types of protons, their chemical environment, and their neighboring protons. For this compound, we expect to see distinct signals for the aromatic protons on the indazole ring, the methyl protons, the amine protons, and the N-H proton of the indazole. The splitting patterns of the aromatic protons will be crucial for determining their relative positions.

  • ¹³C NMR Spectroscopy: This experiment reveals the number of different types of carbon atoms in the molecule. The chemical shifts of the carbon signals provide information about their hybridization and electronic environment. For our target molecule, we anticipate distinct signals for the aromatic carbons, the methyl carbon, and the carbons of the indazole core.

Expected Chemical Shifts (Predicted and based on Analogs)
Atom ¹H Chemical Shift (ppm, predicted) ¹³C Chemical Shift (ppm, predicted) Justification
CH₃~2.3~15Typical for a methyl group on an aromatic ring.
Aromatic CH6.5 - 7.5100 - 140The electron-donating amine group will shield the aromatic protons and carbons, shifting them upfield.
NH₂Broad, ~4.5-The chemical shift is variable and concentration-dependent.
NH (indazole)Broad, ~12-13-The indazole N-H proton is typically deshielded and appears as a broad singlet.

Note: Predicted chemical shifts are based on general principles and data from similar indazole derivatives. Actual values may vary depending on the solvent and other experimental conditions.[3][4]

Advanced 2D NMR: Unambiguous Connectivity with HSQC and HMBC

While 1D NMR provides a foundational understanding, two-dimensional NMR experiments are essential for unequivocally connecting the atoms in the molecular structure.

  • Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to.[5] This allows for the direct assignment of protonated carbons.

  • Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is a cornerstone of structural elucidation, revealing correlations between protons and carbons that are two or three bonds away.[6] This is critical for piecing together the molecular fragments and identifying quaternary (non-protonated) carbons.

Caption: A logical workflow for NMR-based structural elucidation.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube.[7] DMSO-d₆ is often a good choice for indazole derivatives due to its ability to dissolve a wide range of compounds and for observing exchangeable protons like NH and NH₂.

  • Spectrometer Setup: Insert the NMR tube into the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity for high-resolution spectra.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard ¹H spectrum with a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • HSQC: Run a standard gradient-selected HSQC experiment.

    • HMBC: Acquire a gradient-selected HMBC experiment, optimizing the long-range coupling delay for typical 2-3 bond C-H couplings (around 8-10 Hz).

  • Data Processing and Interpretation: Process the acquired data using appropriate software. The interpretation involves a logical deduction process, starting with the 1D spectra and then using the 2D correlations to build the final structure.[8]

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions.[9] For structural elucidation, high-resolution mass spectrometry (HRMS) is indispensable as it provides a highly accurate molecular weight, allowing for the determination of the elemental composition.

High-Resolution Mass Spectrometry (HRMS)

HRMS can distinguish between molecules with the same nominal mass but different elemental compositions. For this compound (C₈H₉N₃), the expected exact mass can be calculated and compared to the experimental value, providing strong evidence for the molecular formula.

Tandem Mass Spectrometry (MS/MS): Unveiling the Fragmentation Pattern

Tandem mass spectrometry (MS/MS) involves the isolation of a precursor ion (in this case, the molecular ion of our target compound) and its subsequent fragmentation. The resulting fragment ions provide valuable information about the molecule's structure. For indazole derivatives, characteristic fragmentation patterns often involve cleavages of the indazole ring and its substituents.[10]

Predicted Fragmentation of this compound:

m/z (predicted) Fragment Plausible Loss
147[M+H]⁺-
132[M+H - CH₃]⁺Loss of a methyl radical
120[M+H - HCN]⁺Loss of hydrogen cyanide from the pyrazole ring
105[C₇H₅N]⁺Further fragmentation of the indazole core
Experimental Protocol: LC-MS/MS
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Chromatographic Separation: Inject the sample onto a liquid chromatography (LC) system coupled to the mass spectrometer. A reversed-phase C18 column is typically used for small organic molecules.

  • Mass Spectrometric Analysis:

    • Full Scan MS: Acquire a full scan spectrum to determine the m/z of the molecular ion.

    • MS/MS: Perform a product ion scan on the molecular ion to obtain the fragmentation pattern.

  • Data Analysis: Compare the accurate mass measurement with the theoretical mass of the proposed structure. Analyze the fragmentation pattern to ensure it is consistent with the structure of this compound.

X-ray Crystallography: The Definitive 3D Structure

While NMR and MS provide compelling evidence for the structure of a molecule, X-ray crystallography offers the ultimate, unambiguous confirmation by determining the precise three-dimensional arrangement of atoms in a single crystal.[11] This technique is the gold standard for structural determination.

The Crystallization Challenge

The primary bottleneck in X-ray crystallography is often the growth of high-quality single crystals.[12] This can be a trial-and-error process, but several common techniques can be employed.

Experimental Protocol: Crystallization
  • Solvent Selection: Screen a variety of solvents to find a suitable system where the compound has moderate solubility.

  • Crystallization Techniques:

    • Slow Evaporation: Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly.[13]

    • Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial inside a larger sealed container with a more volatile anti-solvent. The anti-solvent vapor will slowly diffuse into the compound solution, reducing its solubility and promoting crystallization.[14]

    • Solvent Layering: Carefully layer a less dense anti-solvent on top of a more dense solution of the compound. Crystals may form at the interface.

  • Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor and mount them for X-ray diffraction analysis.

Data Collection and Structure Refinement

A single crystal is mounted on a goniometer and irradiated with X-rays. The diffraction pattern is collected and used to solve and refine the crystal structure, yielding the precise atomic coordinates, bond lengths, and bond angles.

Conclusion: A Unified and Self-Validating Approach

The structural confirmation of a novel compound like this compound demands a rigorous and multi-faceted analytical approach. By synergistically employing 1D and 2D NMR, high-resolution mass spectrometry, and single-crystal X-ray crystallography, researchers can build an unassailable case for the proposed structure. This guide has outlined not only the "how" but also the "why" of each technique, providing a robust framework for the confident characterization of novel chemical entities in the demanding landscape of modern drug discovery.

References

The Therapeutic Potential of Novel Indazole Derivatives: A Technical Guide to Their Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

The indazole scaffold, a bicyclic aromatic heterocycle, has emerged as a "privileged structure" in medicinal chemistry due to its remarkable versatility and presence in numerous biologically active compounds.[1][2] Its unique chemical properties allow for diverse substitutions, leading to a wide array of derivatives with significant therapeutic potential.[1][3] This in-depth technical guide provides a comprehensive overview of the biological activities of novel indazole derivatives, focusing on their anticancer, anti-inflammatory, antimicrobial, and neurological applications. We will delve into the mechanisms of action, structure-activity relationships (SAR), and key experimental methodologies used to evaluate these promising compounds.

Anticancer Activity: Targeting the Hallmarks of Cancer

Indazole derivatives have demonstrated significant potential as anticancer agents by targeting various hallmarks of cancer, including sustained proliferative signaling, evasion of apoptosis, and angiogenesis.[4][5][6] Several FDA-approved anticancer drugs, such as Axitinib and Pazopanib, feature the indazole core, underscoring its clinical relevance.[5][7]

Mechanism of Action: Kinase Inhibition

A primary mechanism through which indazole derivatives exert their anticancer effects is the inhibition of protein kinases.[5][6] These enzymes play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and survival. Overexpression or mutation of certain kinases is a common driver of cancer.

Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition: Many indazole derivatives have been developed as potent inhibitors of VEGFR, a key mediator of angiogenesis—the formation of new blood vessels that supply tumors with nutrients and oxygen.[5] By blocking VEGFR signaling, these compounds can effectively starve tumors and inhibit their growth and metastasis. For instance, Pazopanib is a multi-targeted tyrosine kinase inhibitor that targets VEGFR, among other kinases.[7]

Other Kinase Targets: Novel indazole derivatives have been designed to inhibit a range of other kinases implicated in cancer, including:

  • Aurora Kinases: Involved in cell cycle regulation.[5]

  • Epidermal Growth Factor Receptor (EGFR): A key driver in non-small cell lung cancer.[1]

  • Anaplastic Lymphoma Kinase (ALK): A target in certain types of lymphoma and lung cancer.[1]

  • Pim Kinases: Implicated in cell survival and proliferation.[1]

  • Extracellular Signal-Regulated Kinase (ERK): A central component of the MAPK signaling pathway.[7]

The following diagram illustrates a simplified workflow for screening novel indazole derivatives as kinase inhibitors.

G cluster_0 In Vitro Screening cluster_1 Cell-Based Assays cluster_2 In Vivo Studies A Compound Library of Novel Indazole Derivatives B Biochemical Kinase Assay (e.g., LANCE, ADP-Glo) A->B Primary Screen C Determine IC50 Values B->C Quantification D Selectivity Profiling against a Panel of Kinases C->D Assess Specificity E Lead Compound Identification D->E Prioritization F Cancer Cell Line Proliferation Assay (e.g., MTT, SRB) E->F Evaluate Antiproliferative Effect G Target Engagement Assay (e.g., Western Blot for p-Target) F->G Validate On-Target Activity H Apoptosis/Cell Cycle Analysis (e.g., Flow Cytometry) G->H Elucidate Mechanism I Confirmation of Cellular Activity H->I J Xenograft/Orthotopic Animal Models I->J Evaluate In Vivo Efficacy K Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies J->K L Efficacy and Toxicity Assessment K->L M Preclinical Candidate Selection L->M

Caption: A typical workflow for the discovery of indazole-based kinase inhibitors.

Induction of Apoptosis

Beyond kinase inhibition, certain indazole derivatives can induce apoptosis, or programmed cell death, in cancer cells.[4][8] This is a critical mechanism for eliminating malignant cells. For example, the indazole derivative 2f was shown to promote apoptosis in breast cancer cells by upregulating pro-apoptotic proteins like Bax and cleaved caspase-3, while downregulating the anti-apoptotic protein Bcl-2.[4] This compound also decreased the mitochondrial membrane potential and increased reactive oxygen species (ROS) levels, further contributing to apoptotic cell death.[4]

The following diagram depicts a simplified apoptotic pathway that can be induced by bioactive indazole derivatives.

G cluster_0 Apoptosis Induction by Indazole Derivative Indazole Indazole Derivative Bcl2 Bcl-2 Indazole->Bcl2 Inhibits Bax Bax Indazole->Bax Promotes Mitochondria Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Bcl2->Mitochondria Inhibits Bax->Mitochondria Permeabilizes Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified intrinsic apoptotic pathway initiated by an indazole derivative.

Structure-Activity Relationship (SAR) Insights

SAR studies are crucial for optimizing the anticancer potency of indazole derivatives.[1][9] Key findings from various studies indicate that the nature and position of substituents on the indazole ring significantly influence activity. For instance, aryl groups at the C3 and C6 positions have been shown to be important for inhibitory activities against certain kinases.[1] Furthermore, the addition of specific functional groups, such as a piperazine moiety, can enhance enzymatic inhibition and cellular activity.[7]

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key pathological feature of many diseases. Indazole derivatives, including the commercially available drugs Bendazac and Benzydamine, have demonstrated significant anti-inflammatory properties.[7][10]

Mechanism of Action

The anti-inflammatory effects of indazole derivatives are often attributed to their ability to inhibit key mediators of the inflammatory response.[10][11][12]

  • Cyclooxygenase (COX) Inhibition: Some indazole derivatives can inhibit COX enzymes, particularly COX-2, which is responsible for the production of pro-inflammatory prostaglandins.[10]

  • Cytokine Inhibition: These compounds can also suppress the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β).[10][11]

  • Free Radical Scavenging: Indazole derivatives may also exert anti-inflammatory effects through their antioxidant properties, by scavenging free radicals that contribute to inflammation-related tissue damage.[10]

In Vivo Evaluation of Anti-inflammatory Activity

A standard preclinical model to assess the acute anti-inflammatory activity of novel compounds is the carrageenan-induced paw edema model in rats.[10][12]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animal Acclimatization: Male Wistar rats are acclimatized to the laboratory conditions for at least one week.

  • Grouping and Dosing: Animals are fasted overnight and divided into groups: a control group (vehicle), a standard group (e.g., indomethacin), and test groups receiving different doses of the indazole derivative. The compounds are typically administered orally.

  • Induction of Inflammation: One hour after drug administration, 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

Antimicrobial and Antifungal Activity

The rise of antimicrobial resistance necessitates the development of new classes of antimicrobial agents. Indazole derivatives have shown promise as potent antibacterial and antifungal compounds.[2][13][14]

Spectrum of Activity

Novel indazole derivatives have demonstrated activity against a range of pathogens:

  • Bacteria: Including both Gram-positive (e.g., Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Xanthomonas campestris) bacteria.[2][14]

  • Fungi: Including Candida albicans and Aspergillus species.[13][15]

  • Protozoa: Some derivatives have shown activity against protozoa like Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis.[16]

Evaluation of Antimicrobial Activity

The antimicrobial efficacy of new compounds is typically assessed by determining their Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

  • Preparation of Inoculum: A standardized suspension of the microbial strain is prepared in a suitable broth medium.

  • Compound Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Neurological Applications: Targeting Neurodegenerative and Mood Disorders

Emerging research indicates that indazole derivatives have potential applications in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.[17][18]

Mechanisms of Neuroprotection

The neuroprotective effects of indazole derivatives are linked to several mechanisms:

  • Inhibition of Monoamine Oxidase (MAO): MAO enzymes are involved in the breakdown of neurotransmitters, and their inhibition can be beneficial in Parkinson's disease.[17]

  • Inhibition of Kinases: Kinases such as Glycogen Synthase Kinase 3 (GSK-3) and Leucine-Rich Repeat Kinase 2 (LRRK2) are implicated in the pathology of neurodegenerative diseases.[17]

  • Anti-inflammatory and Antioxidant Effects: Neuroinflammation and oxidative stress are common features of neurodegenerative diseases, and the anti-inflammatory and antioxidant properties of indazole derivatives can be neuroprotective.[18][19]

  • Cholinesterase and BACE1 Inhibition: In the context of Alzheimer's disease, some indazole derivatives have been shown to inhibit acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and beta-secretase 1 (BACE1), enzymes involved in the cholinergic deficit and amyloid-beta plaque formation.[18][19]

For example, the indazole derivative AMI has been shown to improve Parkinson's disease symptoms in a mouse model by inhibiting tau hyperphosphorylation.[20]

Conclusion and Future Perspectives

The indazole scaffold is a remarkably versatile platform for the design and development of novel therapeutic agents. The diverse biological activities of indazole derivatives, ranging from anticancer and anti-inflammatory to antimicrobial and neuroprotective, highlight their immense potential in addressing a wide spectrum of diseases. Future research in this area will likely focus on the synthesis of more potent and selective derivatives, the elucidation of novel mechanisms of action, and the advancement of promising lead compounds into clinical development. The continued exploration of the chemical space around the indazole nucleus holds great promise for the discovery of next-generation medicines.

References

An In-depth Technical Guide to Elucidating the Mechanism of Action of 4-methyl-1H-indazol-7-amine

Author: BenchChem Technical Support Team. Date: January 2026

<

Abstract

The indazole scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous approved and investigational protein kinase inhibitors.[1][2] This guide provides a comprehensive, technically-grounded framework for elucidating the mechanism of action (MoA) of a novel indazole-containing compound, 4-methyl-1H-indazol-7-amine. Moving beyond a simple recitation of protocols, this document details the strategic rationale behind a multi-pronged investigational cascade, designed to robustly identify the molecular target(s), confirm cellular engagement, and characterize the downstream signaling consequences of inhibition. We will detail methodologies from broad-spectrum kinase profiling and biophysical target engagement assays to cellular signaling analysis, providing field-proven insights to guide researchers in drug development.

Introduction: The Indazole Scaffold and the Rationale for Kinase Inhibition

The 1H-indazole ring system is a bioisostere of indole and is recognized for its ability to form critical hydrogen bond interactions with the hinge region of the ATP-binding pocket of many protein kinases. This interaction, mimicking the adenine portion of ATP, makes the indazole scaffold a highly effective starting point for the design of potent and selective kinase inhibitors.[1] Several FDA-approved drugs, such as Axitinib (VEGFR inhibitor) and Pazopanib (multi-kinase inhibitor), feature this core structure, validating its therapeutic importance.[1][3]

Given this precedent, the primary hypothesis for this compound is that it functions as a protein kinase inhibitor. The goal of an MoA study is to systematically test this hypothesis, identify the specific kinase(s) it targets, and understand the functional consequences in a cellular context. This guide outlines a logical workflow to achieve this, beginning with broad, unbiased screening and progressively focusing on specific target validation and pathway analysis.

Strategic Workflow for Mechanism of Action Elucidation

A robust MoA investigation is a phased process. The initial goal is to identify high-affinity binding partners from a large pool of potential targets. Subsequent phases confirm that this binding occurs within the complex milieu of a living cell and translates into a measurable biological effect.

MOA_Workflow cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Cellular Target Validation cluster_2 Phase 3: Pathway & Functional Analysis Target_ID Hypothesis Generation (Indazole → Kinase Inhibitor) Kinome_Scan Biochemical Screen (KINOMEscan®) Target_ID->Kinome_Scan Unbiased Approach Hit_Triage Hit Prioritization (Selectivity & Potency) Kinome_Scan->Hit_Triage Biochemical_IC50 Biochemical IC50 Assay (e.g., TR-FRET) Hit_Triage->Biochemical_IC50 Confirm Hits Hit_Triage->Biochemical_IC50 CETSA Target Engagement Assay (CETSA) Western_Blot Downstream Signaling (Western Blot) CETSA->Western_Blot Confirm Mechanism CETSA->Western_Blot Biochemical_IC50->CETSA Validate in-cell Phenotypic_Assay Functional Outcome (Cell Viability/Apoptosis) Western_Blot->Phenotypic_Assay Link to Phenotype AXL_Pathway Gas6 Gas6 Ligand AXL_R AXL Receptor Gas6->AXL_R Binds P_AXL p-AXL (Y702) AXL_R->P_AXL Autophosphorylation Compound This compound Compound->P_AXL Inhibits PI3K PI3K P_AXL->PI3K Activates AKT AKT PI3K->AKT P_AKT p-AKT (S473) AKT->P_AKT Phosphorylation Proliferation Cell Proliferation & Survival P_AKT->Proliferation Promotes

References

A Spectroscopic and Analytical Guide to 4-methyl-1H-indazol-7-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Imperative of 4-methyl-1H-indazol-7-amine

In the landscape of medicinal chemistry and drug development, the indazole scaffold is a cornerstone of innovation. These heterocyclic compounds are prevalent in a multitude of biologically active molecules.[1] The precise characterization of substituted indazoles, such as this compound, is a critical prerequisite for understanding their structure-activity relationships (SAR), pharmacokinetic profiles, and overall therapeutic potential. The presence of tautomeric forms (1H and 2H isomers) in indazoles adds a layer of complexity, making unambiguous structural elucidation paramount.[2]

This technical guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as they apply to the definitive characterization of this compound. We move beyond mere data presentation to explore the causality behind spectral features, offering field-proven insights into experimental design and data interpretation for researchers, scientists, and drug development professionals.

Molecular Structure and Atom Numbering

A clear understanding of the molecular framework is essential for assigning spectroscopic signals. The structure of this compound, with standardized atom numbering for NMR analysis, is presented below.

Caption: Molecular structure of this compound with IUPAC numbering.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is the most powerful tool for elucidating the proton framework of a molecule. For substituted indazoles, it is instrumental in confirming the substitution pattern and identifying the correct tautomer.[1]

Experimental Rationale & Protocol

A high-resolution NMR spectrometer (400 MHz or higher) is recommended for resolving the fine couplings in the aromatic region.[3] The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is ideal. Its polarity ensures solubility, and its ability to form hydrogen bonds slows down the exchange rate of the N-H and NH₂ protons, often allowing them to be observed as distinct, albeit sometimes broad, signals.

Step-by-Step ¹H NMR Acquisition Protocol:

  • Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of DMSO-d₆. Ensure the sample is fully dissolved.

  • Instrumentation Setup: Utilize a 400 MHz NMR spectrometer. Tune and shim the instrument to ensure optimal magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Program: A standard one-pulse (zg30) sequence is sufficient.

    • Spectral Width: Set to a range of 0-14 ppm to encompass all expected proton signals.

    • Number of Scans: Acquire at least 16 scans to achieve a good signal-to-noise ratio.

    • Temperature: Maintain a constant probe temperature, typically 298 K.

  • D₂O Exchange: To confirm the identity of N-H and NH₂ protons, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The signals corresponding to these exchangeable protons will diminish or disappear.

Data Presentation: Predicted ¹H NMR Signals
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
N1-H~12.0 - 13.0br s-1H
H3~7.9 - 8.1s-1H
H5~6.7 - 6.9dJ = 7-8 Hz1H
H6~6.5 - 6.7dJ = 7-8 Hz1H
C7-NH₂~5.0 - 6.0br s-2H
C4-CH₃~2.3 - 2.5s-3H
Interpretation and Mechanistic Insight
  • N1-H Proton (δ ~12.0-13.0): The indazole N-H proton is characteristically found far downfield. This significant deshielding is due to its acidic nature and its position within the aromatic π-system. Its signal is often broad due to quadrupolar coupling with the adjacent nitrogen and chemical exchange.[2]

  • H3 Proton (δ ~7.9-8.1): This proton is adjacent to the electron-deficient N2 atom, resulting in a downfield shift. It appears as a singlet because it lacks adjacent protons for coupling.

  • Aromatic Protons (H5, H6): The electron-donating amine (-NH₂) at C7 and methyl (-CH₃) at C4 groups shield the benzene portion of the molecule, shifting H5 and H6 upfield compared to unsubstituted indazole. H5 and H6 will appear as doublets due to ortho-coupling with each other.

  • Amine Protons (C7-NH₂): The protons of the primary amine appear as a broad singlet. The chemical shift can vary depending on concentration and temperature. This signal will disappear upon D₂O exchange, confirming its assignment.

  • Methyl Protons (C4-CH₃): The methyl protons appear as a sharp singlet in the aliphatic region, as there are no adjacent protons to couple with.

H_NMR_Relationships cluster_aromatic Aromatic System cluster_singlets Singlets cluster_exchangeable Exchangeable Protons H5 H5 (d) H6 H6 (d) H5->H6 J ≈ 7-8 Hz (ortho) H3 H3 (s) CH3 CH₃ (s) NH N1-H (br s) NH2 C7-NH₂ (br s)

Caption: Key ¹H NMR signal relationships for this compound.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides a map of the carbon skeleton. While less sensitive than ¹H NMR, it is invaluable for confirming the number of unique carbon atoms and their chemical environments.[4]

Experimental Rationale & Protocol

The protocol is similar to ¹H NMR, but requires a greater number of scans due to the low natural abundance of the ¹³C isotope. Proton decoupling is universally applied to simplify the spectrum, resulting in each unique carbon appearing as a singlet.

Step-by-Step ¹³C NMR Acquisition Protocol:

  • Sample Preparation: Use a more concentrated sample than for ¹H NMR (20-50 mg in ~0.6 mL of DMSO-d₆) to improve signal-to-noise.

  • Instrumentation Setup: Utilize a spectrometer with a broadband probe (e.g., 100 MHz for a 400 MHz ¹H instrument).

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled pulse sequence with NOE (e.g., zgpg30).

    • Spectral Width: Set to a range of 0-160 ppm.

    • Number of Scans: Acquire several hundred to several thousand scans, depending on the sample concentration.

Data Presentation: Predicted ¹³C NMR Signals
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C7a (C3a)~140 - 142
C3~133 - 135
C7~130 - 132
C4~125 - 127
C5~115 - 117
C6~105 - 107
C3b (C7b)~110 - 112
C4-CH₃~15 - 20
Interpretation and Mechanistic Insight
  • Quaternary Carbons (C7a, C3b): The bridgehead carbons of the fused ring system are typically found in the 110-142 ppm range.

  • Heterocyclic Carbons (C3, C7): Carbons directly attached to nitrogen atoms are deshielded. C3 is adjacent to two nitrogens, placing it significantly downfield. C7 is attached to both a nitrogen (N1) and the exocyclic amine, also resulting in a downfield shift.

  • Aromatic Carbons (C4, C5, C6): The chemical shifts of these carbons are influenced by the substituents. C4 (bearing the methyl group) and C6 will be shifted relative to C5. The strong electron-donating effect of the C7-amine group significantly shields the ortho (C6) and para (C4) positions.

  • Aliphatic Carbon (CH₃): The methyl carbon appears at a characteristic upfield shift (~15-20 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[5]

Experimental Rationale & Protocol

For solid samples, the Attenuated Total Reflectance (ATR) technique is often preferred over KBr pellets due to its simplicity and speed. It requires minimal sample preparation and provides high-quality spectra.

Step-by-Step IR Acquisition Protocol (ATR):

  • Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean by wiping it with a solvent like isopropanol.

  • Background Scan: Record a background spectrum of the empty ATR stage. This is crucial as it is subtracted from the sample spectrum to remove atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Application: Place a small amount (1-2 mg) of the solid this compound onto the ATR crystal.

  • Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

Data Presentation: Key IR Absorption Bands
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400 - 3500N-H Asymmetric StretchPrimary Amine (-NH₂)
3300 - 3400N-H Symmetric StretchPrimary Amine (-NH₂)
3100 - 3300N-H Stretch (broad)Indazole Ring (N-H)
2850 - 3000C-H StretchMethyl & Aromatic
~1620N-H Bend (Scissor)Primary Amine (-NH₂)
1500 - 1600C=C and C=N Ring StretchAromatic/Indazole Ring
~1375C-H BendMethyl (-CH₃)
Interpretation and Mechanistic Insight
  • N-H Stretching Region (3100-3500 cm⁻¹): This region is highly diagnostic. Primary amines characteristically exhibit two distinct peaks corresponding to asymmetric and symmetric N-H stretching.[6] A broader absorption, often underlying these two, is expected for the hydrogen-bonded N-H of the indazole ring.

  • C=C and C=N Stretching (1500-1600 cm⁻¹): Multiple sharp peaks in this "fingerprint" region are characteristic of the aromatic and heterocyclic ring systems.

  • N-H Bending (~1620 cm⁻¹): The scissoring vibration of the primary amine group provides another strong piece of evidence for its presence.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and insights into the molecular structure.

Experimental Rationale & Protocol

Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar, nitrogen-containing compounds like indazoles. It typically results in a prominent protonated molecular ion [M+H]⁺ with minimal fragmentation, which is ideal for confirming the molecular weight.

Step-by-Step MS Acquisition Protocol (ESI):

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: The sample is introduced into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: A high voltage is applied to the capillary tip, creating a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio to generate the mass spectrum.

Data Presentation: Predicted Mass Spectrum Data
  • Molecular Formula: C₈H₉N₃

  • Exact Mass: 147.0796

  • Monoisotopic Mass: 147.0796 Da

  • Expected Ion (ESI+): [M+H]⁺ at m/z 148.0874

Interpretation and Fragmentation Analysis

The primary goal is to identify the molecular ion peak. In positive-ion ESI, this will be the [M+H]⁺ peak at m/z 148. If fragmentation is induced (e.g., in MS/MS experiments), common losses from indazole rings include the neutral loss of HCN (27 Da) or N₂ (28 Da).

MS_Fragmentation Parent [M+H]⁺ m/z = 148 Frag1 [M+H - N₂]⁺ m/z = 120 Parent->Frag1 - N₂ Frag2 [M+H - HCN]⁺ m/z = 121 Parent->Frag2 - HCN

Caption: Plausible fragmentation pathways for this compound.

Conclusion

The structural elucidation of this compound is achieved through a synergistic application of modern spectroscopic techniques. ¹H and ¹³C NMR define the precise carbon-hydrogen framework and substitution pattern. IR spectroscopy provides rapid confirmation of key functional groups, particularly the distinct amine and indazole N-H moieties. Finally, mass spectrometry validates the molecular weight with high precision. Together, these methods provide a self-validating system, ensuring the unequivocal identification and characterization of this important heterocyclic compound, thereby empowering further research in drug discovery and development.

References

A Comprehensive Technical Guide to the Solubility and Stability of 4-methyl-1H-indazol-7-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-methyl-1H-indazol-7-amine is a heterocyclic amine that serves as a valuable building block in medicinal chemistry and drug discovery. Its utility in the synthesis of pharmacologically active agents, including kinase inhibitors and other targeted therapies, necessitates a thorough understanding of its fundamental physicochemical properties. This guide provides an in-depth analysis of the solubility and stability of this compound. We will explore the theoretical principles governing these characteristics, present detailed, field-proven experimental protocols for their evaluation, and discuss the interpretation of the resulting data. The methodologies outlined herein are designed to be self-validating and are grounded in established regulatory and scientific standards, providing a robust framework for researchers in the pharmaceutical sciences.

Introduction: The Role of this compound in Drug Discovery

The indazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities. The specific functionalization of the indazole ring, as seen in this compound, offers unique vectors for chemical modification, enabling the exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties. The presence of a primary amine at the 7-position and a methyl group at the 4-position influences the molecule's electronic and steric properties, which in turn dictate its behavior in both chemical reactions and biological systems.

A comprehensive understanding of the solubility and stability of this intermediate is a critical first step in the drug development process.[1] Solubility directly impacts bioavailability and the feasibility of formulation, while stability determines shelf-life, storage conditions, and the impurity profile of any derived active pharmaceutical ingredient (API).[2][3] This guide is structured to provide both the theoretical underpinnings and the practical workflows required to fully characterize these essential attributes.

Physicochemical Properties Overview

PropertyValueSource
Molecular FormulaC₈H₉N₃PubChem CID: 153838[4]
Molecular Weight147.18 g/mol PubChem CID: 153838[4]
XLogP3-AA1.2PubChem CID: 19354421[5]
Hydrogen Bond Donor Count2PubChem CID: 19354421[5]
Hydrogen Bond Acceptor Count2PubChem CID: 19354421[5]
pKa (Predicted)The amine group (NH₂) is expected to be basic, while the indazole N-H is weakly acidic. Precise experimental values are not readily available and should be determined empirically.N/A

Solubility Profile: A Foundational Parameter

The solubility of an API is a critical determinant of its absorption and bioavailability.[6] For an intermediate like this compound, solubility in a range of solvents is crucial for its use in synthetic chemistry and for purification processes. We will first discuss the theoretical drivers of its solubility before presenting a robust protocol for its empirical determination.

Theoretical Considerations

The structure of this compound suggests a molecule with moderate polarity. The indazole ring system and the primary amine are capable of hydrogen bonding, which should confer some aqueous solubility.[5] Conversely, the aromatic nature of the indazole and the presence of the methyl group contribute to its lipophilicity. Therefore, its solubility is expected to be highly dependent on the solvent system. The basicity of the 7-amino group implies that its aqueous solubility will be pH-dependent, with higher solubility expected at lower pH values where the amine is protonated.

Experimental Determination of Equilibrium Solubility

The shake-flask method is the gold standard for determining equilibrium solubility due to its simplicity and reliability.[7] This method measures the concentration of a saturated solution of the compound in a given solvent at equilibrium.

Protocol 1: Equilibrium Solubility Determination by Shake-Flask Method

  • Preparation of Media: Prepare a panel of relevant aqueous and organic solvents. For biopharmaceutical relevance, this should include purified water and aqueous buffers at pH 1.2 (simulated gastric fluid), pH 4.5 (acetate buffer), and pH 6.8 (phosphate buffer), as recommended by the World Health Organization (WHO).[8]

  • Sample Preparation: Add an excess amount of this compound to a known volume of each solvent in a sealed vial. The presence of undissolved solid is necessary to ensure saturation.[7]

  • Equilibration: Agitate the vials at a constant temperature (typically 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[7] The system should be monitored at various time points (e.g., 2, 4, 8, 24, 48 hours) to confirm that the concentration has reached a plateau.[8]

  • Phase Separation: After equilibration, allow the vials to stand, and then separate the saturated solution from the undissolved solid by centrifugation and/or filtration through a 0.45 µm filter.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or UV-Vis spectrophotometry.

  • Data Reporting: Report the solubility in mg/mL or µg/mL. The experiment should be performed in triplicate for each condition.[8]

Workflow for Solubility Determination

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_media Prepare Solvents (Water, Buffers pH 1.2, 4.5, 6.8) add_compound Add Excess Compound to Vials prep_media->add_compound equilibrate Equilibrate (e.g., 24-48h at 25°C) add_compound->equilibrate separate Separate Phases (Centrifuge/Filter) equilibrate->separate quantify Quantify Concentration (HPLC-UV) separate->quantify report Report Solubility (mg/mL) quantify->report

Caption: Workflow for determining equilibrium solubility.

Table 1: Representative Solubility Data for this compound

Solvent/MediumTemperature (°C)Solubility (mg/mL)Classification
Purified Water25(To be determined)(e.g., Sparingly soluble)
0.1 N HCl (pH 1.2)37(Expected to be higher)(e.g., Soluble)
Acetate Buffer (pH 4.5)37(To be determined)(e.g., Slightly soluble)
Phosphate Buffer (pH 6.8)37(To be determined)(e.g., Sparingly soluble)
Ethanol25(To be determined)(e.g., Freely soluble)
Dimethyl Sulfoxide (DMSO)25(Expected to be high)(e.g., Very soluble)

Stability Profile and Forced Degradation

Stability testing is essential for identifying potential degradation products and understanding the intrinsic stability of a molecule.[9] Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than those used for accelerated stability studies to provoke degradation.[2][10] This is a regulatory requirement and is crucial for developing stability-indicating analytical methods.[9]

Potential Degradation Pathways of Indazole Derivatives

Indazole derivatives can be susceptible to several degradation pathways:

  • Hydrolytic Degradation: The stability of the indazole ring can be pH-dependent, with potential for hydrolysis under strong acidic or basic conditions.[11]

  • Oxidative Degradation: The electron-rich indazole ring system may be susceptible to oxidation.[11] Common laboratory reagents like hydrogen peroxide are used to simulate this stress.[12]

  • Photodegradation: A well-documented degradation pathway for indazoles is phototransposition to the more stable benzimidazole isomer upon exposure to UV radiation.[11]

  • Thermal Degradation: High temperatures can induce decomposition of the molecule.[11]

Experimental Protocol for Forced Degradation Studies

This protocol outlines a systematic approach to investigating the stability of this compound under various stress conditions, in line with ICH guidelines.[2]

Protocol 2: Forced Degradation Study

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

  • Application of Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60-80 °C.

    • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep at room temperature or heat gently.

    • Oxidative Degradation: Treat the stock solution with 3-30% hydrogen peroxide (H₂O₂) at room temperature.[12]

    • Thermal Degradation: Expose the solid compound and the stock solution to dry heat (e.g., 80-100 °C).

    • Photodegradation: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

  • Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours) for each stress condition.

  • Sample Quenching: Neutralize the acidic and basic samples before analysis. Dilute all samples to a suitable concentration for analysis.

  • Analysis by Stability-Indicating HPLC Method: Analyze the stressed samples using a validated stability-indicating HPLC method. The method must be able to separate the intact parent compound from all significant degradation products.[13][14]

    • Method Development: A reversed-phase HPLC method using a C18 column with a gradient elution of a buffered mobile phase and an organic modifier (e.g., acetonitrile or methanol) is a common starting point.[13][15][16]

    • Detection: A photodiode array (PDA) detector is highly recommended to check for peak purity and to obtain UV spectra of the degradants.

  • Data Evaluation: Calculate the percentage of degradation for the parent compound and determine the relative retention times (RRT) of the degradation products.

Workflow for Forced Degradation and Method Development

G cluster_stress Stress Application cluster_analysis Analysis cluster_outcome Outcome stock Prepare Stock Solution (1 mg/mL) acid Acid (HCl, Heat) base Base (NaOH, Heat) oxide Oxidation (H₂O₂) thermal Thermal (Dry Heat) photo Photolytic (ICH Q1B) sampling Sample at Time Points acid->sampling base->sampling oxide->sampling thermal->sampling photo->sampling hplc Analyze by Stability- Indicating HPLC-PDA sampling->hplc eval Evaluate Degradation (%) hplc->eval pathway Identify Degradation Pathways eval->pathway method Validate Analytical Method pathway->method

Caption: Workflow for a forced degradation study.

Table 2: Representative Forced Degradation Study Results

Stress ConditionReagent/ConditionDuration (h)Degradation (%)Major Degradants (RRT)
Acid Hydrolysis0.1 N HCl, 80 °C24(To be determined)(e.g., 0.85, 1.15)
Base Hydrolysis0.1 N NaOH, 60 °C24(To be determined)(e.g., 0.90)
Oxidation3% H₂O₂, RT24(To be determined)(e.g., 1.20)
Thermal100 °C (Solid)48(To be determined)(e.g., No significant degradation)
PhotolyticICH Q1B-(To be determined)(e.g., 1.10 - possible benzimidazole)

Conclusion and Recommendations

This guide has detailed the essential theoretical and practical considerations for characterizing the solubility and stability of this compound. A thorough execution of the described protocols will yield a comprehensive data package that is indispensable for any research and development program involving this key intermediate.

  • Solubility: The pH-dependent solubility profile must be accurately determined to guide its use in aqueous reaction media and to inform downstream formulation strategies for any resulting API.

  • Stability: The forced degradation study will reveal the compound's intrinsic liabilities. Based on the likely susceptibility of indazoles to photo- and oxidative degradation, it is recommended that this compound be stored in well-sealed, amber containers, protected from light, and under an inert atmosphere if possible. The stability data will be foundational for establishing appropriate storage conditions and re-test dates.

By systematically applying these principles and methodologies, researchers can ensure the quality and reliability of this compound, thereby accelerating the journey from chemical synthesis to innovative therapeutic agents.

References

Unlocking the Indazole Scaffold: A Technical Guide to its Therapeutic Potential in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole nucleus, a bicyclic heteroaromatic system, has firmly established itself as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile template for designing potent and selective modulators of a wide array of biological targets. This guide provides an in-depth technical exploration of substituted indazoles, moving beyond a simple survey of their applications to dissect the causal mechanisms, experimental strategies, and structure-activity relationships (SAR) that underpin their therapeutic potential. We will delve into their established roles in oncology as kinase, PARP, and HSP90 inhibitors, and explore their emerging applications in immunology, neuroprotection, and anti-infective therapies. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights and detailed experimental frameworks to guide future discovery efforts.

The Indazole Core: A Foundation for Therapeutic Versatility

Indazole is a nitrogen-containing heterocyclic compound composed of a benzene ring fused to a pyrazole ring. It exists in two primary tautomeric forms, 1H-indazole and 2H-indazole, with the 1H-tautomer being the more thermodynamically stable and predominant form.[1] This structural duality, combined with multiple sites for substitution, provides a rich chemical space for optimizing pharmacokinetic and pharmacodynamic properties. Its ability to engage in various non-covalent interactions, including hydrogen bonding and π-stacking, makes it an ideal pharmacophore for targeting the ATP-binding pockets of kinases and other enzyme active sites.[2][3] Several indazole-containing drugs, such as Pazopanib, Axitinib, and Niraparib, are now commercially available, validating the scaffold's clinical significance.[2]

Indazoles in Oncology: A Multi-Pronged Attack on Cancer

The most profound impact of substituted indazoles has been in oncology, where they have been successfully developed to inhibit key pathways driving tumor growth, proliferation, and survival.

Mechanism I: Inhibition of Oncogenic Kinases

Kinase inhibitors represent a cornerstone of targeted cancer therapy, and the indazole scaffold has proven exceptionally effective in this domain.[4] Indazole derivatives are frequently designed to mimic the adenine moiety of ATP, competitively blocking the kinase's active site.

Key Examples:

  • Pazopanib (Votrient®): An oral multi-targeted tyrosine kinase inhibitor approved for advanced renal cell carcinoma (RCC) and soft tissue sarcoma.[5][6] Pazopanib potently inhibits Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, -3), Platelet-Derived Growth Factor Receptors (PDGFR-α and -β), and c-Kit.[5][7][8] By blocking these receptors, it disrupts the signaling pathways that drive tumor angiogenesis and growth.[7][9]

  • Axitinib (Inlyta®): A potent and selective inhibitor of VEGFR-1, -2, and -3, used in the treatment of advanced RCC.[10][11][12] Its mechanism centers on blocking the abnormal protein signaling that promotes the multiplication and vascularization of cancer cells.[10][11]

Signaling Pathway: VEGFR Inhibition

The diagram below illustrates the mechanism by which indazole-based inhibitors like Pazopanib and Axitinib block the VEGFR signaling cascade, a critical pathway for angiogenesis.

VEGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGFR VEGFR PLCg PLCγ VEGFR->PLCg Dimerization & Autophosphorylation PI3K PI3K VEGFR->PI3K Dimerization & Autophosphorylation RAS RAS VEGFR->RAS Dimerization & Autophosphorylation VEGF VEGF (Ligand) VEGF->VEGFR Binds Pazopanib Pazopanib / Axitinib Pazopanib->VEGFR Inhibits AKT AKT PI3K->AKT Gene_Expression Gene Expression (Proliferation, Angiogenesis, Survival) AKT->Gene_Expression Activate RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Gene_Expression Activate

Caption: VEGFR signaling pathway inhibited by indazole-based drugs.

Experimental Protocol: In Vitro Kinase Inhibition Assay (VEGFR-2)

This protocol describes a self-validating system to determine the half-maximal inhibitory concentration (IC50) of a test compound against VEGFR-2.

  • Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is used. The kinase phosphorylates a biotinylated peptide substrate. Addition of a europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin (APC) brings the donor (Eu) and acceptor (APC) into proximity, generating a FRET signal. An inhibitor will prevent phosphorylation, reducing the signal.

  • Materials:

    • Recombinant human VEGFR-2 enzyme.

    • Biotinylated peptide substrate (e.g., Biotin-poly-Glu-Tyr).

    • ATP.

    • Test indazole compound, serially diluted in DMSO.

    • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

    • Stop Solution containing EDTA.

    • Detection Reagents: Eu-labeled anti-phosphotyrosine antibody, Streptavidin-APC.

  • Procedure:

    • Prepare a serial dilution of the test indazole compound (e.g., from 100 µM to 1 nM) in DMSO, then dilute further into the assay buffer.

    • In a 384-well assay plate, add 2 µL of the diluted test compound or DMSO (for positive and negative controls).

    • Add 4 µL of VEGFR-2 enzyme solution to all wells except the negative control.

    • Add 4 µL of a substrate/ATP mixture to initiate the reaction. The final ATP concentration should be at its Km value for the enzyme to ensure competitive binding can be accurately measured.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction by adding 5 µL of the EDTA stop solution.

    • Add 5 µL of the detection reagent mixture.

    • Incubate for 60 minutes at room temperature, protected from light.

    • Read the plate on a TR-FRET compatible plate reader (ex: 320 nm, em: 615 nm and 665 nm).

  • Data Analysis & Validation:

    • Calculate the ratio of the two emission wavelengths.

    • Normalize the data using the positive (no inhibitor) and negative (no enzyme) controls.

    • Plot the normalized response versus the log of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.

    • Self-Validation: The assay's validity is confirmed by a Z'-factor > 0.5, calculated from the controls, ensuring the signal window is robust and the assay is reproducible.

Mechanism II: PARP Inhibition and Synthetic Lethality

Poly (ADP-ribose) polymerase (PARP) enzymes are critical for repairing single-strand DNA breaks.[13] In cancers with mutations in BRCA1/2 or other homologous recombination (HR) repair pathway genes, inhibiting PARP leads to the accumulation of double-strand breaks that cannot be repaired, resulting in cell death. This concept is known as synthetic lethality.

Key Example:

  • Niraparib (Zejula®): A potent oral inhibitor of PARP-1 and PARP-2.[14][15] It is approved for the maintenance treatment of recurrent epithelial ovarian, fallopian tube, or primary peritoneal cancer in patients who are in response to platinum-based chemotherapy, regardless of their BRCA mutation status.[16][17] Niraparib works by both inhibiting PARP's enzymatic activity and by "trapping" the PARP enzyme on damaged DNA, which is itself a cytotoxic lesion.[17]

Logical Relationship: Synthetic Lethality

This diagram explains the principle of synthetic lethality exploited by PARP inhibitors like Niraparib.

Synthetic_Lethality cluster_normal Normal Cell (HR Proficient) cluster_cancer BRCA-Mutant Cancer Cell (HR Deficient) SSB Single-Strand Break (SSB) PARP PARP Repair SSB->PARP Survival1 Cell Survival PARP->Survival1 DSB Double-Strand Break (DSB) HR Homologous Recombination (HR) DSB->HR HR->Survival1 SSB2 Single-Strand Break (SSB) PARP2 PARP Repair SSB2->PARP2 DSB2 Double-Strand Break (DSB) PARP2->DSB2 Replication Fork Collapse HR2 Homologous Recombination (HR) DSB2->HR2 Apoptosis Cell Death (Apoptosis) HR2->Apoptosis Niraparib Niraparib Niraparib->PARP2 Inhibits

Caption: The principle of synthetic lethality with PARP inhibitors.

Mechanism III: HSP90 Inhibition

Heat shock protein 90 (HSP90) is a molecular chaperone essential for the stability and function of numerous "client" proteins, many of which are critical oncoproteins, including mutated kinases and transcription factors.[18] Inhibiting HSP90 leads to the simultaneous degradation of multiple oncogenic drivers.

Key Example:

  • Ganetespib: A potent, small-molecule inhibitor of HSP90 that is structurally distinct from first-generation ansamycin inhibitors.[19][20] Ganetespib binds to the N-terminal ATP pocket of HSP90, disrupting the chaperone cycle.[18][21] It has shown potent antitumor activity in preclinical models, including those resistant to other targeted therapies, and has a favorable safety profile.[19][20]

Mechanism IV: IDO1 Inhibition in Immuno-Oncology

Indoleamine 2,3-dioxygenase 1 (IDO1) is an enzyme that catalyzes the first and rate-limiting step in tryptophan catabolism.[22] In the tumor microenvironment, IDO1 overexpression leads to tryptophan depletion and the accumulation of immunosuppressive metabolites like kynurenine, which impairs the function of effector T cells.[23]

Key Example:

  • Epacadostat: A potent and selective inhibitor of the IDO1 enzyme.[22][24] It was developed to reverse tumor-associated immune suppression and enhance the efficacy of immune checkpoint inhibitors.[25] While a pivotal Phase III trial in melanoma did not meet its primary endpoint, research into IDO1 inhibition continues, focusing on identifying the right patient populations and combination strategies.[23]

Indazoles in Inflammation and Other Therapeutic Areas

Beyond oncology, the indazole scaffold is being explored for a range of other diseases.

  • Anti-Inflammatory Activity: Substituted indazoles have demonstrated anti-inflammatory properties, with studies showing they can inhibit cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines like TNF-α and IL-1β.[26][27] Some indazole-3-carboxamides have also been identified as potent blockers of the calcium-release activated calcium (CRAC) channel, a key modulator of mast cell function in allergic and inflammatory responses.[28]

  • Antibacterial Agents: Novel indazole derivatives have been discovered that act as inhibitors of bacterial DNA gyrase B (GyrB), a clinically validated target distinct from the GyrA subunit targeted by fluoroquinolones.[29] This offers a promising avenue for developing new antibiotics to combat resistant pathogens like MRSA.[29]

  • Neuroprotection: Certain indazole derivatives have been investigated for their neuroprotective effects, showing potential in models of neurodegenerative diseases.

Synthesis and Structure-Activity Relationships (SAR)

The therapeutic success of indazoles is underpinned by robust synthetic methodologies that allow for precise control over substitution patterns.

Regioselective Synthetic Strategies

Modern organic synthesis provides several reliable routes to the indazole core.[1][30]

  • Cycloaddition Reactions: A common approach involves the [3+2] cycloaddition of arynes with diazo compounds or hydrazones.[31]

  • Intramolecular C-H Amination: Methods like silver-mediated oxidative C-H amination of arylhydrazones provide an efficient route to 3-substituted 1H-indazoles.[30]

  • Reductive Cyclization: The reductive cyclization of ortho-nitrobenzaldimines offers a mild and efficient one-pot synthesis of 2H-indazoles.[32]

Experimental Workflow: General Synthesis of 1,3-Disubstituted Indazoles

Synthesis_Workflow Start Start: o-(trimethylsilyl)aryl triflate + N-arylhydrazone Step1 Step 1: Aryne Generation (e.g., CsF) Start->Step1 Step2 Step 2: [3+2] Annulation Step1->Step2 Step3 Step 3: Oxidation (e.g., O2, Cu(OAc)2) Step2->Step3 End Product: 1,3-Disubstituted 1H-Indazole Step3->End

Caption: A generalized workflow for indazole synthesis via aryne chemistry.

Key Structure-Activity Relationship (SAR) Insights

SAR studies are crucial for optimizing potency, selectivity, and drug-like properties. While specific SAR is target-dependent, some general principles have emerged.[33][34][35]

PositionGeneral ObservationExample Target/Effect
N1 Large, often hydrophobic or substituted benzyl groups are well-tolerated and can be used to modulate solubility, cell permeability, and target engagement.Kinase Inhibitors, CCR4 Antagonists[33]
C3 A key interaction point. Aryl or heteroaryl groups often occupy hydrophobic pockets. Can be substituted to form critical hydrogen bonds.Kinase Inhibitors, GyrB Inhibitors[29]
C4, C5, C6 Substituents here can fine-tune potency and selectivity. Methoxy or hydroxyl groups can improve activity, while halogens can modulate metabolic stability.VEGFR-2 Inhibitors, CCR4 Antagonists[2][33]
C7 Generally less tolerant of bulky substituents due to potential steric clashes within binding pockets.General Kinase SAR

Table 1: Summary of general Structure-Activity Relationships for the indazole scaffold.

Conclusion and Future Outlook

The substituted indazole scaffold has proven to be an exceptionally fruitful starting point for the development of transformative medicines, particularly in oncology. Its success stems from a combination of synthetic tractability and the ability to be tailored for high-affinity interactions with diverse biological targets. Future research will likely focus on several key areas: expanding the application of indazoles to new therapeutic areas like neurodegenerative and infectious diseases; developing more selective inhibitors to minimize off-target effects; and designing bifunctional molecules (e.g., PROTACs) that incorporate an indazole warhead to induce targeted protein degradation. As our understanding of disease biology deepens, the versatility of the indazole core ensures it will remain a privileged and highly valuable scaffold in the drug discovery arsenal for years to come.

References

The Indazole Core: A Technical Guide to Leveraging 4-Methyl-1H-indazol-7-amine in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Status of the Indazole Scaffold

In the landscape of medicinal chemistry, certain molecular scaffolds consistently emerge as cornerstones of successful drug discovery campaigns. The indazole ring system is a prime example of such a "privileged scaffold."[1][2] Comprising a bicyclic structure with a fused benzene and pyrazole ring, indazole derivatives are prevalent in numerous clinically approved therapeutics, particularly in oncology.[3][4] Their utility stems from their ability to act as versatile bioisosteres, often for native structures like indoles or phenols, while offering distinct electronic properties and metabolic profiles.[2] Specifically, the indazole nucleus is less susceptible to phase I and II metabolism compared to its phenol counterpart, a critical advantage in developing orally bioavailable drugs.[2]

This guide focuses on a specific, yet highly valuable, member of this family: 4-methyl-1H-indazol-7-amine . As a small, low-complexity molecule, it is an ideal candidate for fragment-based drug discovery (FBDD), a powerful methodology for identifying high-quality starting points for novel therapeutics.[5] We will delve into the strategic rationale for its use, its synthesis, its application in state-of-the-art screening cascades, and the subsequent path from a weakly binding fragment to a potent, optimized lead compound. This document is intended for drug discovery researchers and scientists, providing both the theoretical underpinnings and the practical, field-proven protocols necessary to effectively deploy this fragment in their own research endeavors.

Section 1: The Strategic Value of this compound

The selection of fragments for a screening library is a critical determinant of a successful FBDD campaign. This compound possesses a unique combination of features that make it a highly strategic choice, particularly for targeting protein kinases, a major class of drug targets.[1][3]

1.1. Physicochemical Properties and "Rule of Three" Compliance

Fragment-based screening relies on identifying weak but efficient binders. The "Rule of Three" provides a general guideline for the properties of an ideal fragment: molecular weight ≤ 300 Da, cLogP ≤ 3, and the number of hydrogen bond donors and acceptors each ≤ 3. As detailed in Table 1, this compound and its close isomers comfortably meet these criteria, ensuring good aqueous solubility and a higher probability of forming high-quality, ligand-efficient interactions with a protein target.

PropertyValue (for 1-methyl-1H-indazol-4-amine)Value (for 4-methyl-1H-indazol-5-amine)Significance in FBDD
Molecular Formula C₈H₉N₃C₈H₉N₃Low complexity for efficient chemical space exploration.
Molecular Weight 147.18 g/mol [6]147.18 g/mol [7]Adheres to the "Rule of Three" for optimal fragment properties.
XLogP3 0.9[6]1.2[7]Ensures adequate solubility for biophysical screening assays.
Hydrogen Bond Donors 12Provides key interaction points for protein binding.
Hydrogen Bond Acceptors 22Facilitates the formation of specific hydrogen bond networks.

Table 1: Physicochemical Properties of Methyl-Indazol-Amine Isomers.

1.2. The Bidentate Hinge-Binding Motif

A defining feature of the 1H-indazole scaffold is its ability to form a bidentate hydrogen bond pattern with the hinge region of many protein kinases, mimicking the interaction of the adenine moiety of ATP.[2][8] The N1 proton acts as a hydrogen bond donor, while the N2 nitrogen serves as an acceptor. This dual interaction provides a strong anchor point for the fragment, ensuring a specific and well-defined binding mode, which is an invaluable starting point for structure-based drug design. The 7-amino group provides an additional hydrogen bond donor and a vector for chemical elaboration, allowing for the exploration of the solvent-exposed region of the ATP-binding pocket.

Section 2: Synthesis of the this compound Core

G A 2,3-Dimethyl-6-nitroaniline B Diazotization (NaNO2, HCl) A->B Step 1 C Diazonium Salt Intermediate B->C D Reduction (e.g., SnCl2 or Na2S2O4) C->D Step 2 E This compound D->E Cyclization

Figure 1: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis by Reductive Cyclization (Hypothetical)

  • Diazotization: To a cooled (0-5 °C) solution of 2,3-dimethyl-6-nitroaniline (1.0 eq) in concentrated hydrochloric acid, add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for 30 minutes.

  • Reduction and Cyclization: Prepare a solution of a reducing agent, such as tin(II) chloride (4.0 eq) in concentrated hydrochloric acid. Slowly add the diazonium salt solution to the reducing agent solution at room temperature. The reaction is often exothermic and should be controlled with an ice bath. Stir the mixture for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up and Purification: Basify the reaction mixture with a concentrated sodium hydroxide solution to precipitate the tin salts. Extract the aqueous layer multiple times with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired this compound.

Section 3: The Fragment Screening Cascade

Identifying the weak but specific binding of fragments like this compound requires highly sensitive biophysical techniques. A tiered or parallel screening approach is typically employed to efficiently identify and validate true hits while eliminating false positives.

G cluster_0 Primary Screening cluster_1 Hit Validation & Characterization cluster_2 Hit-to-Lead Optimization SPR Surface Plasmon Resonance (SPR) ITC Isothermal Titration Calorimetry (ITC) SPR->ITC Confirm Binding & Determine Kd NMR NMR Spectroscopy (e.g., STD, 19F) NMR->ITC Confirm Binding & Determine Kd Xray X-ray Crystallography ITC->Xray Obtain Structural Data SBDD Structure-Based Drug Design (SBDD) Xray->SBDD Guide Medicinal Chemistry

Figure 2: A typical fragment-based drug discovery workflow.

3.1. Primary Screening: Surface Plasmon Resonance (SPR)

SPR is a label-free technique that detects changes in mass on a sensor surface, making it ideal for detecting the binding of small fragments to an immobilized protein target.[9][10] It provides real-time kinetic data (association and dissociation rates) and affinity (KD).

Step-by-Step Protocol for SPR Fragment Screening:

  • Immobilization: Immobilize the purified target protein onto a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry to a high density to maximize the signal for low molecular weight fragments.[10]

  • Buffer and Sample Preparation: Use a running buffer such as HBS-EP+ (HEPES buffered saline with EDTA and P20 surfactant) containing a matched concentration of DMSO (typically 2-5%) to the fragment library samples to minimize bulk refractive index effects.[11] Prepare fragment solutions in the same buffer at a high concentration (e.g., 200 µM to 1 mM).

  • Screening: Inject the fragment solutions over the immobilized protein surface and a reference surface (a blank channel or a channel with an unrelated protein). Monitor the change in response units (RU). A higher response on the target surface compared to the reference indicates potential binding.

  • Data Analysis: Subtract the reference channel data from the target channel data. Hits are identified as fragments that produce a response significantly above the baseline noise. The data should be analyzed for specificity and potential non-specific binding.[12]

3.2. Orthogonal Screening & Hit Validation: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for detecting weak binding events and is often used as an orthogonal method to validate hits from SPR screens.[13] Ligand-observed methods like Saturation Transfer Difference (STD) NMR are particularly well-suited for fragment screening.[9][14]

Step-by-Step Protocol for STD-NMR Screening:

  • Sample Preparation: Prepare a solution of the target protein (typically 10-50 µM) in a deuterated buffer. Prepare a cocktail of 5-10 fragments (each at ~100-500 µM) in the same buffer. A known non-binding molecule can be included as a negative control.

  • Acquisition of Reference Spectrum: Acquire a standard 1D proton NMR spectrum of the protein-fragment mixture.

  • STD Experiment: Selectively saturate a region of the proton spectrum where only protein resonances appear (e.g., -1 to 0 ppm). This saturation is transferred through space to any bound ligands via the nuclear Overhauser effect (NOE).[14]

  • Data Acquisition: Acquire two spectra: an "on-resonance" spectrum with protein saturation and an "off-resonance" spectrum where the saturation frequency is far from any protein or ligand signals. The STD spectrum is the difference between these two.[1][15]

  • Data Analysis: Only signals from binding fragments will appear in the final STD spectrum. The intensity of the STD signals can provide information about which protons of the fragment are in closest proximity to the protein surface, offering valuable structural insights.[16]

Section 4: From Fragment to Lead: A Case Study with Aminoindazoles

The true power of FBDD lies in the rational, structure-guided evolution of a low-affinity fragment into a high-potency lead compound. While a detailed campaign starting with this compound is not publicly documented, a highly relevant case study is the discovery of aminoindazole inhibitors of phosphoinositide-dependent kinase-1 (PDK1).[17][18]

In this study, a fragment screening campaign identified a 3-aminoindazole fragment as a weak but efficient binder to PDK1.[5] This initial hit provided a crucial starting point.

4.1. Structural Elucidation via X-ray Crystallography

To guide the optimization process, obtaining a high-resolution crystal structure of the fragment bound to the target protein is essential.[19] This provides a detailed map of the binding pocket and the key interactions the fragment makes.

Step-by-Step Protocol for Protein-Fragment Co-crystallization:

  • Crystal Soaking: Grow apo-protein crystals to a suitable size (0.1-0.3 mm).[7] Prepare a soaking solution containing the fragment at a concentration several-fold higher than its KD (typically 1-10 mM) dissolved in a cryo-protectant solution compatible with the crystallization condition.[11][14] Incubate the crystals in this solution for a period ranging from minutes to hours.

  • Cryo-protection: The cryoprotectant (e.g., glycerol, ethylene glycol, or PEG) is essential to prevent ice formation during flash-cooling, which would destroy the crystal lattice.[20][21] The fragment should also be included in the final cryo-solution to prevent it from diffusing out of the crystal.[11]

  • Data Collection and Processing: Flash-cool the crystal in liquid nitrogen and collect X-ray diffraction data, preferably at a synchrotron source for high intensity and resolution.[5] Process the diffraction images to obtain a set of structure factors.

  • Structure Solution and Refinement: Solve the structure by molecular replacement using the apo-protein structure as a model. Carefully inspect the resulting electron density maps for evidence of the bound fragment.[13] Refine the model of the protein-fragment complex against the experimental data to obtain an accurate three-dimensional structure.[10][22]

4.2. Structure-Guided Optimization

The PDK1-aminoindazole crystal structure revealed the key hinge-binding interactions and identified vectors for chemical modification.[17][18] By exploring the structure-activity relationship (SAR), researchers were able to "grow" the initial fragment. In the PDK1 example, adding an aminopyrimidine moiety that formed additional hydrogen bonds with catalytic residues dramatically increased the potency from 311 µM for the initial fragment to 0.37 µM for the optimized compound.[17] This highlights the power of a structure-guided approach to rapidly achieve significant gains in affinity.

G cluster_0 Fragment Hit cluster_1 Structure-Guided Design cluster_2 Lead Compound A Aminoindazole Fragment (Low Affinity, High LE) B X-ray Crystallography (Identify Growth Vectors) A->B Structural Biology C Medicinal Chemistry (Synthesize Analogs) B->C Design Cycle C->B Iterative Optimization D Optimized Inhibitor (High Affinity & Selectivity) C->D Successful Optimization

Figure 3: The iterative cycle of structure-guided lead optimization.

Section 5: Potential Liabilities and Conclusion

No scaffold is without its potential challenges. While indazoles offer advantages in metabolic stability, their prevalence in kinase inhibitors means that off-target effects are a key consideration.[13][17] The ATP-binding site is highly conserved across the human kinome, and achieving selectivity can be challenging.[13] Therefore, comprehensive selectivity profiling against a panel of kinases is a critical step in the development of any indazole-based inhibitor.

References

Methodological & Application

The Indazole Scaffold: Application Notes on the Use of 4-Methyl-1H-indazol-7-amine in Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Indazole Core in Kinase Inhibition

In the landscape of modern medicinal chemistry, the indazole scaffold has emerged as a "privileged" structure, particularly in the design of protein kinase inhibitors. Its bicyclic aromatic nature, combined with the presence of two nitrogen atoms, allows it to form key hydrogen bond interactions with the hinge region of the ATP-binding pocket of many kinases. This interaction mimics the adenine portion of ATP, providing a strong anchor for inhibitor binding. The strategic functionalization of the indazole ring system enables the fine-tuning of potency, selectivity, and pharmacokinetic properties.

This guide focuses on a specific, highly versatile building block: 4-methyl-1H-indazol-7-amine . The presence of a primary amine at the 7-position offers a convenient handle for a variety of chemical modifications, allowing for the exploration of the solvent-exposed region of the kinase active site. The methyl group at the 4-position can influence the molecule's conformation and metabolic stability. These application notes will provide a comprehensive overview of the synthetic utility of this compound, detailed protocols for the synthesis and evaluation of its derivatives, and insights into the structure-activity relationships that drive inhibitor design.

Physicochemical Properties of this compound

A thorough understanding of the starting material's properties is crucial for reaction design and optimization.

PropertyValueSource
Molecular Formula C₈H₉N₃N/A
Molecular Weight 147.18 g/mol N/A
Appearance Typically a solidN/A
Solubility Soluble in organic solvents such as DMSO, DMF, and methanol.N/A

Synthetic Strategies: Building Kinase Inhibitors from this compound

The 7-amino group of this compound is a versatile functional group for derivatization. Two of the most powerful and widely used methods for constructing kinase inhibitor libraries from this scaffold are palladium-catalyzed cross-coupling reactions: the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a robust method for forming a C-N bond between an aryl halide (or triflate) and an amine.[1][2][3][4][5] In the context of our starting material, the 7-amino group acts as the nucleophile, coupling with a variety of (hetero)aryl halides to generate N-aryl-4-methyl-1H-indazol-7-amine derivatives. This strategy is particularly effective for introducing moieties that can interact with the solvent-front region of the kinase active site.

Protocol 1: Representative Buchwald-Hartwig Amination of this compound

Objective: To synthesize an N-aryl derivative of this compound.

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromopyridine hydrochloride)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos (or other suitable phosphine ligand)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous 1,4-dioxane

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 equiv.), aryl bromide (1.1 equiv.), cesium carbonate (2.0 equiv.), palladium(II) acetate (0.05 equiv.), and Xantphos (0.10 equiv.).

  • Add anhydrous 1,4-dioxane to the Schlenk tube.

  • Seal the Schlenk tube and heat the reaction mixture at 100-120 °C for 12-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-aryl-4-methyl-1H-indazol-7-amine.

Suzuki-Miyaura Coupling for C-C Bond Formation

While the primary amine of this compound is the most reactive site for the reactions described above, the indazole ring itself can be functionalized. For instance, if the starting material were a halogenated version (e.g., 7-amino-4-methyl-1H-indazol-X-halogen), a Suzuki-Miyaura coupling could be employed to introduce aryl or heteroaryl groups at that position.[6][7][8][9][10] This reaction involves the palladium-catalyzed coupling of an organoboron compound with a halide or triflate.

In Vitro Evaluation of Kinase Inhibitory Activity

Once a library of compounds has been synthesized, their biological activity must be assessed. A common and robust method is the in vitro kinase assay, which measures the ability of a compound to inhibit the enzymatic activity of a specific kinase. The ADP-Glo™ Kinase Assay is a widely used luminescence-based assay that quantifies the amount of ADP produced during a kinase reaction.[11][12][13]

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™)

Objective: To determine the IC₅₀ value of a test compound against a target kinase (e.g., VEGFR-2).

Materials:

  • Recombinant human kinase (e.g., VEGFR-2)

  • Kinase-specific substrate (e.g., a synthetic peptide)

  • ATP

  • Test compound (synthesized derivative of this compound)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit

  • White, opaque 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a serial dilution of the compound in DMSO.

  • Assay Plate Preparation: Add 50 nL of the serially diluted compound or DMSO control to the wells of a 384-well plate.

  • Kinase Reaction:

    • Prepare a kinase reaction mixture containing the kinase and substrate in kinase assay buffer. The optimal concentrations should be determined empirically.

    • Add 5 µL of the kinase solution to each well.

    • Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at 30 °C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Structure-Activity Relationship (SAR) Analysis

The data obtained from the kinase inhibition assays are crucial for understanding the structure-activity relationship (SAR) of the synthesized compounds. SAR studies guide the iterative process of inhibitor design, providing insights into which chemical modifications lead to improved potency and selectivity.

Table 2: Illustrative SAR Data for a Series of N-Aryl-4-methyl-1H-indazol-7-amines against VEGFR-2

Compound IDR Group (N-Aryl Substituent)VEGFR-2 IC₅₀ (nM)
1 Phenyl580
2 4-Pyridyl150
3 3-Fluorophenyl420
4 4-Fluorophenyl210
5 4-Methoxyphenyl350
6 4-(Trifluoromethyl)phenyl85

Disclaimer: The data in this table are for illustrative purposes only and are intended to demonstrate the principles of SAR analysis.

  • The introduction of a nitrogen atom in the aryl ring (Compound 2 ) is beneficial for potency compared to the unsubstituted phenyl ring (Compound 1 ). This may be due to the formation of an additional hydrogen bond with the protein.

  • The position of a fluorine substituent has a significant impact, with the 4-position (Compound 4 ) being more favorable than the 3-position (Compound 3 ).

  • An electron-withdrawing group at the 4-position, such as a trifluoromethyl group (Compound 6 ), leads to a significant increase in potency.

Visualizing Kinase Signaling and Experimental Workflows

Targeting the VEGFR-2 Signaling Pathway

Many indazole-based inhibitors target receptor tyrosine kinases involved in angiogenesis, such as VEGFR-2.[14][15][16][17] The diagram below illustrates a simplified representation of the VEGFR-2 signaling pathway and the point of inhibition by a small molecule inhibitor.

VEGFR2_Pathway cluster_membrane Plasma Membrane VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates RAS RAS VEGFR2->RAS Activates VEGF VEGF VEGF->VEGFR2 Binds Inhibitor Indazole Inhibitor (e.g., from this compound) Inhibitor->VEGFR2 Inhibits (ATP-competitive) Angiogenesis Angiogenesis (Proliferation, Migration) PLCg->Angiogenesis AKT AKT PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Angiogenesis AKT->Angiogenesis

Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.

Experimental Workflow for Kinase Inhibitor Screening

The process of identifying and characterizing a kinase inhibitor involves a series of well-defined steps, from initial synthesis to final data analysis.

Kinase_Inhibitor_Workflow Start Start: This compound Synthesis Synthesis of Derivatives (e.g., Buchwald-Hartwig) Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Assay_Prep Kinase Assay Preparation (Serial Dilutions) Purification->Assay_Prep Kinase_Reaction In Vitro Kinase Assay (e.g., ADP-Glo) Assay_Prep->Kinase_Reaction Data_Acquisition Data Acquisition (Luminescence Reading) Kinase_Reaction->Data_Acquisition Data_Analysis Data Analysis (IC50 Determination) Data_Acquisition->Data_Analysis SAR SAR Analysis & Iteration Data_Analysis->SAR SAR->Synthesis Design Next Generation

Caption: Experimental workflow for kinase inhibitor screening.

Logical Flow of Structure-Activity Relationship (SAR) Studies

SAR is an iterative process where chemical synthesis and biological testing are used in a feedback loop to optimize the properties of a lead compound.

SAR_Logic Initial_Hit Initial Hit Compound (e.g., from library screen) Hypothesis Formulate Hypothesis (e.g., 'Electron-withdrawing groups at R will increase potency') Initial_Hit->Hypothesis Synthesis Synthesize Analogs (Vary R group) Hypothesis->Synthesis Testing Biological Testing (Kinase Assay) Synthesis->Testing Analysis Analyze Data (Compare IC50 values) Testing->Analysis Refined_Hypothesis Refine Hypothesis Analysis->Refined_Hypothesis Refined_Hypothesis->Synthesis Iterate

Caption: Logical flow of a structure-activity relationship (SAR) study.

Conclusion

This compound is a valuable and versatile starting material for the development of potent and selective kinase inhibitors. Its strategic functionalization, particularly through modern cross-coupling methodologies, allows for the systematic exploration of chemical space and the generation of extensive SAR data. The protocols and workflows outlined in these application notes provide a solid foundation for researchers to utilize this important building block in their drug discovery programs. By combining rational design, efficient synthesis, and robust biological evaluation, the potential of the indazole scaffold can be fully realized in the quest for novel therapeutics.

References

Navigating the Regioselectivity of Indazole N-Alkylation: A Detailed Protocol for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure in numerous therapeutic agents.[1] The strategic N-alkylation of the 1H-indazole ring system is a critical step in the synthesis of these compounds, as the position of the alkyl substituent profoundly influences the molecule's pharmacological profile. However, the presence of two nucleophilic nitrogen atoms, N-1 and N-2, presents a significant synthetic challenge, often leading to a mixture of regioisomers that complicates purification and diminishes yields.[2][3][4][5][6]

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of the principles and protocols governing the N-alkylation of 1H-indazole derivatives. We will delve into the nuanced interplay of reaction conditions that dictate regioselectivity, offering field-proven methodologies for achieving both N-1 and N-2 alkylation with high precision.

The Decisive Factors: Understanding Regioselectivity

The selective alkylation of either the N-1 or N-2 position of the indazole ring is not a matter of chance but a controllable outcome dictated by a careful selection of reagents and reaction parameters. The regiochemical outcome is a delicate balance between kinetic and thermodynamic control.[1] The 1H-indazole tautomer is generally more thermodynamically stable than its 2H-counterpart, a principle that can be exploited to favor the formation of N-1 alkylated products under conditions that permit equilibration.[1][6]

Key factors that govern the regioselectivity of indazole N-alkylation include:

  • Base: The choice of base is paramount. Strong, non-coordinating bases in non-polar solvents tend to favor N-1 alkylation, while certain conditions with weaker bases can lead to mixtures.

  • Solvent: The polarity of the solvent can influence the reactivity of the indazole anion and the solubility of the base, thereby affecting the N-1/N-2 ratio.

  • Alkylating Agent: The nature of the alkylating agent, including its steric bulk and the nature of the leaving group, can play a role in directing the alkylation.

  • Substituents on the Indazole Ring: The electronic and steric properties of substituents on the indazole core can significantly influence the regiochemical outcome. For instance, bulky substituents at the C-7 position can sterically hinder the N-1 position, thereby favoring N-2 alkylation.[2][3][4][5][6]

General Workflow for Indazole N-Alkylation

The experimental workflow for the N-alkylation of indazoles generally follows a series of well-defined steps, from the initial setup to the final purification of the desired regioisomer.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_products Products Indazole 1H-Indazole Derivative Alkylation Addition of Alkylating Agent (R-X) Indazole->Alkylation Base Base Selection (e.g., NaH, K2CO3, Cs2CO3) Base->Alkylation Solvent Solvent Choice (e.g., THF, DMF) Solvent->Alkylation Conditions Reaction Conditions (Temperature, Time) Alkylation->Conditions Workup Aqueous Workup Conditions->Workup Extraction Organic Extraction Workup->Extraction Purification Column Chromatography Extraction->Purification N1_Product N-1 Alkylated Indazole Purification->N1_Product N2_Product N-2 Alkylated Indazole Purification->N2_Product

Caption: General experimental workflow for the N-alkylation of indazoles.

Protocol 1: Selective N-1 Alkylation via Thermodynamic Control

This protocol is optimized for achieving high regioselectivity for the N-1 position, which is often the thermodynamically favored product.[1] The use of a strong base like sodium hydride (NaH) in a non-polar aprotic solvent such as tetrahydrofuran (THF) is a reliable method for selective N-1 alkylation.[2][3][4][5][6]

Detailed Experimental Protocol:
  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the 1H-indazole derivative (1.0 equiv).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the indazole (a typical concentration is 0.1-0.2 M).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the sodium salt of the indazole is often observed as a suspension.[1]

  • Alkylation: Add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1-1.5 equiv) dropwise to the suspension at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]

  • Workup: Carefully quench the reaction by the slow addition of water.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure N-1 alkylated indazole.

ParameterConditionRationale
Base Sodium Hydride (NaH)A strong, non-nucleophilic base that irreversibly deprotonates the indazole.
Solvent Tetrahydrofuran (THF)A non-polar aprotic solvent that favors the formation of the N-1 anion.
Temperature 0 °C to RT/50 °CInitial cooling controls the exothermic deprotonation, followed by warming to drive the alkylation.
Control ThermodynamicThe reaction conditions allow for equilibration to the more stable N-1 substituted product.[1][6]

Protocol 2: Selective N-2 Alkylation Strategies

Achieving selectivity for the N-2 position often requires conditions that favor kinetic control or employ specific catalytic systems.

Method A: Mitsunobu Reaction

The Mitsunobu reaction provides a reliable method for achieving a preference for the N-2 regioisomer.[3][5][6] For instance, the alkylation of methyl 1H-indazole-3-carboxylate with n-pentanol under Mitsunobu conditions resulted in an N-1:N-2 ratio of 1:2.5.[3][5][6]

  • Preparation: Dissolve the 1H-indazole (1.0 equiv), the alcohol (1.5 equiv), and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF.

  • Reagent Addition: Cool the solution to 0 °C and add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equiv) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Concentration: Remove the solvent under reduced pressure.

  • Purification: Purify the crude mixture directly by flash column chromatography to separate the N-1 and N-2 isomers.[1]

G cluster_mitsunobu Mitsunobu Reaction for N-2 Alkylation Indazole 1H-Indazole Intermediate Phosphonium Intermediate Indazole->Intermediate Alcohol Alcohol (R-OH) Alcohol->Intermediate PPh3 Triphenylphosphine (PPh3) PPh3->Intermediate DIAD DIAD/DEAD DIAD->Intermediate N2_Product N-2 Alkylated Indazole Intermediate->N2_Product

Caption: Simplified workflow of the Mitsunobu reaction for N-2 alkylation.

Method B: Triflic Acid (TfOH) Catalyzed Alkylation with Diazo Compounds

A modern and highly selective method for N-2 alkylation involves the reaction of indazoles with diazo compounds in the presence of a catalytic amount of triflic acid (TfOH). This metal-free system provides excellent yields and high N-2 regioselectivity (N-2/N-1 up to 100/0).[7]

  • Preparation: To a solution of the 1H-indazole (1.0 equiv) in a suitable anhydrous solvent (e.g., dichloromethane, DCM), add the diazo compound (1.2 equiv).[1]

  • Catalyst Addition: Add triflic acid (TfOH, 0.1-0.2 equiv) dropwise at 0 °C.[1]

  • Reaction: Stir the mixture at room temperature until the reaction is complete (monitored by TLC).[1]

  • Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[1]

  • Extraction: Separate the layers and extract the aqueous phase with DCM.

  • Drying and Concentration: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the residue by column chromatography to yield the pure N-2 alkylated product.

ParameterMethod A: MitsunobuMethod B: TfOH/Diazo
Alkylating Agent AlcoholDiazo Compound
Key Reagents PPh₃, DIAD/DEADTriflic Acid (TfOH)
Selectivity Good preference for N-2Excellent selectivity for N-2
Control KineticCatalytic

Protocol 3: Alkylation with Weaker Bases - A Case of Mixed Regioselectivity

In some instances, particularly when using weaker bases like potassium carbonate (K₂CO₃) in polar aprotic solvents such as N,N-dimethylformamide (DMF), the alkylation of indazoles can result in a mixture of N-1 and N-2 isomers.[1] While not ideal for achieving high selectivity, this method is straightforward and can be useful if the resulting isomers are readily separable.

Detailed Experimental Protocol:
  • Preparation: Suspend the 1H-indazole (1.0 equiv) and anhydrous potassium carbonate (K₂CO₃, 1.1-2.0 equiv) in anhydrous DMF.

  • Alkylation: Add the alkyl halide (1.1 equiv) to the suspension.

  • Reaction: Stir the mixture at room temperature or heat as required (e.g., overnight).

  • Workup: Pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Drying and Concentration: Dry the combined organic layers over Na₂SO₄, filter, and concentrate.

  • Purification: Separate the N-1 and N-2 isomers by flash column chromatography.

Conclusion

The regioselective N-alkylation of 1H-indazole derivatives is a critical and nuanced aspect of medicinal chemistry and drug development. By understanding the fundamental principles of thermodynamic and kinetic control and by carefully selecting the appropriate reaction conditions, researchers can effectively steer the reaction towards the desired N-1 or N-2 isomer. The protocols outlined in this guide provide a robust starting point for the synthesis of a wide array of N-alkylated indazoles, empowering the scientific community to explore the vast chemical space of this important pharmacophore.

References

application of 4-methyl-1H-indazol-7-amine in cancer cell line studies

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: The Indazole Scaffold in Cancer Research

A Guide to Studying AXL Kinase Inhibition in Cancer Cell Lines Using 4-Methyl-1H-Indazol-7-Amine Derivatives

Abstract

The 1H-indazole core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous potent protein kinase inhibitors developed for cancer therapy.[1][2] This application note explores the utility of this scaffold, using this compound as a representative building block, in the context of cancer cell line studies. We focus on the inhibition of the AXL receptor tyrosine kinase, a critical mediator of tumor survival, metastasis, and therapy resistance.[3][4] As a primary case study, we will reference the well-characterized, selective AXL inhibitor Bemcentinib (BGB324 / R428) , a compound built upon a related indazole framework.[5][6][7] This guide provides researchers with the scientific rationale, detailed experimental protocols, and data interpretation frameworks necessary to investigate AXL inhibition in relevant cancer cell models.

Scientific Background: The AXL Kinase as a Therapeutic Target

The AXL receptor tyrosine kinase is a member of the TAM (Tyro3, Axl, Mer) family.[8] Upon binding its ligand, Growth Arrest-Specific 6 (Gas6), AXL dimerizes and autophosphorylates, triggering downstream signaling cascades, primarily the PI3K/AKT and MEK/ERK pathways.[4] In cancer, the upregulation and activation of AXL are strongly associated with poor prognosis and have been shown to drive key hallmarks of malignancy:[8]

  • Therapy Resistance: AXL signaling promotes survival pathways that allow cancer cells to evade the effects of chemotherapy, targeted agents, and immunotherapy.[3][5]

  • Metastasis: AXL activation is a key driver of the epithelial-to-mesenchymal transition (EMT), a cellular program that enhances cell migration, invasion, and dissemination.[9]

  • Immune Evasion: AXL signaling can create an immunosuppressive tumor microenvironment by, for example, downregulating the activity of dendritic cells.[10]

Given its central role in aggressive cancers, AXL has emerged as a high-value therapeutic target. Small molecule inhibitors like Bemcentinib bind to the intracellular ATP-binding site of the AXL kinase domain, preventing its phosphorylation and blocking all downstream signaling.[5][7]

AXL_Signaling_Pathway Figure 1: AXL Signaling Pathway and Point of Inhibition cluster_downstream Downstream Signaling GAS6 Gas6 Ligand AXL AXL Receptor Tyrosine Kinase GAS6->AXL Binds & Activates PI3K PI3K AXL->PI3K MEK MEK AXL->MEK AKT AKT PI3K->AKT Outcomes Cell Proliferation Survival & Drug Resistance Metastasis (EMT) & Migration AKT->Outcomes ERK ERK MEK->ERK ERK->Outcomes Inhibitor Bemcentinib (BGB324) (Indazole Scaffold) Inhibitor->AXL Inhibits ATP Binding

Caption: AXL pathway activation and inhibition by an indazole-based compound.

Experimental Design & Workflow

A logical workflow is critical for evaluating a novel AXL inhibitor. The process involves confirming the compound's cytotoxic activity, verifying its on-target effect on the AXL pathway, and finally, assessing its impact on a relevant cancer cell phenotype, such as migration.

Experimental_Workflow Figure 2: Experimental Workflow for Inhibitor Evaluation start Select AXL-expressing Cancer Cell Line (e.g., MDA-MB-231, A549) step1 Protocol 1: Cell Viability Assay (MTT / CCK-8) start->step1 result1 Determine IC50 Value step1->result1 step2 Protocol 2: Western Blot Analysis (Treat at 1x and 5x IC50) result1->step2 Use IC50 for subsequent experiments step3 Protocol 3: Cell Migration Assay (Transwell Assay) result1->step3 result2 Confirm ↓ p-AXL & ↓ p-AKT step2->result2 result3 Quantify Inhibition of Migration step3->result3

Caption: A stepwise workflow for characterizing an AXL inhibitor in vitro.

Data Summary: Efficacy of Bemcentinib (BGB324)

The following table summarizes the reported in vitro efficacy of Bemcentinib against various cancer cell lines. This data serves as a benchmark for researchers evaluating novel compounds derived from the indazole scaffold.

Cell LineCancer TypeAssay TypeIC50 ValueReference
H1299Non-Small Cell Lung CancerCell Growth~ 4 µM[7]
Primary CLL CellsChronic Lymphocytic LeukemiaCell Viability~ 2 µM[7]
Hs578TBreast CancerAXL Phosphorylation0.34 µM[4]
MDA-MB-231Triple-Negative Breast CancerAXL-dependent eventsLow nM activity[7]

Detailed Experimental Protocols

Protocol 1: Cell Viability Assay (MTT) for IC50 Determination

This protocol measures the metabolic activity of cells as an indicator of cell viability to determine the half-maximal inhibitory concentration (IC50) of the test compound.[11]

Causality: The reduction of yellow MTT tetrazolium salt to purple formazan crystals by mitochondrial dehydrogenases is proportional to the number of living, metabolically active cells. A potent anti-cancer compound will decrease the rate of formazan production in a dose-dependent manner.

Materials:

  • AXL-expressing cancer cells (e.g., MDA-MB-231)

  • Complete growth medium (e.g., DMEM + 10% FBS)

  • 96-well flat-bottom plates

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Multichannel pipette and microplate reader (570 nm)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., from 100 µM to 0.01 µM) in complete growth medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include "vehicle control" wells with the highest concentration of DMSO used (e.g., 0.1%) and "no treatment" wells with fresh medium only.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well. Incubate for 4 hours at 37°C. Purple formazan crystals should become visible.

  • Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the crystals. Add 150 µL of DMSO to each well to dissolve the formazan. Pipette up and down to ensure complete dissolution.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control (defined as 100% viability). Plot the normalized viability (%) against the log of the compound concentration and use non-linear regression (dose-response curve) to calculate the IC50 value.

Protocol 2: Western Blot for AXL Pathway Inhibition

This protocol verifies that the compound inhibits the AXL signaling pathway by measuring the phosphorylation status of AXL and its key downstream effector, AKT.[3]

Causality: A successful on-target inhibitor will decrease the phosphorylation of AXL (p-AXL) at its activation sites (e.g., Tyr702). This will, in turn, prevent the downstream activation (phosphorylation) of AKT (p-AKT) at Ser473, providing direct evidence of pathway inhibition.

Materials:

  • 6-well plates

  • Lysis Buffer (RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-p-AXL, anti-total-AXL, anti-p-AKT (Ser473), anti-total-AKT, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • ECL chemiluminescence substrate

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with the test compound at 1x and 5x its predetermined IC50 for 2-4 hours. Include a vehicle control (DMSO).

  • Cell Lysis: Wash cells twice with ice-cold PBS. Add 150 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.

  • Protein Quantification: Centrifuge lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

  • Sample Preparation: Normalize protein amounts for all samples (e.g., 20 µg per lane) and add Laemmli sample buffer. Boil at 95°C for 5 minutes.

  • SDS-PAGE & Transfer: Load samples onto an SDS-PAGE gel and run until adequate separation is achieved. Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibody (e.g., anti-p-AXL, diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane 3 times for 10 minutes each with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again 3 times for 10 minutes each with TBST.

  • Detection: Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping & Re-probing: To analyze total proteins and the loading control, the membrane can be stripped and re-probed with the respective antibodies. A decrease in the p-AXL/Total AXL and p-AKT/Total AKT ratios in treated samples relative to the control confirms on-target activity.

Protocol 3: Transwell Migration Assay

This assay assesses the impact of the AXL inhibitor on the migratory capacity of cancer cells, a key function regulated by AXL.[3]

Causality: AXL signaling promotes cytoskeletal rearrangements and cellular motility required for migration. Inhibition of AXL is expected to reduce the ability of cancer cells to migrate through a porous membrane towards a chemoattractant.

Materials:

  • 24-well Transwell inserts (8.0 µm pore size)

  • Serum-free medium

  • Complete medium (chemoattractant)

  • Cotton swabs

  • Methanol

  • Crystal Violet staining solution (0.5%)

Procedure:

  • Cell Preparation: Culture cells to ~80% confluency. Serum-starve the cells for 12-24 hours prior to the assay.

  • Assay Setup:

    • Add 600 µL of complete medium (containing 10% FBS as a chemoattractant) to the lower chamber of the 24-well plate.

    • Trypsinize the serum-starved cells and resuspend them in serum-free medium at a concentration of 1 x 10⁶ cells/mL.

    • In a separate tube, pre-treat the cell suspension with the test compound (at a non-toxic concentration, e.g., 0.5x IC50) or vehicle (DMSO) for 30 minutes.

  • Cell Seeding: Add 100 µL of the treated cell suspension (100,000 cells) to the upper chamber of the Transwell insert.

  • Incubation: Incubate the plate for 12-24 hours (time may need optimization depending on the cell line) at 37°C, 5% CO₂.

  • Cell Removal & Fixation:

    • Carefully remove the Transwell inserts from the plate.

    • Use a cotton swab to gently wipe away the non-migrated cells from the top surface of the membrane.

    • Fix the migrated cells on the bottom surface by immersing the insert in methanol for 15 minutes.

  • Staining & Visualization:

    • Air dry the inserts completely.

    • Stain the migrated cells by immersing the inserts in Crystal Violet solution for 20 minutes.

    • Gently wash the inserts with water to remove excess stain and allow them to air dry.

  • Quantification:

    • Image the bottom of the membrane using a microscope. Capture images from at least five random fields per insert.

    • Count the number of migrated cells per field.

    • Alternatively, the stain can be eluted with a destaining solution (e.g., 10% acetic acid) and the absorbance can be read on a plate reader.

  • Analysis: Compare the number of migrated cells in the compound-treated group to the vehicle control group to determine the percentage inhibition of migration.

References

developing assays for 4-methyl-1H-indazol-7-amine bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Application Note & Protocols: A Tiered Assay Cascade for Characterizing the Bioactivity of 4-methyl-1H-indazol-7-amine as a Putative TAM Kinase Inhibitor

Abstract

The TAM (Tyro3, AXL, Mer) family of receptor tyrosine kinases represents a critical signaling node in oncology and immunology, making them high-value targets for therapeutic intervention.[1][2] Their dysregulation is linked to cancer progression, metastasis, and resistance to therapy.[3][4] The indazole chemical scaffold is a well-established pharmacophore in many kinase inhibitors. This application note presents a comprehensive, tiered assay cascade to rigorously characterize the bioactivity of a novel indazole-containing compound, this compound. We provide the scientific rationale and detailed, self-validating protocols for a logical workflow, beginning with direct biochemical validation of target inhibition, progressing to quantitative measurement of target engagement in live cells, and culminating in the assessment of downstream functional effects on cellular viability. This guide is intended for researchers, scientists, and drug development professionals seeking to profile novel small molecule inhibitors against the TAM kinase family.

Introduction: The Rationale for a Tiered Assay Approach

Characterizing a novel compound requires a multi-faceted approach to build a compelling data package. A tiered or cascaded assay strategy mitigates risk and ensures that resource-intensive experiments are performed only on compounds that meet key criteria at earlier, simpler stages. This workflow is designed to answer three fundamental questions in sequence:

  • Biochemical Potency: Does the compound directly inhibit the purified target kinase in vitro?

  • Cellular Target Engagement: Does the compound enter live cells and bind to its intended target in a physiological context?

  • Functional Impact: Does target engagement translate into the desired biological outcome (e.g., inhibition of downstream signaling and reduced cancer cell viability)?

By following this logical progression, researchers can confidently establish a robust structure-activity relationship and validate a compound's mechanism of action.

Part 1: Biochemical Assays — Direct Target Interaction & Potency

The foundational step is to determine if this compound directly inhibits the catalytic activity of purified TAM kinases. A luminescent kinase assay that measures ATP consumption is a universal, high-throughput, and non-radioactive method ideal for determining inhibitor potency (IC50).[5][6] The principle is straightforward: as the kinase phosphorylates its substrate, ATP is converted to ADP. A proprietary luciferase/luciferin reagent is then added, and the amount of light produced is directly proportional to the amount of remaining ATP.[7][8] Therefore, potent inhibitors that block kinase activity result in less ATP consumption and a higher luminescent signal.

Protocol 1: In Vitro TAM Kinase Inhibition Assay (Luminescent ATP-Depletion)

This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant Tyro3, AXL, and Mer kinases.

A. Materials & Reagents:

  • Recombinant human kinases: Tyro3, AXL, Mer (e.g., from Promega, SignalChem)

  • Kinase-specific substrates (e.g., poly(Glu, Tyr) 4:1)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega, V6714 or similar)

  • ATP, 10 mM solution

  • Kinase Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • This compound (test compound)

  • Known TAM kinase inhibitor as a positive control (e.g., Bemcentinib[3][9])

  • DMSO (vehicle control)

  • White, opaque 96-well or 384-well assay plates

  • Multichannel pipette or automated liquid handler

  • Plate reader with luminescence detection capabilities

B. Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in DMSO, starting at a high concentration (e.g., 1 mM). This will be your 100x stock plate.

  • Intermediate Dilution: Dilute the 100x compound plate 1:25 into Kinase Buffer. This creates a 4x working solution.

  • Reaction Master Mix: Prepare a 2x Kinase/Substrate master mix in cold Kinase Buffer containing the kinase and its substrate at 2x the final desired concentration. The optimal concentration of each should be determined empirically but should be near the Km for the substrate.

  • ATP Solution: Prepare a 4x ATP solution in Kinase Buffer. The final ATP concentration in the assay should ideally be at or near the Km of the kinase for ATP to ensure sensitive detection of ATP-competitive inhibitors.[6]

  • Assay Plate Setup:

    • Add 5 µL of the 4x compound working solution to the assay plate wells.

    • Add 5 µL of 4x DMSO solution to "max activity" (0% inhibition) control wells.

    • Add 5 µL of 4x positive control inhibitor to "min activity" (100% inhibition) control wells.

  • Initiate Kinase Reaction:

    • Add 10 µL of the 2x Kinase/Substrate master mix to all wells.

    • Pre-incubate for 10 minutes at room temperature.

    • Add 5 µL of the 4x ATP solution to all wells to start the reaction. The final reaction volume is 20 µL.

  • Incubation: Mix the plate gently and incubate at room temperature for the optimized reaction time (e.g., 60 minutes). The reaction should consume 10-30% of the initial ATP for best results.

  • Detection:

    • Equilibrate the Kinase-Glo® reagent to room temperature.

    • Add 20 µL of Kinase-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes.

    • Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition: Read the luminescence on a plate reader.

C. Data Analysis:

  • Normalize the data using the controls: % Inhibition = 100 * (1 - [RLU_compound - RLU_min] / [RLU_max - RLU_min]).

  • Plot the % Inhibition against the log of the inhibitor concentration.

  • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using a non-linear regression software (e.g., GraphPad Prism, SPSS) to determine the IC50 value.[10][11][12]

Data Presentation: Example Biochemical Potency
CompoundTyro3 IC50 (nM)AXL IC50 (nM)Mer IC50 (nM)VEGFR2 IC50 (nM) (Selectivity)
This compound15.24.525.8>10,000
Bemcentinib (Control)55.03.098.0>10,000

Table 1: Hypothetical biochemical potency and selectivity data for this compound.

Part 2: Cellular Assays — Target Engagement in a Physiological Context

Confirming that a compound binds its intended target within the complex environment of a living cell is a critical step in drug discovery.[13] The NanoBRET™ Target Engagement (TE) assay is a proximity-based method that uses bioluminescence resonance energy transfer (BRET) to directly measure compound binding in live cells.[14][15] The assay requires two components: the target protein fused to a bright NanoLuc® luciferase (the BRET donor) and a cell-permeable fluorescent tracer that reversibly binds to the target's active site (the BRET acceptor).[13][14] When the tracer binds, BRET occurs. An unlabeled test compound that also binds the target will compete with the tracer, disrupting BRET in a dose-dependent manner.[16]

G cluster_workflow NanoBRET™ Target Engagement Workflow transfect 1. Transfect Cells (e.g., HEK293) with NanoLuc®-TAM Kinase Vector plate 2. Plate Cells in Assay Plate transfect->plate add_tracer 3. Add Fluorescent Tracer plate->add_tracer add_compound 4. Add Test Compound (this compound) add_tracer->add_compound incubate 5. Incubate (e.g., 2 hours at 37°C) add_compound->incubate add_substrate 6. Add NanoLuc® Substrate incubate->add_substrate read 7. Read Donor (460nm) & Acceptor (610nm) Luminescence add_substrate->read analyze 8. Calculate BRET Ratio & Determine IC50 read->analyze

Caption: NanoBRET™ Target Engagement Experimental Workflow.

Protocol 2: Live-Cell Target Engagement using NanoBRET™ Assay

This protocol outlines the steps to measure the intracellular IC50 of this compound for a TAM kinase (e.g., AXL).

A. Materials & Reagents:

  • HEK293 cells (or other suitable host cell line)

  • NanoLuc®-AXL fusion vector (or Tyro3/Mer)

  • Transfection reagent (e.g., FuGENE® HD)

  • Opti-MEM® I Reduced Serum Medium

  • Assay Plate: White, tissue-culture treated, 96-well

  • NanoBRET™ TE Intracellular Kinase Assay components (Promega), including a suitable fluorescent tracer for TAM kinases.

  • Test compound and controls

  • Plate reader capable of measuring filtered luminescence (e.g., with 460nm and >600nm filters)[17]

B. Step-by-Step Methodology:

  • Cell Transfection:

    • Co-transfect HEK293 cells with the NanoLuc®-AXL fusion vector according to the transfection reagent manufacturer's protocol.

    • Incubate for 24 hours to allow for protein expression.

  • Cell Plating:

    • Harvest the transfected cells and resuspend in Opti-MEM®.

    • Plate 2 x 10⁴ cells per well into the 96-well assay plate and allow them to attach for 4-6 hours.

  • Compound and Tracer Addition:

    • Prepare a 10x serial dilution of this compound in Opti-MEM®.

    • Prepare a 20x solution of the fluorescent tracer in the provided tracer dilution buffer, then dilute to a 1x final concentration in Opti-MEM®.[18]

    • Add 10 µL of the 10x compound dilutions to the appropriate wells.

    • Add 5 µL of the tracer solution to all wells (except no-tracer controls).

  • Incubation: Mix the plate gently and incubate for 2 hours at 37°C in a CO₂ incubator. This allows the compound and tracer to reach binding equilibrium within the cells.

  • Substrate Addition & Detection:

    • Prepare the NanoBRET™ Nano-Glo® substrate as per the manufacturer's instructions.

    • Add the substrate to all wells.

    • Immediately read the plate using a BRET-capable plate reader, measuring both the donor emission (~460 nm) and acceptor emission (>600 nm).

  • Data Analysis:

    • Calculate the raw BRET ratio for each well: (Acceptor Emission / Donor Emission).

    • Correct the BRET ratios by subtracting the average ratio from the no-tracer control wells.

    • Normalize the data and plot as described in Protocol 1 to determine the cellular IC50.

Part 3: Cellular Assays — Functional Consequences of Target Inhibition

The final tier of the cascade assesses whether the observed target engagement translates into a functional cellular response. TAM kinases mediate cell survival and proliferation primarily through the PI3K/AKT and MAPK/ERK signaling pathways.[3][19][20] A potent inhibitor should block ligand-induced activation of these pathways and, in TAM-dependent cancer cells, reduce overall cell viability.[21][22]

G cluster_pathway Canonical TAM Kinase Signaling cluster_downstream Downstream Signaling Gas6 Gas6 (Ligand) TAM TAM Receptor (Tyro3, AXL, or Mer) Gas6->TAM Binds & Dimerizes P P TAM->P Autophosphorylation PI3K PI3K TAM->PI3K ERK MAPK/ERK TAM->ERK Compound 4-methyl-1H- indazol-7-amine Compound->TAM INHIBITS AKT AKT PI3K->AKT Survival Cell Survival, Proliferation, Metastasis AKT->Survival ERK->Survival

Caption: Simplified TAM (e.g., AXL) Signaling Pathway.

Protocol 3: Cell Viability & Proliferation Assay

This protocol uses a resazurin-based reduction assay to measure the effect of the compound on the viability of a TAM-dependent cancer cell line (e.g., A549 lung cancer cells, which often overexpress AXL). Metabolically active cells reduce the blue resazurin dye to the pink, highly fluorescent resorufin.[23] A decrease in signal indicates reduced cell viability.[24]

A. Materials & Reagents:

  • TAM-dependent cancer cell line (e.g., A549)

  • Appropriate cell culture medium (e.g., DMEM + 10% FBS)

  • Test compound, positive control, and DMSO

  • Resazurin-based viability reagent (e.g., alamarBlue™, PrestoBlue™)

  • Clear-bottom, black-walled, 96-well tissue culture plates

  • Fluorescence plate reader (Ex/Em ~560/590 nm)

B. Step-by-Step Methodology:

  • Cell Seeding: Seed cells into the 96-well plate at an optimized density (e.g., 5,000 cells/well) in 100 µL of medium and incubate overnight.

  • Compound Treatment: Prepare a serial dilution of this compound and controls. Add the compounds to the cells (e.g., 1 µL of a 100x stock).

  • Incubation: Incubate the cells for a period equivalent to several cell doubling times (e.g., 72 hours) at 37°C, 5% CO₂.

  • Reagent Addition: Add 10 µL of the resazurin reagent to each well.

  • Incubation for Signal Development: Incubate for 1-4 hours at 37°C, protected from light, until a robust color change is observed in the vehicle control wells.

  • Data Acquisition: Read the fluorescence on a plate reader.

  • Data Analysis: Normalize the data to controls and perform non-linear regression analysis as previously described to determine the GI50 (concentration for 50% growth inhibition).

Data Presentation: Example Cellular Functional Data
CompoundA549 Cell Line GI50 (nM)
This compound45.5
Bemcentinib (Control)28.0

Table 2: Hypothetical growth inhibition data in a TAM-dependent cell line.

Conclusion

This application note details a robust, tiered strategy for the preclinical characterization of this compound. By systematically progressing through biochemical potency, live-cell target engagement, and functional cellular assays, researchers can build a comprehensive and compelling profile of the compound's bioactivity. The successful execution of these protocols would provide strong evidence to classify this compound as a potent, selective, and cell-active inhibitor of the TAM kinase family, justifying its advancement into further stages of drug development.

References

Application Note: 4-Methyl-1H-indazol-7-amine as a Strategic Building Block for the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutics, particularly in oncology. This application note provides a comprehensive technical guide for utilizing 4-methyl-1H-indazol-7-amine as a key building block in the synthesis of complex heterocyclic molecules. We delve into the strategic application of this intermediate in constructing potent kinase inhibitors, focusing on the palladium-catalyzed Buchwald-Hartwig amination reaction. This guide offers not just a protocol, but also the underlying mechanistic principles, experimental rationale, and practical insights to empower researchers in drug discovery and development.

Introduction: The Significance of the Indazole Moiety

Indazole-containing compounds are a cornerstone of modern pharmacology, exhibiting a wide array of biological activities. Their structural resemblance to purines allows them to function as effective "hinge-binding" motifs in the ATP-binding sites of various protein kinases.[1] This has led to the development of several blockbuster drugs, including Axitinib, a potent inhibitor of vascular endothelial growth factor receptors (VEGFRs) used in cancer therapy.[2]

This compound is a particularly valuable synthon. The 7-amino group provides a reactive handle for introducing diversity and building complex molecular architectures, while the 4-methyl group can offer improved metabolic stability or modulate binding interactions within the target protein. This guide will focus on its application in C-N cross-coupling reactions, a powerful and versatile method for forging bonds that are central to the structure of many kinase inhibitors.[3]

Physicochemical Properties and Safety

Effective synthesis begins with a thorough understanding of the starting material's properties and safe handling procedures.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₈H₉N₃PubChem[4]
Molecular Weight147.18 g/mol PubChem[4]
AppearanceSolid (form may vary)-
CAS Number77894-69-0PubChem[4]

Safety and Handling:

This compound, like many amine-containing heterocyclic compounds, requires careful handling. Based on data for analogous structures, it should be considered harmful if swallowed or in contact with skin, and capable of causing skin and serious eye irritation.[4][5]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[6]

  • Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[6]

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[7]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Core Application: Buchwald-Hartwig Amination for Kinase Inhibitor Scaffolds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide (or triflate) and an amine.[3] It is one of the most powerful methods for synthesizing arylamines, which are key components of many kinase inhibitors designed to target the ATP-binding site.[6][8][9]

In this section, we present a representative protocol for the coupling of this compound with a substituted 2-chloropyrimidine, a common core in kinase inhibitors.[8]

Causality and Experimental Rationale

The success of the Buchwald-Hartwig reaction hinges on the careful selection of several key components:[10][11]

  • Ligand: The choice of phosphine ligand is critical. Bulky, electron-rich biarylphosphine ligands (e.g., Xantphos, RuPhos, BINAP) are essential.[11][13] They promote the crucial steps of oxidative addition and reductive elimination in the catalytic cycle and prevent catalyst decomposition.

  • Base: A non-nucleophilic base is required to deprotonate the amine, making it a more active nucleophile. Cesium carbonate (Cs₂CO₃) is often an excellent choice as its solubility and moderate basicity facilitate the reaction without causing unwanted side reactions.[13]

  • Solvent: Anhydrous, aprotic solvents like 1,4-dioxane or toluene are used to prevent quenching of the catalyst and base.[10]

Reaction Mechanism Overview

The catalytic cycle of the Buchwald-Hartwig amination is a well-established process.[3][11]

Buchwald_Hartwig_Cycle Pd0 Active Pd(0)L Catalyst OxAdd Oxidative Addition Complex (Pd-II) Pd0->OxAdd Ar-X AmineCoord Amine Coordination OxAdd->AmineCoord R₂NH Deprotonation Amido Complex (Pd-II) AmineCoord->Deprotonation - H-Base⁺X⁻ (Base) ReductElim Reductive Elimination Deprotonation->ReductElim ReductElim->Pd0 Product (Ar-NR₂)

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) complex.

  • Amine Coordination & Deprotonation: The amine (in our case, this compound) coordinates to the palladium center. The base then removes a proton from the amine, forming a palladium-amido complex.

  • Reductive Elimination: The final C-N bond is formed as the arylamine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.

Detailed Experimental Protocol

This protocol describes the synthesis of N-(2-substituted-pyrimidin-4-yl)-4-methyl-1H-indazol-7-amine.

Materials and Equipment
  • This compound (1.0 eq)

  • Substituted 2-chloro-pyrimidine (1.1 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq, 2 mol%)

  • 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) (0.04 eq, 4 mol%)

  • Cesium Carbonate (Cs₂CO₃) (1.5 eq)

  • Anhydrous 1,4-dioxane

  • Schlenk tube or microwave vial

  • Magnetic stirrer and hotplate

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware for work-up and purification

  • Silica gel for column chromatography

Workflow Diagram

Caption: General workflow for the Buchwald-Hartwig coupling.

Step-by-Step Procedure
  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add this compound (e.g., 147 mg, 1.0 mmol), the 2-chloropyrimidine derivative (1.1 mmol), Pd₂(dba)₃ (18.3 mg, 0.02 mmol), Xantphos (23.1 mg, 0.04 mmol), and Cs₂CO₃ (489 mg, 1.5 mmol).

  • Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) via syringe.

  • Degassing (Self-Validating Checkpoint): The reaction mixture should be degassed to ensure the removal of oxygen, which can deactivate the palladium catalyst. This can be done by three freeze-pump-thaw cycles or by bubbling argon through the solution for 15-20 minutes. A successful reaction is highly dependent on maintaining an inert environment.

  • Reaction: Seal the tube and heat the reaction mixture with vigorous stirring at 100-110 °C. The reaction time can vary from 4 to 24 hours.

  • Monitoring (Self-Validating Checkpoint): Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A successful reaction will show the consumption of the starting amine and the appearance of a new, typically less polar, product spot.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the catalyst and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and then with brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-arylated indazole product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Troubleshooting

Table 2: Troubleshooting Guide for Buchwald-Hartwig Amination

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (oxygen exposure).2. Insufficiently anhydrous conditions.3. Inappropriate base or ligand.1. Ensure rigorous inert atmosphere techniques.2. Use freshly distilled/dried solvent. Dry reagents thoroughly.3. Screen alternative ligands (e.g., RuPhos) or bases (e.g., K₃PO₄, NaOtBu).
Formation of Side Products 1. Hydrodehalogenation of the aryl halide.2. Homocoupling of the amine or aryl halide.1. Lower the reaction temperature. Use a less coordinating solvent.2. Ensure the correct stoichiometry of reagents. Use a pre-catalyst for more controlled activation.[12]
Difficulty in Purification 1. Product co-elutes with starting material.2. Streaking on silica gel.1. Adjust the polarity of the chromatography eluent system.2. Add a small amount of triethylamine (~0.5%) to the eluent to suppress tailing of basic amine products.

Broader Applications and Conclusion

The protocol described here is a robust starting point for a wide range of synthetic explorations. By varying the electrophilic partner, this compound can be used to access a vast chemical space. For instance, coupling with other heteroaryl halides (pyridines, quinolines, etc.) or participating in Suzuki-Miyaura reactions (if converted to a halo-indazole) can generate diverse libraries of compounds for high-throughput screening.[14]

References

molecular docking studies of 4-methyl-1H-indazol-7-amine with target proteins

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Abstract

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, particularly as kinase inhibitors.[1][2] This application note provides a comprehensive, in-depth guide for researchers and drug development professionals on performing molecular docking studies with 4-methyl-1H-indazol-7-amine, a representative indazole derivative. Structure-based drug design (SBDD) and molecular docking are pivotal computational techniques that predict the binding mode and affinity of a small molecule to its protein target, thereby accelerating the hit-to-lead optimization process.[3][4][5][6] This guide details the entire workflow, from target selection and preparation to ligand setup, docking execution, and rigorous results analysis, using a combination of widely accepted open-source and commercial software tools. The protocols are designed to be self-validating, emphasizing the scientific rationale behind each step to ensure technical accuracy and reproducibility.

Introduction: The Rationale for Docking this compound

The 1H-indazole ring system is a cornerstone of modern drug discovery, renowned for its ability to mimic the interactions of key biological motifs. Its derivatives have shown a wide array of biological activities, including anti-tumor, anti-inflammatory, and anti-bacterial properties.[2] A significant number of these compounds function as inhibitors of protein kinases, a class of enzymes that are critical regulators of cellular signaling pathways and are frequently dysregulated in diseases like cancer.[7][8][9]

This compound serves as an excellent model compound for exploring these interactions. Molecular docking provides an atomic-level view of how this ligand might bind to a protein's active site.[5] By predicting the binding conformation and estimating the strength of the interaction, researchers can:

  • Identify potential protein targets.

  • Generate hypotheses about the structure-activity relationship (SAR).

  • Guide the rational design of more potent and selective derivatives.

This document presents a detailed protocol for this process, grounded in established methodologies to provide a robust framework for computational investigation.

The Overall Computational Workflow

The molecular docking process is a systematic, multi-stage procedure. Each stage builds upon the previous one, from preparing the raw structural data to analyzing the final predicted binding poses. The workflow ensures that the inputs are correctly formatted and that the simulation parameters are appropriate for the biological question being asked.

G cluster_prep Phase 1: Preparation cluster_sim Phase 2: Simulation cluster_analysis Phase 3: Analysis Target_Selection Target Selection & Rationale (e.g., Protein Kinase) Protein_Prep Receptor Preparation (PDB Structure Cleanup) Target_Selection->Protein_Prep Ligand_Prep Ligand Preparation (3D Conformation & Charges) Target_Selection->Ligand_Prep Grid_Gen Grid Box Generation (Define Binding Site) Protein_Prep->Grid_Gen Docking_Run Execute Docking (AutoDock Vina / Glide) Ligand_Prep->Docking_Run Grid_Gen->Docking_Run Pose_Analysis Pose & Score Analysis (Binding Energy & Interactions) Docking_Run->Pose_Analysis Visualization Visualization (PyMOL) Pose_Analysis->Visualization Validation Protocol Validation (Re-docking) Pose_Analysis->Validation

Caption: Overall Molecular Docking Workflow.

Materials & Software

This protocol utilizes a suite of standard bioinformatics tools. While commercial packages offer streamlined workflows, this guide primarily focuses on open-source software to ensure accessibility.

Tool CategorySoftwarePrimary UseSource
Docking Engine AutoDock VinaPerforms the core docking calculation.--INVALID-LINK--
Preparation & Analysis AutoDock Tools (MGLTools)Prepares protein and ligand files (PDBQT format), generates grid parameter files.--INVALID-LINK--
Ligand Preparation Open BabelConverts chemical formats, generates 3D coordinates, and performs energy minimization.--INVALID-LINK--
Visualization PyMOLVisualizes macromolecules, analyzes interactions, and creates publication-quality images.--INVALID-LINK--
Protein Structures RCSB Protein Data Bank (PDB)A repository for 3D structural data of biological macromolecules.--INVALID-LINK--
Ligand Structures PubChemA database of chemical molecules and their activities.--INVALID-LINK--
Commercial Alternative Schrödinger Maestro/GlideAn all-in-one suite for protein preparation, ligand preparation, docking, and analysis.--INVALID-LINK--

Detailed Experimental Protocols

This section provides a step-by-step methodology. As a representative example, we will use a hypothetical protein kinase target, Src Kinase (PDB ID: 2SRC) , for this protocol.

Protocol 1: Target Protein Preparation

Rationale: Raw PDB structures are not immediately ready for docking. They contain experimental artifacts (e.g., water molecules, co-solvents) and lack information required by the docking algorithm (e.g., hydrogen atoms, partial charges). This protocol refines the PDB file into a clean, simulation-ready receptor model.

Steps:

  • Download Structure: Obtain the protein structure file from the RCSB PDB. For this example, download 2SRC.pdb. A high-resolution crystal structure (<2.5 Å) is preferred.

  • Initial Cleanup:

    • Open the 2SRC.pdb file in a molecular viewer like PyMOL.

    • The PDB file often contains multiple protein chains, co-crystallized ligands, and water molecules. For docking, we typically need a single protein chain with the relevant binding site.

    • Remove all non-essential components:

      • Delete alternate protein chains (if any).

      • Delete all water molecules. Expert Insight: While most water molecules are removed, specific water molecules can be critical for mediating protein-ligand interactions. Advanced docking studies may involve retaining key water molecules, but for a standard protocol, they are initially removed.[10]

      • Remove any co-crystallized ligands or ions not part of the active site.

    • Save the cleaned protein structure as 2SRC_protein.pdb.

  • Prepare Receptor with AutoDock Tools (ADT):

    • Launch ADT.

    • Go to File > Read Molecule and open 2SRC_protein.pdb.

    • Add Hydrogens: Go to Edit > Hydrogens > Add. Select Polar only and click OK. This step is crucial for defining the correct hydrogen bond donors and acceptors.

    • Compute Charges: Go to Edit > Charges > Compute Gasteiger. This assigns partial charges to each atom, which is necessary for the electrostatic term in the scoring function.

    • Merge Non-Polar Hydrogens: Go to Edit > Hydrogens > Merge Non-Polar. This simplifies the structure and speeds up the calculation.

    • Set Atom Types: Go to Grid > Set Map Types > Choose Ligand. Select the ligand you will be docking (this step is a placeholder; we will prepare the ligand next).

    • Save as PDBQT: Go to File > Save > Write PDBQT. Save the file as 2SRC_protein.pdbqt. This file now contains the protein coordinates, charge information, and atom types required by AutoDock Vina.

Protocol 2: Ligand Preparation

Rationale: The ligand must be converted from a 2D representation (like SMILES) to a low-energy 3D conformation with defined rotatable bonds and partial charges.

Steps:

  • Obtain Ligand Structure: Get the SMILES string for this compound from PubChem (CID 53361414): CC1=C2C(=CNN2)C=CC=C1N.

  • Generate 3D Conformation:

    • Use Open Babel via the command line to convert the SMILES string into a 3D structure in SDF format. The --gen3d flag generates a 3D conformation, and the --energy flag performs a quick energy minimization.

  • Prepare Ligand with AutoDock Tools (ADT):

    • In ADT, go to Ligand > Input > Open and select ligand.sdf.

    • ADT will automatically detect the root and set up the rotatable bonds (torsions). The number of active torsions will be displayed. This flexibility is key to how the ligand explores the binding pocket.

    • Go to Ligand > Output > Save as PDBQT. Save the file as ligand.pdbqt.

Protocol 3: Docking Simulation with AutoDock Vina

Rationale: This phase defines the search space for the docking simulation and runs the algorithm to predict the most favorable binding poses.

Steps:

  • Define the Binding Site (Grid Box Generation):

    • In ADT, ensure both 2SRC_protein.pdbqt and ligand.pdbqt are loaded.

    • Go to Grid > Grid Box.... A box will appear around the protein.

    • Position the Box: The grid box must encompass the entire binding site. A common strategy is to center the box on the position of a known co-crystallized inhibitor. For 2SRC, the active site is located in the cleft between the N- and C-terminal lobes. Manually adjust the center_x, center_y, and center_z coordinates and the size_x, size_y, size_z dimensions until the box fully covers this region. A typical size is 25 x 25 x 25 Å.

    • Record Coordinates: Note down the center and size coordinates. For this example, let's use hypothetical values:

      • center_x = 15.2, center_y = 54.0, center_z = 17.0

      • size_x = 25, size_y = 25, size_z = 25

  • Create the Configuration File:

    • Create a text file named conf.txt.

    • Add the following information to the file, replacing the coordinates with the ones you determined:

    • Causality of Parameters:

      • exhaustiveness: Controls the thoroughness of the search. Higher values increase computational time but improve the chance of finding the true energy minimum. A value of 8 is a good balance for standard docking.

      • num_modes: The number of binding poses (conformations) to generate.

  • Run Vina:

    • Open a terminal or command prompt in the directory containing your files.

    • Execute the Vina program with the configuration file as input:

    • The simulation will run and produce two output files: docking_results.pdbqt (containing the coordinates of the predicted binding poses) and docking_log.txt (containing the binding affinity scores).

Protocol 4: Results Analysis and Validation

Rationale: The raw output of a docking simulation is a set of poses and scores. This protocol guides the critical evaluation of these results to derive meaningful biological insights. A key validation step, re-docking, confirms that the chosen parameters can reproduce a known binding mode.

G Start Docking Output Received (docking_results.pdbqt) Check_Energy Examine Binding Affinity Scores (kcal/mol in log file) Start->Check_Energy Select_Top Select Top-Scoring Poses (e.g., Modes 1-3) Check_Energy->Select_Top Visualize Visualize Protein-Ligand Complex (PyMOL) Select_Top->Visualize Analyze_Interactions Analyze Molecular Interactions (H-bonds, Hydrophobic, etc.) Visualize->Analyze_Interactions Is_Sensible Are Interactions Chemically Sensible? Analyze_Interactions->Is_Sensible Compare Compare with Known Binders or Re-docking Results Is_Sensible->Compare Yes Re_evaluate Re-evaluate Poses or Adjust Docking Parameters Is_Sensible->Re_evaluate No Hypothesis Generate SAR Hypothesis (Final Outcome) Compare->Hypothesis G cluster_ligand This compound L_Indazole Indazole Ring P_Thr338 THR 338 L_Indazole->P_Thr338 H-Bond L_Amine 7-Amine P_Met341 MET 341 L_Amine->P_Met341 H-Bond L_Methyl 4-Methyl P_Val281 VAL 281 L_Methyl->P_Val281 Hydrophobic

References

Application Note: Quantitative Analysis of 4-methyl-1H-indazol-7-amine using HPLC-UV and LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-methyl-1H-indazol-7-amine is a heterocyclic aromatic amine that serves as a crucial intermediate and building block in the synthesis of various pharmaceutical compounds. Its structural motif is found in molecules developed for a range of therapeutic areas. The precise and accurate quantification of this compound is paramount in drug development and manufacturing. It ensures the purity of starting materials, allows for the monitoring of reaction kinetics, and is essential for the quality control of active pharmaceutical ingredients (APIs) and their intermediates.

This application note provides comprehensive, detailed protocols for the quantitative analysis of this compound. Two robust analytical methods are presented:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A widely accessible and reliable method suitable for purity assessment and quantification in bulk materials and process samples.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method ideal for trace-level quantification, impurity profiling, and analysis in complex biological matrices.

These protocols are designed for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries. The methodologies are grounded in established chromatographic principles and are accompanied by a detailed guide for method validation in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure data integrity and regulatory compliance.[1][2][3]

Analyte Properties

  • Compound Name: this compound

  • Molecular Formula: C₈H₉N₃

  • Molecular Weight: 147.18 g/mol

  • Structure:

  • Physicochemical Characteristics: As a substituted indazole, this compound is a moderately polar aromatic amine. The presence of the amine group allows for easy protonation, making it suitable for positive mode ionization in mass spectrometry. The aromatic indazole core provides strong chromophores for UV detection. Based on similar structures, maximal UV absorbance is expected in the 220-280 nm range.[4][5]

Method 1: Quantification by HPLC-UV

This method leverages reversed-phase chromatography, which separates analytes based on their hydrophobicity. This compound, being a moderately polar compound, is well-retained on a non-polar stationary phase like C18, using a polar mobile phase.

Experimental Workflow: HPLC-UV

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_quant Quantification Stock Stock Solution (Reference Standard) Standards Calibration Standards (Serial Dilution) Stock->Standards HPLC HPLC System (C18 Column) Standards->HPLC Sample Sample Solution (Dissolution & Filtration) Sample->HPLC Detection UV Detector HPLC->Detection Data Chromatogram (Peak Area) Detection->Data CalCurve Calibration Curve (Peak Area vs. Conc.) Data->CalCurve Result Calculate Concentration in Sample CalCurve->Result

Caption: HPLC-UV workflow from preparation to quantification.

Detailed Protocol

1. Instrumentation and Materials:

  • HPLC system with a gradient pump, autosampler, column oven, and UV or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reference Standard: this compound (purity ≥98%).

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Deionized Water (18.2 MΩ·cm).

  • Reagents: Formic acid (LC-MS grade).

  • Volumetric flasks, pipettes, and autosampler vials.

  • Syringe filters (0.22 or 0.45 µm, nylon or PTFE).

2. Preparation of Solutions:

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Diluent: Methanol or a 50:50 mixture of Acetonitrile and Water.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the diluent.

  • Sample Solution: Accurately weigh a known amount of the sample material, dissolve in the diluent to achieve a theoretical concentration within the calibration range (e.g., 25 µg/mL), and filter through a 0.22 µm syringe filter before analysis.[6][7][8]

3. Chromatographic Conditions:

ParameterRecommended ConditionJustification
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)Provides good retention for moderately polar aromatic compounds.[9]
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% AcetonitrileFormic acid improves peak shape for the amine by protonation and reduces peak tailing.[10]
Gradient Program 0-2 min: 10% B2-10 min: 10% to 90% B10-12 min: 90% B12-13 min: 90% to 10% B13-18 min: 10% B (re-equilibration)A gradient elution ensures separation from potential impurities with different polarities and a reasonable run time.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CEnsures reproducible retention times.
Injection Volume 10 µLA typical volume providing good sensitivity without overloading the column.
Detection UV at 254 nmIndazole structures exhibit strong UV absorbance. 254 nm is a common wavelength for aromatic compounds. A DAD can be used to determine the optimal wavelength.[4]

4. Data Analysis and Quantification:

  • Generate a calibration curve by plotting the peak area of this compound against the known concentrations of the calibration standards.

  • Perform a linear regression analysis on the calibration curve. The coefficient of determination (r²) should ideally be ≥0.999.

  • Determine the concentration of the analyte in the sample solution by interpolating its peak area from the calibration curve.

Method 2: Quantification by LC-MS/MS

This method is the gold standard for high-sensitivity and high-selectivity quantification, especially in complex matrices where co-eluting interferences could obscure the analyte peak in UV detection.[11][12] The method uses a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

Experimental Workflow: LC-MS/MS

LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification Stock Stock Solution (Reference Standard) Standards Calibration Standards (Lower Concentrations) Stock->Standards LC UHPLC System (C18 Column) Standards->LC Sample Sample Solution (Dilution & Filtration) Sample->LC MS Triple Quadrupole MS (ESI+, MRM Mode) LC->MS Data MRM Chromatogram (Peak Area Ratio) MS->Data CalCurve Calibration Curve (Area Ratio vs. Conc.) Data->CalCurve Result Calculate Concentration in Sample CalCurve->Result

Caption: LC-MS/MS workflow for high-sensitivity analysis.

Detailed Protocol

1. Instrumentation and Materials:

  • UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Reference Standard: this compound (purity ≥98%).

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade).

  • Reagents: Formic acid (LC-MS grade).

  • Standard laboratory glassware and equipment as listed for the HPLC-UV method.

2. Preparation of Solutions:

  • Solution preparation follows the same principles as the HPLC-UV method, but calibration standards are prepared at much lower concentrations (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL) due to the higher sensitivity of the instrument.[13]

3. LC-MS/MS Conditions:

ParameterRecommended ConditionJustification
LC Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)Smaller column dimensions are suitable for lower flow rates and faster analysis times typical for LC-MS.[13]
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% AcetonitrileVolatile buffers like formic acid are essential for stable ESI performance.[10]
Gradient Program 0-0.5 min: 5% B0.5-3.0 min: 5% to 95% B3.0-4.0 min: 95% B4.0-4.1 min: 95% to 5% B4.1-5.0 min: 5% B (re-equilibration)A faster gradient is often employed in LC-MS/MS for higher throughput.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature 40 °CHigher temperature can improve peak shape and reduce viscosity.
Injection Volume 5 µLSmaller injection volumes are typical to avoid overloading the ESI source.
Ionization Mode Electrospray Ionization (ESI), PositiveThe amine group is readily protonated, leading to a strong [M+H]⁺ signal.[11]
MRM Transitions Q1 (Precursor Ion): m/z 148.1Q3 (Product Ions): m/z 133.1 (Quantifier), m/z 105.1 (Qualifier)Precursor is [M+H]⁺. Product ions are proposed based on typical fragmentation (e.g., loss of CH₃ or HCN). These must be optimized empirically.
MS Parameters Capillary Voltage, Gas Flow, Temperatures, Collision EnergyThese parameters must be optimized for the specific instrument and analyte to maximize signal intensity.

4. Data Analysis and Quantification:

  • Data is acquired in MRM mode. The peak area of the quantifier transition is used for calculation. The qualifier transition serves as a confirmation of identity.

  • Construct a calibration curve by plotting the analyte peak area against concentration.

  • Calculate the sample concentration from the linear regression of the calibration curve.

Method Validation Protocol (ICH Q2(R2))

The objective of analytical procedure validation is to demonstrate that the method is fit for its intended purpose.[2][3] The following parameters must be evaluated.

Validation Parameters and Acceptance Criteria
Performance CharacteristicValidation TestAcceptance Criteria (Assay)Acceptance Criteria (Impurity Quantification)
Specificity Analyze blank, placebo (if applicable), and spiked samples. Assess peak purity using DAD or MS.No interference at the retention time of the analyte. Peak is spectrally pure.No interference at the retention time of the analyte. Analyte is resolved from other impurities.
Linearity Analyze at least 5 concentrations over the specified range. Plot response vs. concentration.Coefficient of determination (r²) ≥ 0.999.Coefficient of determination (r²) ≥ 0.99.
Range Confirmed by demonstrating acceptable accuracy and precision at the lower and upper ends of the range.80% to 120% of the test concentration.Reporting limit to 120% of the impurity specification limit.
Accuracy Analyze samples of known concentration (e.g., spiked placebo or standard addition). Express as percent recovery. Analyze at a minimum of 3 concentrations over 3 replicates.98.0% to 102.0% recovery.[14]80.0% to 120.0% recovery.
Precision Repeatability (Intra-assay): Minimum of 6 replicates at 100% concentration or 9 replicates over 3 concentrations.Intermediate Precision: Different days, analysts, or equipment.RSD ≤ 1.0%.RSD ≤ 5.0%.
Limit of Detection (LOD) Determined by signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve.Not typically required.Must be determined.
Limit of Quantitation (LOQ) Determined by signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope. Must be confirmed with acceptable accuracy and precision.Not typically required.The lowest concentration on the calibration curve.
Robustness Make small, deliberate variations in method parameters (e.g., pH ±0.2, column temp ±5°C, mobile phase composition ±2%).System suitability parameters (e.g., tailing factor, resolution) remain within defined limits.System suitability parameters remain within defined limits.

Table adapted from ICH Q2(R2) guidelines.[1][3][14][15]

Conclusion

This application note details two robust and reliable methods for the quantification of this compound. The HPLC-UV method is well-suited for routine quality control, purity assessments, and assays of bulk material. For applications requiring higher sensitivity and selectivity, such as trace-level impurity analysis or bioanalysis, the LC-MS/MS method is superior. Both methods are presented with detailed starting conditions that can be optimized and must be fully validated according to ICH guidelines to ensure the generation of accurate and defensible data.

References

Application Notes & Protocols for the In Vivo Evaluation of 4-methyl-1H-indazol-7-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the preclinical in vivo evaluation of 4-methyl-1H-indazol-7-amine, a novel small molecule with therapeutic potential. Drawing from the established pharmacological profile of indazole derivatives, which are frequently investigated as kinase inhibitors, this guide outlines a logical, multi-stage experimental framework.[1][2][3] The protocols herein are designed to rigorously assess the compound's pharmacokinetic properties, pharmacodynamic effects, efficacy, and safety profile in relevant animal models. The overarching goal is to equip researchers, scientists, and drug development professionals with the foundational knowledge and detailed methodologies required to advance this compound through the preclinical pipeline.

Introduction: The Scientific Rationale

Indazole-containing derivatives are a significant class of heterocyclic compounds in medicinal chemistry, forming the structural core of numerous therapeutic agents.[2] A substantial body of research points to their role as potent inhibitors of various protein kinases, which are critical regulators of cellular processes often dysregulated in diseases like cancer.[1][3][4] Specifically, certain amino-indazole moieties have been shown to serve as effective isosteres for functional groups in other kinase inhibitors, leading to compounds with comparable potency and, critically, improved pharmacokinetic profiles.[5]

Given this context, this compound is hypothesized to be a kinase inhibitor. Its in vivo characterization is a crucial step to bridge the gap between early-stage discovery and potential clinical application.[6][7] In vivo studies are indispensable as they provide insights into a compound's behavior within a complex biological system, something that in vitro assays alone cannot capture.[8][9] This guide details the necessary experimental setups to explore its therapeutic potential, focusing on an oncology framework as the most probable application.

Foundational Principles: Ethical Conduct in Animal Research

All research involving animal models must be predicated on a strong ethical framework. Before any procedures are initiated, protocols must be reviewed and approved by an accredited Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics committee.[10] The guiding principles for all experiments are the "3Rs":

  • Replacement: Utilizing non-animal methods whenever possible to achieve the scientific objective.[10][11][12]

  • Reduction: Employing the minimum number of animals necessary to obtain statistically valid and reproducible results.[10][12]

  • Refinement: Optimizing procedures and animal care to minimize any pain, suffering, or distress.[10][11][12]

Researchers must adhere to established international guidelines, such as the ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines, to ensure transparency and rigor in study design and reporting.[10][13]

Phase I: Pharmacokinetic (PK) Profiling

The objective of a PK study is to understand what the body does to the drug (ADME: Absorption, Distribution, Metabolism, and Excretion). This data is vital for determining appropriate dosing regimens for subsequent efficacy studies. While some indazole derivatives are rapidly metabolized, they can also be highly protein-bound, potentially extending their presence in vivo.[14][15]

Experimental Design Rationale

A preliminary PK study in a small cohort of healthy mice (e.g., CD-1 or BALB/c) is recommended. The use of serial blood sampling, where multiple samples are collected from the same animal over time, is highly encouraged. This approach significantly reduces the number of animals required (adhering to the "Reduction" principle) and allows for the assessment of inter-animal variability.[16][17] Modern microsampling techniques, requiring less than 50 µL of blood per time point, have made serial sampling in mice routine and effective.[17][18]

Protocol 1: Single-Dose Oral Pharmacokinetics in Mice
  • Animal Model: Male CD-1 mice, 8-10 weeks old. Acclimatize animals for at least 7 days prior to the study.

  • Vehicle Formulation: Develop a suitable vehicle to solubilize this compound. A common starting point is a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline. The final formulation must be sterile and non-toxic at the administered volume.

  • Dose Administration:

    • Fast animals for 4 hours prior to dosing (with free access to water).

    • Weigh each animal immediately before dosing to calculate the precise volume.

    • Administer a single oral dose (e.g., 10 mg/kg) via oral gavage. Use a flexible plastic or stainless steel gavage needle with a ball tip to prevent tissue damage.[19][20] The maximum administration volume should not exceed 10 mL/kg.[19][21]

  • Serial Blood Sampling:

    • Collect approximately 20-30 µL of blood at specified time points. Recommended time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • The saphenous vein is a preferred site for serial sampling as it is practical and reproducible.[18]

    • Collect samples into tubes containing an appropriate anticoagulant (e.g., K2EDTA).

  • Sample Processing & Analysis:

    • Process blood to plasma via centrifugation.

    • Analyze plasma concentrations of this compound using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis: Calculate key PK parameters using non-compartmental analysis.

Data Presentation: PK Parameters
ParameterDescriptionExample Value
Tmax (h) Time to reach maximum plasma concentration1.0 h
Cmax (ng/mL) Maximum observed plasma concentration1500 ng/mL
AUC0-t (hng/mL) Area under the concentration-time curve from time 0 to the last measurable point7500 hng/mL
AUC0-inf (hng/mL) Area under the curve extrapolated to infinity7800 hng/mL
t1/2 (h) Elimination half-life4.5 h

Phase II: Pharmacodynamic (PD) and Efficacy Evaluation

With an established PK profile, the next phase is to determine if the compound engages its target and exerts a therapeutic effect. Based on our guiding hypothesis, a tumor xenograft model is the logical choice to assess anti-cancer efficacy.[22][23]

Experimental Design Rationale

The choice of xenograft model is critical. Cell line-derived xenograft (CDX) models, where human cancer cell lines are implanted into immunodeficient mice, are robust and offer predictable growth kinetics.[8] Patient-derived xenograft (PDX) models, where tumor tissue from a patient is directly implanted, better represent the heterogeneity and pathology of human cancer and are considered more translationally relevant.[8][23][24]

Protocol 2: Tumor Growth Inhibition in a CDX Mouse Model
  • Animal Model: Immunodeficient mice (e.g., Athymic Nude or NSG), 6-8 weeks old.

  • Cell Implantation:

    • Select a human cancer cell line known to be driven by the hypothesized target kinase.

    • Subcutaneously implant 1-5 million cells (resuspended in Matrigel/PBS) into the flank of each mouse.

  • Tumor Growth and Randomization:

    • Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

    • Randomize animals into treatment groups (typically 8-10 mice per group) with similar mean tumor volumes. Groups should include:

      • Group 1: Vehicle Control

      • Group 2: this compound (Dose 1, e.g., 10 mg/kg)

      • Group 3: this compound (Dose 2, e.g., 30 mg/kg)

      • Group 4: Positive Control (an established inhibitor for the pathway)

  • Treatment and Monitoring:

    • Administer the compound and vehicle daily via oral gavage for a set period (e.g., 21 days).

    • Measure tumor dimensions with digital calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.

    • Monitor animal body weight and conduct daily clinical observations to assess toxicity.

  • Endpoint and Analysis:

    • The study concludes when tumors in the vehicle group reach a predetermined size (e.g., 1500-2000 mm³) or at the end of the treatment period.

    • At the endpoint, collect tumors for downstream analysis (e.g., Western blot to confirm target inhibition) and other relevant tissues.

    • Calculate the percent Tumor Growth Inhibition (%TGI) for each treatment group compared to the vehicle control.

Phase III: Preliminary Toxicology Assessment

Toxicology studies are essential to identify potential adverse effects and establish a safety profile.[9] Observations from the efficacy study (e.g., weight loss, changes in behavior) provide initial toxicological data. A dedicated acute or sub-chronic toxicity study may be warranted.

Experimental Design Rationale

A dose-range finding study in healthy rodents can establish the maximum tolerated dose (MTD). This involves administering escalating doses of the compound and monitoring for clinical signs of toxicity over a period of 7-14 days. This is a critical step before initiating longer-term (chronic) toxicology studies.[9]

Protocol 3: Acute Toxicity Study in Mice
  • Animal Model: Healthy BALB/c mice (equal numbers of males and females), 8-10 weeks old.

  • Dose Administration: Administer single, escalating doses of this compound to different groups of mice (e.g., 50, 100, 250, 500, 1000 mg/kg). Include a vehicle control group.

  • Monitoring:

    • Intensively monitor animals for the first 4 hours post-dosing, and then daily for 14 days.

    • Record clinical signs of toxicity, including changes in posture, activity, breathing, and any signs of morbidity.

    • Record body weights on Day 0 (pre-dose), Day 7, and Day 14.

  • Endpoint and Analysis:

    • At Day 14, perform a gross necropsy on all animals.

    • Collect key organs (e.g., liver, kidney, spleen, heart) for histopathological analysis to identify any tissue-level damage.

    • Determine the MTD and identify any target organs of toxicity.

Conclusion and Future Directions

This guide provides a structured, multi-phase approach to the in vivo evaluation of this compound. By systematically characterizing its pharmacokinetic, efficacy, and safety profiles, researchers can generate the robust data package necessary for informed decision-making. Positive outcomes from these studies would justify further preclinical development, including more extensive toxicology assessments and the exploration of efficacy in additional, more complex animal models like PDX or humanized mouse models.[8][24]

References

Troubleshooting & Optimization

Technical Support Center: A Troubleshooting Guide for Indazole Derivative Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for indazole synthesis. As a privileged scaffold in medicinal chemistry, the indazole nucleus is a cornerstone in the development of numerous therapeutic agents, including treatments for cancer and inflammation.[1][2][3] However, its synthesis is not without challenges, particularly concerning regioselectivity, yield, and purity.

This guide is structured to address the specific, practical issues encountered by researchers in the lab. It moves beyond simple protocols to explain the underlying chemical principles, empowering you to diagnose problems and logically devise solutions.

Part 1: The Core Challenge - Regioselectivity in N-Functionalization

The most pervasive issue in indazole chemistry is controlling the site of substitution on the pyrazole ring's nitrogen atoms. Direct alkylation or acylation frequently yields a mixture of N1 and N2 isomers, complicating synthesis and purification.[4][5]

Frequently Asked Questions (FAQs)

Q1: Why is my N-alkylation of indazole producing a mixture of N1 and N2 isomers?

A1: This is a classic problem rooted in the inherent chemical nature of the indazole ring. The indazole anion, formed upon deprotonation by a base, is an ambident nucleophile . This means it has two potentially reactive sites: the N1 and N2 nitrogen atoms. The resulting reaction often produces a mixture because both nitrogens can attack the electrophile (e.g., your alkyl halide).[5]

Furthermore, the indazole ring itself exists in two tautomeric forms: the 1H-indazole and the 2H-indazole. The 1H-tautomer is generally more thermodynamically stable, but the energy barrier for interconversion can be low, allowing for reactivity from both forms.[2][4] The final ratio of N1 to N2 products is a delicate balance of steric effects, electronic effects, and the specific reaction conditions, which dictate whether the reaction is under thermodynamic or kinetic control.[4][6]

Q2: How can I improve the selectivity for the N1-alkylated product?

A2: To favor the N1 isomer, you generally want to establish conditions that allow the reaction to proceed under thermodynamic control , as the N1-substituted product is typically the more stable isomer.[6][7][8]

Core Strategy: Use Sodium Hydride (NaH) in Tetrahydrofuran (THF). This combination is widely reported as a robust system for achieving high N1 selectivity.[7][8][9] The proposed mechanism involves the sodium cation coordinating with the N2 nitrogen and a nearby electron-rich group (often a substituent at the C3 position). This coordination sterically shields the N2 position, forcing the alkylating agent to react at N1.[5][6][10]

Key Factors for N1-Selectivity:

  • Base and Solvent: Strong, non-nucleophilic bases in less polar, aprotic solvents favor N1 substitution. NaH in THF is the gold standard.

  • Substituent Effects: Bulky or coordinating substituents at the C3 position (e.g., -COMe, -CO₂Me, -C(CH₃)₃) dramatically enhance N1 selectivity, often to >99%.[8][9]

  • Thermodynamic Equilibration: Using certain electrophiles, like α-halo carbonyls, can allow for an equilibration process that ultimately favors the more stable N1 product.[7][8]

Condition Rationale Typical N1:N2 Ratio References
NaH in THF Favors thermodynamic product; Na⁺ coordination shields N2.High (>10:1, often >99:1 with C3-substituents)--INVALID-LINK--[7][8]
K₂CO₃ in DMF Milder base, more polar solvent.Lower selectivity, often near 1.5:1--INVALID-LINK--[11]
NaHMDS in THF Strong base, can provide good N1 selectivity.Solvent-dependent, but generally favors N1 in THF.--INVALID-LINK--[8][11]

Q3: My target is the N2-isomer. What conditions should I use to achieve N2-selectivity?

A3: Synthesizing the N2-isomer typically requires steering the reaction toward kinetic control or exploiting specific electronic effects.

Core Strategies:

  • Mitsunobu Reaction: This is a reliable method for achieving N2-selectivity. The reaction of an indazole with an alcohol, triphenylphosphine (PPh₃), and a dialkyl azodicarboxylate (like DEAD or DIAD) often shows a strong preference for the N2 product.[8][11]

  • Substituent-Directed Synthesis: The electronic properties of substituents on the indazole ring can override the inherent thermodynamic preference. Electron-withdrawing groups (EWGs) at the C7 position, such as -NO₂ or -CO₂Me, strongly direct alkylation to the N2 position, even with NaH in THF.[7][9] This is likely due to the EWG pulling electron density from the N1 atom, making the N2 atom the more nucleophilic site.

  • Kinetic Control: Using a strong base like NaHMDS in a polar aprotic solvent like DMSO can sometimes favor the kinetically preferred N2 product, although this is highly substrate-dependent.[8][11]

Troubleshooting Workflow for Regioselectivity

G start Goal: Control N1/N2 Regioselectivity target Desired Isomer? start->target n1_conditions Use NaH in THF target->n1_conditions N1 n2_conditions Evaluate N2 Strategies target->n2_conditions N2 n1_path N1 (Thermodynamic Product) n2_path N2 (Kinetic Product) check_c3 C3 Substituent? n1_conditions->check_c3 n1_result Obtain N1 Product check_c3->n1_result Yes (Coordinating Group) check_c3->n1_result No (Steric Hindrance still favors N1) c3_yes Yes (e.g., -COMe, t-Bu) >99% Selectivity Expected c3_no No (Unsubstituted) Good Selectivity Expected check_c7 C7 EWG? (e.g., -NO2) n2_conditions->check_c7 n2_c7_method Use NaH in THF. Electronic effect will direct to N2. check_c7->n2_c7_method Yes n2_mitsunobu Use Mitsunobu Conditions (Alcohol, PPh3, DEAD/DIAD) check_c7->n2_mitsunobu No c7_yes Yes c7_no No n2_result Obtain N2 Product n2_c7_method->n2_result n2_mitsunobu->n2_result

Caption: Decision tree for achieving N1 vs. N2 regioselectivity.

Part 2: Addressing Low Yields and Side Reactions

Even with regioselectivity controlled, achieving high yields can be difficult. Many classical indazole syntheses require harsh conditions or generate stubborn impurities.

Frequently Asked Questions (FAQs)

Q4: My Davis-Beirut reaction is low-yielding and messy. What is going wrong?

A4: The Davis-Beirut reaction, which forms 2H-indazoles from o-nitrobenzylamines, is a powerful but sensitive transformation.[12][13] The key issue often lies with the stability of the crucial o-nitrosobenzylidine imine intermediate.[14][15]

Common Pitfalls & Solutions:

  • Competitive Imine Cleavage: The reaction is typically base-catalyzed. However, if the N-N bond formation (heterocyclization) is slow, water can attack the imine intermediate, causing it to cleave back to the starting amine and o-nitrosobenzaldehyde. This is a major issue with less nucleophilic amines, like anilines.[15][16]

    • Solution: While it may seem counterintuitive, studies have shown that adding a controlled amount of water (e.g., 15% v/v in propanol) can dramatically increase the yield.[15] However, excess water (>25%) will favor the hydrolysis pathway. This suggests water plays a complex role in the mechanism beyond simple hydrolysis.

  • Reaction Conditions: The reaction is sensitive to both acid and base catalysis.[14]

    • Solution: If base-catalyzed conditions are failing, particularly for N-aryl targets, consider a photochemical approach. Photolysis of an o-nitrobenzyl alcohol precursor can generate the required nitroso intermediate under Brønsted acid-catalyzed conditions, which are more favorable for aniline substrates.[14][16]

G cluster_0 Davis-Beirut Reaction A o-Nitrobenzyl Amine B Nitroso Imine (Key Intermediate) A->B Base C 2H-Indazole (Desired Product) B->C N-N Cyclization (Productive Pathway) D Hydrolysis Products (Side Reaction) B->D Water Attack (Competitive Pathway)

Caption: Simplified Davis-Beirut reaction pathway showing the critical intermediate.

Q5: My Cadogan cyclization for synthesizing a 2H-indazole is not going to completion. How can I improve it?

A5: The Cadogan reaction involves the reductive cyclization of an ortho-nitro-imine, typically using a phosphine reagent like triethyl phosphite or tri-n-butylphosphine.[17] Incomplete conversion is a common problem.

Troubleshooting Steps:

  • Imine Formation: The reaction is often performed as a one-pot procedure where the imine is formed in situ from an o-nitrobenzaldehyde and a primary amine. Ensure the imine formation step is complete before the reductive cyclization proceeds. Using a protic solvent can be beneficial for this step.[17]

  • Reducing Agent: While triethyl phosphite is traditional, tri-n-butylphosphine can offer milder reaction conditions and may be more effective for certain substrates.[17]

  • Temperature: While milder conditions are now available, the classic Cadogan reaction required high temperatures (>150 °C).[15] If conversion is stalled, a modest increase in temperature may be necessary, but this should be done cautiously to avoid side reactions.

  • Substrate Electronics: Electron-deficient anilines can result in less stable imine intermediates, leading to lower isolated yields.[17] For these substrates, ensuring the imine is fully formed before proceeding is critical.

Part 3: Purification and Scale-Up

Successfully synthesizing your indazole is only half the battle. Isolation and planning for larger scales present their own unique hurdles.

Frequently Asked Questions (FAQs)

Q6: My N1 and N2 isomers are co-eluting on my silica gel column. How can I separate them?

A6: This is a very common and frustrating problem. Due to their similar polarities, chromatographic separation of indazole regioisomers can be challenging.

Alternative Purification Strategies:

  • Recrystallization: This is often the most effective method. The key is to find a solvent system where one isomer is significantly less soluble than the other. This requires careful screening. Mixed solvent systems are particularly powerful.

    • Protocol: Dissolve the crude mixture in a minimum amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Gently heat until the solution is clear again, then allow it to cool slowly. The less soluble isomer should crystallize out.[18]

Example Isomer Pair Recrystallization Solvent System Reference
5-amino-1-(2-hydroxyethyl)-indazole & 5-amino-2-(2-hydroxyethyl)-indazoleAcetone / Water--INVALID-LINK--[18]
5-amino-1-(2-hydroxyethyl)-indazole & 5-amino-2-(2-hydroxyethyl)-indazoleEthanol / Water--INVALID-LINK--[18]

Q7: What are the primary safety and scalability concerns when moving from a bench-scale to a kilo-scale indazole synthesis?

A7: Scaling up any chemical process introduces new challenges, and indazole synthesis has specific hazards to consider.

Key Scale-Up Considerations:

  • Thermal Hazards: Many cyclization reactions, particularly Ullmann-type couplings (intramolecular C-N bond formation), can be highly exothermic.[19] On a large scale, this heat can accumulate, leading to a runaway reaction.

    • Action: Perform reaction calorimetry (e.g., using a Reaction Calorimeter - RC1) to understand the heat of reaction and ensure your cooling capacity is sufficient. Plan for controlled, slow addition of reagents.

  • Process Safety of N-N Bonds: The nitrogen-nitrogen bond in the indazole ring can be a potential safety concern under certain conditions, although the aromatic system is generally stable. It is crucial to assess the thermal stability of your final product and any intermediates.[20]

  • Reproducibility: The regioselectivity you perfected on a 100 mg scale may not hold up on a 1 kg scale due to differences in mixing and heat transfer. The highly selective NaH/THF system for N1-alkylation has been successfully demonstrated on a 100g scale, indicating its robustness.[20][21]

  • Operational Complexity: Methods involving photoredox catalysis or electrosynthesis, while elegant, can be difficult to scale up compared to more traditional thermal methods.[20] Choosing a route that is operationally simple from the beginning is key for large-scale manufacturing.

References

Technical Support Center: Addressing Solubility Challenges of 4-methyl-1H-indazol-7-amine in Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-methyl-1H-indazol-7-amine. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming solubility challenges encountered during in vitro and in vivo experimental workflows. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the reliable and reproducible use of this compound in your assays.

Understanding the Molecule: Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is paramount to devising an effective solubilization strategy. Due to its aromatic and heterocyclic nature, this compound is classified as poorly soluble in aqueous solutions, a common characteristic among kinase inhibitors and other small molecule modulators.[1][2]

PropertyPredicted/Estimated ValueImplication for Solubility
Molecular Formula C₈H₉N₃-
Molecular Weight 147.18 g/mol [3]
XLogP3 ~1.2Indicates moderate lipophilicity, suggesting poor aqueous solubility.[3]
Hydrogen Bond Donors 2Can participate in hydrogen bonding, which may be leveraged for solubility.
Hydrogen Bond Acceptors 2Offers sites for interaction with protic solvents.
pKa (Estimated) Basic pKa ~3-5The 7-amino group is expected to be the primary basic center. The indazole ring system also has acidic and basic properties. The overall charge and solubility will be highly dependent on pH.

Note: Experimental data for this compound is limited. The XLogP3 value is based on the closely related 4-methyl-1H-indazol-5-amine. The pKa is an estimation based on the general properties of aromatic amines and the indazole scaffold.[4]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound is not dissolving in my aqueous assay buffer. What is the recommended first step?

A1: For initial solubilization, the use of a water-miscible organic co-solvent is the standard and recommended approach. Dimethyl sulfoxide (DMSO) is the most common choice for creating a high-concentration stock solution due to its broad solvating power and compatibility with many biological assays at low final concentrations.[5]

Initial Stock Solution Protocol:

  • Weighing: Accurately weigh the desired amount of this compound in a clean, dry vial.

  • Solvent Addition: Add a minimal volume of high-purity, anhydrous DMSO to achieve a high-concentration stock (e.g., 10-50 mM).

  • Dissolution: Vortex the solution vigorously. If necessary, gentle warming (to 37°C) or brief sonication can be employed to facilitate dissolution.

  • Visual Inspection: Ensure the solution is clear and free of any particulate matter before use.

  • Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles. DMSO is hygroscopic, so proper sealing is crucial to prevent water absorption.[5]

Q2: I've prepared a DMSO stock, but the compound precipitates when I dilute it into my aqueous assay buffer. How can I prevent this?

A2: This is a common issue known as "precipitation upon dilution." It occurs when the concentration of the compound in the final aqueous solution exceeds its thermodynamic solubility limit in the presence of a low percentage of co-solvent.

Troubleshooting Workflow for Precipitation:

start Precipitation Observed check_dmso Is final DMSO concentration <1%? start->check_dmso increase_dmso Increase final DMSO to a tolerable limit (test enzyme/cell tolerance first) check_dmso->increase_dmso No lower_compound Lower the final compound concentration check_dmso->lower_compound Yes end_solution Solution Achieved increase_dmso->end_solution ph_adjust Consider pH Adjustment (see Q3) lower_compound->ph_adjust cyclodextrin Explore Cyclodextrins (see Q4) ph_adjust->cyclodextrin cyclodextrin->end_solution

Caption: Decision workflow for addressing compound precipitation.

Key Considerations:

  • Final DMSO Concentration: Many enzymes and cells can tolerate final DMSO concentrations up to 1%, but it is crucial to determine the tolerance of your specific system.[6] Always include a vehicle control with the same final DMSO concentration in your experiments.

  • Order of Addition: When preparing your final assay solution, add the DMSO stock to the buffer while vortexing to ensure rapid dispersion and minimize localized high concentrations that can trigger precipitation.

Q3: Can I use pH adjustment to improve the solubility of this compound?

A3: Yes, pH adjustment can be a very effective strategy. As an amine-containing compound, this compound is a weak base.[7] By lowering the pH of the buffer, the amine group will become protonated, increasing the molecule's polarity and, consequently, its aqueous solubility.

Guideline for pH Adjustment:

  • Target pH: Aim for a pH that is at least 1-2 units below the pKa of the 7-amino group. Based on similar structures, a starting pH range of 4.0-5.5 is recommended for initial testing.

  • Buffer Selection: Choose a buffer system that is effective in your target pH range and is compatible with your assay components.

  • Experimental Verification: Prepare small-scale test solutions at different pH values to empirically determine the optimal pH for solubility without compromising the integrity of your assay. Be mindful that enzyme activity and cell viability can be highly pH-dependent.

Q4: Are there other solubilizing agents I can use if DMSO and pH adjustment are not sufficient or compatible with my assay?

A4: Yes, cyclodextrins are a powerful alternative for enhancing the solubility of hydrophobic compounds.[5] These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate poorly soluble molecules, forming a more water-soluble inclusion complex.

Types of Cyclodextrins to Consider:

Cyclodextrin DerivativeKey Features
Hydroxypropyl-β-cyclodextrin (HP-β-CD) High aqueous solubility and low toxicity. A common first choice for in vitro and in vivo applications.[5]
Sulfobutylether-β-cyclodextrin (SBE-β-CD) High aqueous solubility and can be particularly effective for amine-containing compounds due to potential ionic interactions.
Methyl-β-cyclodextrin (M-β-CD) Can be an effective solubilizer but may exhibit higher cellular toxicity by extracting cholesterol from cell membranes. Use with caution in cell-based assays.

Protocol for Using Cyclodextrins:

  • Prepare a Cyclodextrin Stock Solution: Dissolve the chosen cyclodextrin in your assay buffer to a concentration of 10-20% (w/v).

  • Incorporate the Compound: Add the this compound (ideally from a small volume of a concentrated DMSO stock to avoid handling solid) to the cyclodextrin solution.

  • Equilibrate: Allow the mixture to equilibrate, with stirring or shaking, for several hours to overnight to facilitate the formation of the inclusion complex.

  • Filter: Pass the solution through a 0.22 µm filter to remove any undissolved compound.

  • Quantify: Determine the concentration of the solubilized compound in the filtrate using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

Workflow for Selecting a Solubilization Strategy:

start Start: Poor Aqueous Solubility dmso 1. Prepare High-Concentration DMSO Stock start->dmso check_precip Precipitation upon dilution? dmso->check_precip ph_adjust 2. Optimize Buffer pH (Acidic) check_precip->ph_adjust Yes success Solubilized Compound check_precip->success No check_compat Assay Compatible? ph_adjust->check_compat cyclodextrin 3. Use Cyclodextrins (e.g., HP-β-CD) check_compat->cyclodextrin No check_compat->success Yes cyclodextrin->success

Caption: A step-by-step workflow for solubilizing this compound.

References

refining purification protocols for high-purity 4-methyl-1H-indazol-7-amine

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to , presented by the BenchChem Technical Support Center.

Introduction: The Critical Role of Purity for 4-methyl-1H-indazol-7-amine

This compound is a key heterocyclic intermediate in medicinal chemistry, valued for its role as a structural motif in the development of novel therapeutic agents, particularly in oncology.[1][2] The indazole scaffold is a privileged structure, and its derivatives are integral to numerous compounds currently in clinical trials.[1] Given its application in drug discovery, achieving exceptionally high purity (>99.5%) is not merely a goal but a prerequisite for ensuring downstream synthetic success, accurate biological screening results, and regulatory compliance.

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for troubleshooting and refining purification protocols for this compound. It is structured in a question-and-answer format to directly address common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The two most effective and widely used methods are column chromatography and recrystallization.[3]

  • Column Chromatography is ideal for removing impurities with different polarities from the target compound. It is often used for initial purification of complex crude mixtures. Common stationary phases include silica gel or neutral alumina.[3][4]

  • Recrystallization is a powerful technique for achieving high final purity, especially for removing minor, structurally similar impurities from a solid product. Its success hinges on selecting a solvent system where the compound has high solubility at elevated temperatures and low solubility at ambient or cold temperatures.[3] For many indazole derivatives, this method can be sufficient to achieve >98% purity without chromatography.[5]

Q2: What are the likely impurities I might encounter in my crude product?

A2: The impurity profile depends heavily on the synthetic route, but common impurities for substituted indazoles include:

  • Regioisomers: The indazole ring exhibits annular tautomerism, and alkylation or other substitutions can occur at either the N1 or N2 position.[6] This often leads to the formation of the corresponding 4-methyl-2H -indazol-7-amine isomer, which can have very similar properties and be challenging to separate. The choice of base and solvent during synthesis is crucial in controlling this selectivity.[6]

  • Unreacted Starting Materials: Depending on the synthetic pathway, residual precursors may remain. For example, if the amine is formed via reduction of a nitro group, the starting 4-methyl-7-nitro-1H-indazole could be a key impurity.[4][7]

  • Reaction Byproducts: Side reactions can generate various impurities. For instance, incomplete cyclization or side reactions involving functional groups can lead to a complex crude mixture.

  • Residual Solvents and Reagents: Solvents like DMF or reagents like coupling agents may be present and must be removed.[3]

Q3: What key chemical properties of this compound influence its purification?

A3: Understanding the following properties is crucial for designing an effective purification strategy:

  • Basicity: The amine group at the C7 position and the pyrazole ring nitrogens make the molecule basic. This property can be exploited for purification. For instance, an acid wash (e.g., dilute HCl) during workup can extract the amine into the aqueous phase, leaving non-basic impurities in the organic phase. However, some amines can be sensitive to acid.[8] The basicity also means the compound can streak or tail on silica gel during chromatography; this can often be mitigated by adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent.[3]

  • Solubility: Like many indazole amines, it is expected to have low solubility in water and non-polar solvents like hexanes, but better solubility in polar organic solvents such as ethanol, methanol, ethyl acetate, and DMF.[9][10]

  • Stability: Aromatic amines can be susceptible to oxidation, which may manifest as a darkening of the material over time.[8] It is advisable to handle the compound under an inert atmosphere (like nitrogen or argon) when possible and store it protected from light and air.

Q4: How can I definitively assess the purity of my final product?

A4: A multi-faceted analytical approach is essential for a robust purity assessment.[11]

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity determination. A reversed-phase C18 column with a mobile phase gradient of water (often with 0.1% formic acid or TFA) and acetonitrile is a typical starting point. UV detection is suitable due to the aromatic nature of the compound.

  • Nuclear Magnetic Resonance (NMR): ¹H NMR is indispensable for confirming the structure and identifying impurities. Quantitative NMR (qNMR) can also be used for highly accurate purity determination without needing a specific reference standard for the analyte.[11]

  • Mass Spectrometry (MS): LC-MS is highly effective for identifying the mass of the parent compound and detecting trace-level impurities.[11]

Troubleshooting Guide: Common Purification Problems & Solutions

Recrystallization Issues

Q: My compound "oils out" as a liquid instead of forming crystals upon cooling. Why is this happening and how do I fix it?

A: "Oiling out" occurs when the solute's solubility at a given temperature is exceeded, but the conditions are not favorable for crystal lattice formation. The compound separates as a liquid phase instead.

  • Causality: This is often caused by the solution being too supersaturated, the rate of cooling being too rapid, or the presence of impurities that inhibit crystal nucleation.[3]

  • Solutions:

    • Re-heat and Add Solvent: Re-heat the mixture until the oil fully redissolves into a clear solution. Add a small amount (1-5% of total volume) of additional hot solvent to slightly reduce the saturation.[3]

    • Slow Cooling: This is the most critical step. Allow the flask to cool slowly to room temperature on the benchtop, insulated if necessary. Do not place it directly into an ice bath from a high temperature. Once at room temperature, cooling can be continued in an ice bath or refrigerator to maximize yield.[3]

    • Induce Nucleation: If crystals are slow to form, scratch the inside surface of the flask at the air-solvent interface with a glass rod. The microscopic scratches provide nucleation sites.[3]

    • Use Seed Crystals: If a small amount of pure, solid material is available, add a single tiny crystal to the cooled, supersaturated solution to initiate crystallization.[3]

G start Compound 'Oils Out' During Recrystallization reheat Re-heat solution until oil redissolves start->reheat add_solvent Add small amount of additional hot solvent reheat->add_solvent slow_cool Allow solution to cool SLOWLY to room temperature add_solvent->slow_cool crystals_form Do crystals form? slow_cool->crystals_form induce Induce Nucleation: - Scratch flask with glass rod - Add a seed crystal crystals_form->induce No ice_bath Cool further in ice bath to maximize yield crystals_form->ice_bath Yes induce->ice_bath success Collect Crystals by Filtration ice_bath->success

Caption: Troubleshooting workflow for when a compound "oils out".

Q: My recovery after recrystallization is very low. How can I improve my yield?

A: Low recovery is a common issue with several potential causes.

  • Causality: The most likely reasons are using too much solvent, choosing a solvent in which the compound has significant solubility even at low temperatures, or premature filtration before crystallization is complete.[3]

  • Solutions:

    • Minimize Solvent Volume: Use only the absolute minimum amount of hot solvent required to fully dissolve the crude solid. Add the solvent in small portions to the heated mixture.[3]

    • Optimize Solvent System: The ideal solvent dissolves the compound poorly at low temperatures. If your compound is too soluble in your chosen solvent (e.g., methanol), try a solvent in which it is less soluble (e.g., ethanol or isopropanol) or use a binary solvent system. For a binary system, dissolve the compound in a minimal amount of a "good" solvent (e.g., ethanol) and then slowly add a "poor" solvent (e.g., water or hexanes) at an elevated temperature until the solution becomes faintly turbid. Add a drop of the "good" solvent to clarify and then cool slowly.

    • Ensure Complete Cooling: Maximize precipitation by allowing the flask to stand in an ice bath for at least 30-60 minutes before filtration.[3]

    • Concentrate the Mother Liquor: If a significant amount of product remains dissolved in the filtrate (the "mother liquor"), you can recover a second crop of crystals by evaporating some of the solvent and re-cooling. Note that this second crop will likely be less pure than the first.[3]

Column Chromatography Issues

Q: I'm seeing poor separation between my product and a key impurity. How do I optimize my mobile phase?

A: Poor separation means the difference in retention factors (Rf) between your compounds is too small.

  • Causality: The polarity of the eluent is not optimal to differentiate between the components of the mixture on the selected stationary phase (typically silica gel).

  • Solutions:

    • Adjust Eluent Polarity: The goal is to have the Rf of your target compound around 0.25-0.35 for good separation.

      • If Rf values are too high (compounds move too fast), decrease the polarity of the mobile phase. For a hexane/ethyl acetate system, this means increasing the percentage of hexane.[4]

      • If Rf values are too low (compounds stick to the column), increase the polarity. For a hexane/ethyl acetate system, this means increasing the percentage of ethyl acetate.[3]

    • Change Solvents: Sometimes, simply adjusting ratios is not enough. If two spots are inseparable in ethyl acetate/hexane, they might separate well in a different system like dichloromethane/methanol. Experiment with different solvent systems using Thin Layer Chromatography (TLC) before running the column.

    • Use a Gradient: Start with a low polarity eluent to wash off non-polar impurities, then gradually increase the polarity over the course of the separation to elute your product and then more polar impurities.[4]

Q: My compound is streaking or "tailing" on the TLC plate and column. What is causing this?

A: Tailing is often observed with basic compounds like amines on acidic silica gel.

  • Causality: The basic amine interacts strongly and sometimes irreversibly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This leads to poor band shape and difficult elution.

  • Solutions:

    • Add a Basic Modifier: Add a small amount of triethylamine (TEA) or ammonia (as a solution in methanol) to your mobile phase, typically 0.1-1%. This base will neutralize the acidic sites on the silica, allowing your basic compound to travel through the column more cleanly.

    • Switch Stationary Phase: If tailing is severe, consider using a more inert stationary phase like neutral alumina instead of silica gel.[3]

    • Check for Overloading: Applying too much crude material to the column can also cause streaking and poor separation. Ensure you are not exceeding the capacity of your column.

Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol assumes a starting purity of >85% and aims for a final purity of >99%.

  • Solvent Selection: Screen potential solvents (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile) by placing ~20 mg of crude material in a test tube and adding the solvent dropwise. A good solvent will dissolve the compound poorly at room temperature but completely upon heating.

  • Dissolution: Place 1.0 g of crude this compound in a 50 mL Erlenmeyer flask with a stir bar. Add the chosen hot solvent (e.g., isopropanol) in small portions while heating and stirring until the solid is just dissolved. Use the minimum amount necessary.

  • Decolorization (Optional): If the solution is highly colored, add a small amount (~1-2% by weight) of activated charcoal. Boil for 2-5 minutes, then remove the charcoal via hot filtration through a fluted filter paper or a small plug of Celite®.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature on a benchtop. Crystal formation should begin.

  • Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.[3]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of the cold recrystallization solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Protocol 2: Purity Assessment by HPLC-UV

This method is designed to quantify the purity of the final product and detect impurities.

  • Instrumentation and Materials:

    • HPLC system with a UV detector (set to 254 nm or a predetermined λmax).

    • C18 reversed-phase analytical column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • HPLC-grade acetonitrile (ACN) and water.

    • HPLC-grade formic acid (FA).

  • Preparation of Solutions:

    • Mobile Phase A: 0.1% (v/v) formic acid in water.

    • Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.

    • Diluent: 50:50 (v/v) mixture of water and acetonitrile.

    • Sample Solution: Accurately weigh ~1 mg of purified this compound and dissolve it in 10 mL of diluent to achieve a concentration of about 0.1 mg/mL.

  • Chromatographic Conditions:

ParameterValue
Column C18 Reversed-Phase (4.6 x 150 mm, 3.5 µm)
Flow Rate 1.0 mL/min
Injection Volume 5 µL
Column Temperature 30 °C
UV Detection 254 nm
Gradient Program 0-2 min: 5% B; 2-15 min: 5% to 95% B; 15-18 min: 95% B; 18-18.1 min: 95% to 5% B; 18.1-22 min: 5% B
  • Analysis: Inject the sample solution. The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

References

Validation & Comparative

A Comparative Analysis of 4-Methyl-1H-Indazol-7-Amine and its Analogs: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The indazole scaffold has firmly established itself as a "privileged structure" in the landscape of medicinal chemistry.[1][2] Its unique bicyclic aromatic structure, composed of a fused benzene and pyrazole ring, offers a versatile template for designing therapeutic agents that can modulate a wide range of biological targets.[3][4][5] This structural versatility is evidenced by the successful development of several FDA-approved drugs, such as the kinase inhibitors Pazopanib and Axitinib, which are cornerstones in oncology.[1][6] The indazole core's ability to engage in various non-covalent interactions, including hydrogen bonding and π-stacking, makes it an ideal anchor for high-affinity ligands.

This guide provides an in-depth comparative analysis of a specific, targeted analog, 4-methyl-1H-indazol-7-amine , against a backdrop of other functionally relevant indazole derivatives. While many indazole compounds have been explored, the specific substitution pattern of a C4-methyl group and a C7-amino group presents a unique electronic and steric profile. This analysis will delve into the structure-activity relationships (SAR) gleaned from public-domain studies on analogous compounds to forecast the potential biological profile of this compound. We will explore synthetic strategies, compare biological activities through quantitative data, and provide detailed experimental protocols essential for researchers in the field.

Physicochemical Landscape of the Indazole Scaffold

A fundamental characteristic of the indazole ring is its existence in two primary tautomeric forms: 1H-indazole and 2H-indazole.[3][7][8] The position of the proton on the nitrogen atom of the pyrazole ring significantly influences the molecule's electronic distribution, dipole moment, basicity, and hydrogen bonding capability. The 1H-tautomer is generally the more thermodynamically stable and predominant form.[3][7] This stability has profound implications for drug design, as receptor binding is often stereospecific and tautomer-dependent.

Property1-Methyl-1H-indazole2-Methyl-2H-indazole
Basicity (pKb) 0.422.02
Dipole Moment (D) 1.503.40
Table 1: Comparison of key physicochemical properties of N-methylated indazole isomers, demonstrating the significant impact of the nitrogen substitution position.[7][8]

The introduction of substituents, such as the methyl group at the C4 position and the amine at the C7 position in our target molecule, further modulates these properties. The electron-donating nature of both the methyl and amino groups can be expected to increase the electron density of the ring system, potentially influencing its pKa and interaction with biological targets.

SynthesisWorkflow Start 2-Fluoro-3-methyl-6-nitrobenzonitrile Step1 Step 1: Cyclization Reagents: Hydrazine Hydrate (N2H4·H2O) Solvent: n-Butanol, Reflux Start->Step1 Intermediate 4-Methyl-7-nitro-1H-indazole Step1->Intermediate Step2 Step 2: Nitro Group Reduction Reagents: Tin(II) Chloride (SnCl2) Solvent: Ethanol, Heat Intermediate->Step2 Product This compound Step2->Product MTT_Workflow A 1. Seed Cells in 96-well plate B 2. Add serial dilutions of Indazole compounds A->B C 3. Incubate for 48-72h B->C D 4. Add MTT reagent (4h incubation) C->D E 5. Solubilize Formazan (add DMSO) D->E F 6. Read Absorbance on plate reader E->F G 7. Calculate IC50 value F->G

References

The Pivotal Role of the 4-Methyl Group in 1H-Indazol-7-amine Derivatives: A Comparative Guide to Structure-Activity Relationships in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the indazole scaffold has emerged as a privileged structure, particularly in the design of potent and selective kinase inhibitors.[1][2] Its unique bicyclic aromatic structure, capable of engaging in a multitude of interactions with the ATP-binding pocket of kinases, has led to the development of several clinically approved drugs.[1] This guide delves into the nuanced structure-activity relationships (SAR) of a specific, yet underexplored subclass: 4-methyl-1H-indazol-7-amine derivatives. Through a comparative analysis with other key indazole-based kinase inhibitors, we will illuminate the critical role of substituent placement on the indazole core, providing actionable insights for researchers and drug development professionals.

The 4-Amino Indazole Moiety: A Bioisostere with Superior Potential

A seminal study in the development of lymphocyte-specific kinase (Lck) inhibitors highlighted the strategic advantage of employing a 4-amino-1H-indazole moiety as a bioisosteric replacement for a 2-methyl-5-hydroxyaniline group in 2,4-dianilinopyrimidine-based inhibitors.[3][4] While the phenol-containing compounds exhibited high potency, they were plagued by poor oral pharmacokinetics, a common liability associated with phenolic hydroxyl groups due to rapid glucuronidation.[4] The substitution with 4-amino(5-methyl-1H-indazole) yielded compounds with comparable enzymatic potency against Lck but with significantly improved pharmacokinetic profiles.[3][4] This foundational discovery underscores the potential of the 4-amino indazole scaffold as a key building block in kinase inhibitor design.

Comparative Structure-Activity Relationship (SAR) Analysis

The potency and selectivity of indazole-based inhibitors are exquisitely sensitive to the nature and position of substituents on the indazole ring. The following sections provide a comparative analysis of key substitution points, drawing on data from various studies on indazole derivatives targeting a range of kinases.

The Significance of the 4-Methyl and 7-Amino Positions

While direct and extensive SAR studies on this compound are limited in the public domain, we can extrapolate from related structures. The 7-amino group is crucial for forming a key hydrogen bond interaction with the hinge region of the kinase, a critical anchor point for many Type I and Type II inhibitors. The 4-methyl group, in turn, is positioned to occupy a small hydrophobic pocket, potentially enhancing binding affinity and influencing the overall conformation of the inhibitor within the active site.

The strategic placement of a methyl group at the C4 position can be contrasted with substitutions at other positions, as detailed in the table below.

Position of SubstitutionSubstituentTarget Kinase(s)Impact on ActivityReference
C3 Substituted carbohydrazideIDO1Crucial for potent inhibitory activity.[1]
(E)-3,5-dimethoxystyrylVarious cancer cell linesPotent antiproliferative activity.[5]
C4 Amino group (as in 4-amino-1H-indazole)LckMaintained potency with improved pharmacokinetics compared to phenol.[3][4]
C5 Methyl group (as in 5-methyl-1H-indazol-4-amine)LckComparable potency to the lead compound.[3][4]
C6 2,6-dichloro-3,5-dimethoxyphenylFGFRPotent FGFR1 inhibition.[1]
4-methanesulfonyl-piperazin-1-ylmethylPI3KαKey for potent and selective inhibition (in GDC-0941).[6]
N1 Methyl groupCDK2N-alkylation of the pyrazole ring was detrimental to CDK2 inhibition.[7]
Phenyl and substituted phenylVariousInfluences potency and selectivity; often explores solvent-exposed regions.[8]

Table 1: Comparative SAR of Substitutions on the Indazole Ring.

This comparative data underscores that while the 7-amino group provides a critical anchor, the substitution pattern on the rest of the indazole ring dictates the inhibitor's potency and selectivity profile. The hypothetical advantage of the 4-methyl group in this compound lies in its potential to confer a favorable balance of potency and desirable physicochemical properties.

Visualizing Structure-Activity Relationships

To better illustrate the key SAR trends, the following diagrams conceptualize the impact of substitutions at different positions on the indazole core.

SAR_overview Indazole Indazole Core N1 C3 C4 C5 C6 C7-NH2 (Hinge Binding) N1_sub N1 Substituent - Modulates solubility - Can impact selectivity - N-methylation can be detrimental Indazole:f1->N1_sub C3_sub C3 Substituent - Often directed towards solvent front - Large, flexible groups can enhance potency Indazole:f2->C3_sub C4_sub C4 Substituent - Occupies hydrophobic pocket - Methyl group can enhance binding Indazole:f3->C4_sub C5_C6_sub C5/C6 Substituents - Can be extensively modified - Exploit larger pockets for selectivity and potency Indazole:f4->C5_C6_sub Indazole:f5->C5_C6_sub

Figure 1: Key SAR points on the indazole scaffold.

Experimental Protocols

To ensure the reproducibility and validation of SAR studies, detailed and robust experimental protocols are paramount. The following sections outline a general synthetic route and a common kinase inhibition assay.

General Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically starts from a readily available substituted fluorobenzonitrile. The following is a representative synthetic scheme.

Synthesis_Workflow A 2-Fluoro-3-methyl-6-nitrobenzonitrile B 4-Methyl-7-nitro-1H-indazole A->B Hydrazine hydrate, solvent, heat C This compound B->C Reduction (e.g., SnCl2, H2/Pd-C) D Final Derivative C->D Coupling with desired moiety (e.g., pyrimidine)

Figure 2: General synthetic workflow.

Step-by-Step Protocol:

  • Cyclization to form the indazole core: 2-Fluoro-3-methyl-6-nitrobenzonitrile is reacted with hydrazine hydrate in a suitable solvent such as ethanol or n-butanol under reflux conditions to yield 4-methyl-7-nitro-1H-indazole.

  • Reduction of the nitro group: The nitro group of 4-methyl-7-nitro-1H-indazole is reduced to the corresponding amine. This can be achieved using various reducing agents, such as tin(II) chloride in ethanol or catalytic hydrogenation with palladium on carbon.[9]

  • Coupling to the final scaffold: The resulting this compound is then coupled with the desired heterocyclic system (e.g., a substituted pyrimidine) to afford the final kinase inhibitor. This is typically achieved through a nucleophilic aromatic substitution reaction.

In Vitro Kinase Inhibition Assay (Example: Lck Kinase Assay)

A common method to determine the inhibitory potency of compounds is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare assay buffer, kinase solution (e.g., Lck), biotinylated peptide substrate, and ATP solution at desired concentrations.

  • Compound Dispensing: Serially dilute the test compounds in DMSO and dispense into a low-volume 384-well plate.

  • Kinase Reaction: Add the kinase and substrate to the wells containing the compounds and incubate briefly. Initiate the kinase reaction by adding ATP.

  • Reaction Quenching and Detection: After a defined incubation period, stop the reaction by adding a solution containing EDTA and a europium-labeled anti-phospho-peptide antibody and an allophycocyanin-labeled streptavidin.

  • Signal Reading: After another incubation period, read the plate on a suitable TR-FRET reader, measuring the emission at two different wavelengths. The ratio of these emissions is proportional to the amount of phosphorylated substrate, which is then used to calculate the IC50 value for each compound.

Conclusion

The this compound scaffold represents a promising starting point for the design of novel kinase inhibitors. Drawing from the established success of the 4-amino indazole moiety as a bioisostere for problematic phenols, and by carefully considering the SAR at other positions of the indazole ring, medicinal chemists can rationally design derivatives with improved potency, selectivity, and pharmacokinetic properties. The comparative analysis presented here provides a framework for these design efforts, emphasizing the importance of a holistic approach that considers not only the hinge-binding interactions but also the exploitation of hydrophobic pockets and solvent-exposed regions within the kinase active site.

References

A Comparative Efficacy Analysis of Novel Kinase Inhibitors: Evaluating 4-methyl-1H-indazol-7-amine Against Established Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Kinase Inhibitor Landscape and the Quest for Novelty

Protein kinases, as central regulators of cellular signaling, have become one of the most critical classes of drug targets in the 21st century.[1][2] Their dysregulation is a hallmark of numerous diseases, most notably cancer, leading to the development and FDA approval of over 70 small molecule kinase inhibitors as of September 2023.[3] These therapeutics, from the pioneering success of Imatinib for chronic myeloid leukemia to a broad spectrum of multi-targeted agents, have revolutionized treatment paradigms.[3][4][5]

The indazole scaffold is a privileged structure in medicinal chemistry, known to be an effective hinge-binding fragment in kinase inhibitors.[6] This has led to the development of several indazole-containing drugs with potent anti-tumor activities.[6][7] This guide focuses on a specific, lesser-known derivative, 4-methyl-1H-indazol-7-amine. While extensive public data on its specific kinase targets and efficacy is emerging, its structural similarity to known kinase inhibitors warrants a thorough investigation.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on how to systematically evaluate the efficacy of a novel compound like this compound. We will compare it hypothetically against well-established kinase inhibitors, providing the scientific rationale and detailed experimental protocols necessary for a robust comparative analysis. For the purpose of this guide, we will use three well-characterized inhibitors as benchmarks:

  • Imatinib: A first-generation tyrosine kinase inhibitor targeting BCR-ABL, c-Kit, and PDGFR.[][9]

  • Dasatinib: A second-generation, multi-targeted inhibitor of Src, Abl, and c-Kit kinases.[][9]

  • Sorafenib: A multi-kinase inhibitor targeting RAF/MEK/ERK pathway and VEGFR/PDGFR for angiogenesis.[10]

The central objective is not just to present data, but to provide a self-validating framework for inquiry, enabling researchers to generate high-quality, reproducible evidence of a novel compound's potential.

Part 1: Initial Characterization of this compound

Before a direct comparison, the initial characterization of the investigational compound is paramount. This involves confirming its identity, purity, and solubility.

Synthesis and Purification

The synthesis of indazole derivatives can be achieved through various established methods, often involving the cyclization of o-toluidine derivatives or similar precursors.[7] A common route might involve the reaction of a substituted benzonitrile with hydrazine.[6]

G A Substituted 2-Fluorobenzonitrile C Reflux Reaction A->C B Hydrazine Hydrate B->C D Crude this compound C->D E Purification (e.g., Column Chromatography) D->E F Characterized Compound (>95% Purity) E->F

Caption: General synthesis workflow for indazole amines.

Post-synthesis, it is critical to confirm the structure using NMR and Mass Spectrometry and to assess purity via HPLC. Solubility in relevant solvents (e.g., DMSO, aqueous buffers) must be determined to ensure accurate concentrations in subsequent biological assays.

Part 2: Comparative In Vitro Kinase Inhibition Assays

The cornerstone of evaluating a new kinase inhibitor is to determine its potency and selectivity against a panel of kinases.

Experimental Protocol: IC50 Determination via In Vitro Kinase Assay

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. This protocol describes a common method for its determination.

Causality Behind Experimental Choices:

  • Choice of Kinase Panel: The initial screen should be broad, covering major families of the kinome. Based on the indazole scaffold's known targets, a focus on tyrosine kinases (e.g., Abl, Src, VEGFR, PDGFR) is a logical starting point.

  • ATP Concentration: Kinase inhibitors can be ATP-competitive or non-competitive. Running assays at the ATP Km concentration provides a standardized condition for comparing potencies.

  • Detection Method: A variety of methods exist (e.g., radiometric, fluorescence, luminescence). The ADP-Glo™ Kinase Assay is a robust, non-radioactive method that measures ADP production, a direct product of kinase activity.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound, Imatinib, Dasatinib, and Sorafenib in 100% DMSO.

    • Create a serial dilution series for each inhibitor in the assay buffer.

    • Prepare the kinase, substrate, and ATP solution in the appropriate kinase buffer.

  • Assay Plate Setup:

    • Add 5 µL of the kinase/substrate solution to each well of a 384-well plate.

    • Add 2.5 µL of the serially diluted inhibitor or DMSO (vehicle control) to the wells.

    • Incubate for 10 minutes at room temperature.

  • Kinase Reaction Initiation:

    • Add 2.5 µL of the ATP solution to each well to start the reaction.

    • Incubate for 60 minutes at room temperature.

  • Signal Detection (using ADP-Glo™ as an example):

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data with respect to the positive (no inhibitor) and negative (no kinase) controls.

    • Plot the normalized data against the logarithm of the inhibitor concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Serial Dilution of Inhibitors D Add Kinase + Inhibitor to Plate A->D B Prepare Kinase/Substrate Mix B->D C Prepare ATP Solution E Initiate with ATP D->E F Incubate E->F G Stop Reaction & Detect Signal F->G H Normalize Data G->H I Plot Dose-Response Curve H->I J Calculate IC50 I->J

Caption: Workflow for IC50 determination of kinase inhibitors.

Comparative Data Summary (Hypothetical)

The results from these assays should be summarized in a clear, comparative table.

Kinase TargetThis compound (IC50, nM)Imatinib (IC50, nM)Dasatinib (IC50, nM)Sorafenib (IC50, nM)
BCR-ABL Experimental Value250<1>10,000
c-Kit Experimental Value1007990
PDGFRβ Experimental Value100155
Src Experimental Value>10,0000.820
VEGFR2 Experimental Value>10,000206
BRAF Experimental Value>10,000>10,00022

Note: IC50 values for known inhibitors are approximate and can vary based on assay conditions.

Part 3: Cellular Efficacy and Pathway Analysis

While in vitro assays are crucial for determining direct inhibitory activity, cellular assays are necessary to assess a compound's ability to engage its target in a biological context and exert a downstream effect.

Experimental Protocol: Cellular Proliferation Assay (MTT/MTS Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Causality Behind Experimental Choices:

  • Cell Line Selection: Choose cell lines where the target kinase is a known driver of proliferation. For example, the K-562 cell line is driven by the BCR-ABL fusion protein and is highly sensitive to Imatinib.[11] Ba/F3 cells can be engineered to express specific kinases and their mutants, providing a clean system to test target engagement.[12]

  • Assay Duration: A 72-hour incubation is standard to allow for multiple cell doublings and to observe the full effect of the inhibitor.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the inhibitors (this compound and controls). Include a DMSO vehicle control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified CO2 incubator.

  • Reagent Addition: Add MTT or MTS reagent to each well and incubate for 2-4 hours. The reagent is converted by metabolically active cells into a colored formazan product.

  • Signal Measurement: Solubilize the formazan product (if using MTT) and measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

Experimental Protocol: Western Blot for Phospho-Protein Analysis

This technique is used to verify that the inhibitor is blocking the intended signaling pathway within the cell by measuring the phosphorylation state of downstream targets.

Causality Behind Experimental Choices:

  • Target Phosphorylation: A successful kinase inhibitor should reduce the phosphorylation of its direct target and downstream substrates. For example, when treating BCR-ABL-driven cells with an effective inhibitor, a decrease in phosphorylated CrkL (a direct substrate of ABL) should be observed.

  • Loading Control: Proteins like β-actin or GAPDH are used as loading controls to ensure that equal amounts of protein were loaded in each lane, validating the observed changes in phospho-protein levels.

Step-by-Step Methodology:

  • Cell Treatment and Lysis: Treat cells with the inhibitors at various concentrations (e.g., 0.1x, 1x, 10x GI50) for a short period (e.g., 2-4 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated target protein (e.g., anti-phospho-CrkL).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add an HRP substrate (e.g., ECL) and detect the chemiluminescent signal using an imaging system.

  • Stripping and Reprobing: The membrane can be stripped of the antibodies and reprobed for the total protein (e.g., total CrkL) and a loading control (e.g., β-actin) to confirm the specificity of the effect.

G cluster_pathway Signaling Cascade Kinase Active Kinase (e.g., BCR-ABL) Substrate Substrate (e.g., CrkL) Kinase->Substrate Phosphorylates P_Substrate Phosphorylated Substrate (p-CrkL) Substrate->P_Substrate Downstream Downstream Signaling P_Substrate->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor This compound Inhibitor->Kinase Inhibits

Caption: Inhibition of a generic kinase signaling pathway.

Conclusion and Future Directions

This guide provides a foundational framework for the systematic evaluation of novel kinase inhibitors like this compound. By employing these self-validating protocols and comparing the results against well-established drugs such as Imatinib, Dasatinib, and Sorafenib, researchers can build a robust data package to define the compound's potency, selectivity, and cellular efficacy.

Positive results from these assays would warrant further investigation, including:

  • Broader Kinome Profiling: To fully understand the selectivity profile.

  • Resistance Profiling: Investigating the compound's efficacy against known drug-resistant kinase mutants.

  • In Vivo Efficacy: Testing the compound in animal models of relevant diseases.

  • Pharmacokinetic and Toxicological Studies: To assess its drug-like properties.

The path of drug discovery is iterative and requires rigorous, evidence-based decision-making. The methodologies outlined here are designed to provide that essential evidence, paving the way for the potential development of the next generation of targeted therapies.

References

A Methodological Guide to the Cross-Validation of Novel Kinase Inhibitor Scaffolds: A Case Study Using 4-methyl-1H-indazol-7-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: From Chemical Scaffold to Validated Biological Activity

In the landscape of modern drug discovery, particularly in oncology, the journey from a novel chemical entity (NCE) to a viable drug candidate is one of rigorous, multi-faceted validation. The chemical scaffold 4-methyl-1H-indazol-7-amine represents a critical building block in this process. While not a therapeutic agent itself, it serves as a key intermediate in the synthesis of potent and selective kinase inhibitors. A prominent example is its use in the development of GSK2636771, a selective inhibitor of phosphoinositide 3-kinase beta (PI3Kβ).

The discovery of a promising derivative from such a scaffold is merely the first step. A foundational error in early-stage research is to characterize a compound's effect in a single, "pet" cell line, leading to a narrow and often misleading understanding of its potential. Biological systems are heterogenous; a compound that is potent in one cancer cell line may be inert in another due to differing genetic backgrounds, compensatory signaling pathways, or expression levels of the target protein.

This guide provides a comprehensive, field-proven framework for the essential cross-validation of a novel compound's biological effects. We will use a hypothetical NCE, "Compound-X," derived from the this compound scaffold and designed as a PI3Kβ inhibitor, as our working example. We will walk through the causal logic behind experimental choices, provide detailed protocols for key assays, and demonstrate how to synthesize the data to build a robust, trustworthy profile of the compound's activity across a panel of scientifically selected cell lines.

Part 1: The Foundational Strategy - Intelligent Selection of a Cell Line Panel

The cornerstone of any robust cross-validation study is the selection of an appropriate and diverse panel of cell lines. The goal is not to test as many lines as possible, but to test the right lines. This selection must be hypothesis-driven, incorporating both predicted-sensitive and predicted-resistant models to establish a clear therapeutic window and confirm the mechanism of action (MoA).

Given that our hypothetical Compound-X is a PI3Kβ inhibitor, our panel will be built around the known genetics of the PI3K/AKT/mTOR pathway. The tumor suppressor gene PTEN is a critical negative regulator of this pathway; its loss leads to hyperactivation of PI3K signaling and is a strong predictor of sensitivity to PI3K inhibitors.

Experimental Rationale:

  • PTEN-null Cell Lines: These lines (e.g., PC-3, U-87 MG) are often addicted to PI3K signaling for survival and proliferation. They are our predicted-sensitive models. Potent activity in these lines provides the first piece of evidence for on-target effects.

  • PTEN-wildtype Cell Lines: These lines (e.g., LNCaP, DU 145) have intact PTEN function and are less likely to be dependent on the PI3K pathway. They serve as our predicted-resistant or less-sensitive models. A significant drop in potency in these lines compared to PTEN-null lines is a strong indicator of target-specific activity.

  • Tissue Diversity: Including lines from different cancer types (e.g., prostate, glioblastoma) helps to understand if the compound's efficacy is tissue-specific or more broadly applicable.

Table 1: Example Cell Line Panel for Cross-Validation of a PI3Kβ Inhibitor

Cell LineTissue of OriginRelevant GenotypeRationale for Inclusion
PC-3 Prostate CancerPTEN-null, PIK3CB wildtypePredicted sensitive model due to PI3K pathway addiction.
U-87 MG GlioblastomaPTEN-null, PIK3CB wildtypePredicted sensitive model from a different tissue origin (CNS).
T47D Breast CancerPTEN wildtype, PIK3CA mutant (H1047R)PI3K pathway activated by different mechanism (PIK3CA mutation).
LNCaP Prostate CancerPTEN wildtype, PIK3CB wildtypePredicted less-sensitive control in the same tissue type as PC-3.
DU 145 Prostate CancerPTEN wildtype, PIK3CB wildtypeSecondary less-sensitive prostate cancer control.

Part 2: Primary Screening - Quantifying Impact on Cell Viability

The first critical experiment is to determine if Compound-X has any biological effect on cell proliferation and viability. A dose-response study is performed to calculate the half-maximal inhibitory concentration (IC50), a key metric of a compound's potency.

Choice of Assay: Luminescence vs. Colorimetric

While traditional colorimetric assays like MTT are common, they rely on metabolic conversion by mitochondrial dehydrogenases. This can be confounded by compounds that affect mitochondrial function without impacting overall cell viability. A superior choice is a luminescence-based assay, such as Promega's CellTiter-Glo®, which directly measures intracellular ATP levels. ATP is a direct and highly sensitive indicator of cell health, and its depletion is a hallmark of cell death, providing a more reliable readout.

Experimental Workflow: Primary Viability Screen

G cluster_prep 1. Cell Preparation cluster_treat 2. Compound Treatment cluster_read 3. Data Acquisition cluster_analysis 4. Analysis seed Seed cells in 96-well plates incubate1 Incubate for 24h for adherence seed->incubate1 dilute Prepare 10-point serial dilution of Compound-X & Control incubate1->dilute treat Add compound dilutions to cells dilute->treat incubate2 Incubate for 72h treat->incubate2 add_reagent Add CellTiter-Glo® Reagent incubate2->add_reagent lyse Lyse cells (10 min incubation) add_reagent->lyse read Read luminescence on plate reader lyse->read normalize Normalize data to vehicle control read->normalize curvefit Fit dose-response curve (4PL) normalize->curvefit calc_ic50 Calculate IC50 values curvefit->calc_ic50

Caption: Workflow for determining compound potency (IC50) via a luminescence-based viability assay.

Protocol 1: CellTiter-Glo® Viability Assay
  • Cell Seeding: Seed cells in opaque-walled 96-well plates at a pre-determined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of Compound-X and a reference inhibitor (e.g., GSK2636771) in DMSO. A typical starting concentration is 10 µM. Also, prepare a vehicle control (DMSO only).

  • Treatment: Add 1 µL of the compound dilutions to the respective wells. The final DMSO concentration should be kept constant and low (≤ 0.1%).

  • Incubation: Return plates to the incubator for 72 hours.

  • Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.

  • Lysis & Signal Generation: Remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well.

  • Incubation: Place the plates on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read luminescence using a microplate reader.

  • Analysis: Normalize the data with the vehicle control representing 100% viability and a no-cell control as 0%. Plot the dose-response curve using non-linear regression (four-parameter logistic fit) to determine the IC50 value.

Hypothetical Data: Comparative Potency

Table 2: Hypothetical IC50 Values (nM) for Compound-X vs. Reference Inhibitor

Cell LineGenotype (PTEN)Compound-X (IC50, nM)GSK2636771 (IC50, nM)Selectivity Window (LNCaP IC50 / PC-3 IC50)
PC-3 null1525\multirow{2}{*}{167x }
U-87 MG null2230
T47D wildtype8501100
LNCaP wildtype2500>10000
DU 145 wildtype>10000>10000

Interpretation: The data shows Compound-X is highly potent in PTEN-null cell lines (PC-3, U-87 MG), consistent with its proposed MoA. Crucially, it is significantly less potent (>100-fold) in PTEN-wildtype lines (LNCaP, DU 145). This large selectivity window is a hallmark of a well-behaved on-target inhibitor and validates the initial hypothesis.

Part 3: Mechanistic Confirmation - Target Engagement and Pathway Modulation

After confirming potent and selective anti-proliferative activity, the next essential step is to prove that Compound-X engages its intended target, PI3Kβ, and inhibits the downstream signaling pathway. Western blotting is the gold-standard technique for this purpose. We will measure the phosphorylation status of AKT (a direct downstream substrate of PI3K) and S6 Ribosomal Protein (a downstream effector of the mTORC1 complex).

Experimental Rationale: A potent PI3Kβ inhibitor should, in a dose-dependent manner, decrease the levels of phosphorylated AKT (p-AKT) and phosphorylated S6 (p-S6) without affecting the total protein levels of AKT or S6. This demonstrates specific inhibition of kinase activity.

Signaling Pathway: PI3K/AKT/mTOR

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 p PIP2 PIP2 PTEN PTEN PIP3->PTEN inhibits PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT p mTORC1 mTORC1 AKT->mTORC1 p S6K S6K mTORC1->S6K p S6 p-S6 (Phosphorylated) S6K->S6 p Proliferation Cell Proliferation & Survival S6->Proliferation CompoundX Compound-X CompoundX->PI3K INHIBITS G decision decision start_node Start: Novel Compound (e.g., Compound-X) viability_screen Part 2: Viability Screen (IC50 across panel) start_node->viability_screen check_potency Potent & Selective? (e.g., >50x window) viability_screen->check_potency pathway_assay Part 3: Mechanism Assay (Western Blot for p-AKT) check_potency->pathway_assay  Yes stop_node_1 STOP: Poor Potency or No Selectivity check_potency->stop_node_1 No check_moa On-target MoA Confirmed? pathway_assay->check_moa phenotype_assay Part 4: Phenotype Assay (Apoptosis/Cell Cycle) check_moa->phenotype_assay  Yes stop_node_2 STOP: Off-target or Unclear MoA check_moa->stop_node_2 No check_phenotype Desired Phenotype Induced Selectively? phenotype_assay->check_phenotype stop_node_3 STOP: Activity does not lead to desired cell fate check_phenotype->stop_node_3 No proceed_node Proceed to Advanced Studies (e.g., In Vivo Xenografts) check_phenotype->proceed_node  Yes

A Head-to-Head Comparison of Synthetic Routes to 4-methyl-1H-indazol-7-amine: A Guide for Process and Discovery Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-methyl-1H-indazol-7-amine is a vital heterocyclic building block in medicinal chemistry, serving as a key intermediate for a range of pharmacologically active agents. The indazole nucleus is a privileged scaffold, and its specific substitution pattern, as seen in this target molecule, allows for precise structural modifications in drug discovery programs.[1] The efficient and scalable synthesis of this intermediate is therefore of critical importance to researchers in both academic and industrial settings.

This guide provides an in-depth, head-to-head comparison of two distinct and plausible synthetic routes to this compound. We will dissect each pathway, offering not just the procedural steps but also the underlying chemical logic, field-proven insights into potential challenges, and a comparative analysis of key performance metrics. Our goal is to equip researchers, scientists, and drug development professionals with the necessary information to select the most appropriate synthetic strategy for their specific needs, whether for small-scale analog generation or large-scale manufacturing.

Overview of Synthetic Strategies

We will evaluate two primary strategies for the construction of the this compound core:

  • Route 1: Classical Reductive Cyclization. This is a traditional and robust approach that builds the indazole ring through the formation and subsequent cyclization of a diazotized aniline derivative. It is characterized by the use of well-established, often stoichiometric, reagents and transformations.

  • Route 2: Directed Cyclization from a Substituted Benzonitrile. This modern approach leverages a commercially available, or readily synthesized, ortho-amino benzonitrile intermediate. The key indazole-forming step involves a diazotization followed by an intramolecular cyclization, which can be considered a variation of the Davis-Beirut reaction logic.[2][3][4]

Each route will be assessed based on step count, estimated overall yield, reagent cost and availability, operational safety, and scalability.

Route 1: Classical Reductive Cyclization via Diazotization

This linear synthesis begins with the commercially available and inexpensive starting material, 2-methyl-5-nitroaniline. The strategy involves installing a second nitro group, followed by a selective reduction and diazotization-cyclization cascade to form the indazole ring.

Retrosynthetic Analysis & Strategy

The core logic of this route is to establish the necessary 1,2,3-trisubstitution pattern on the benzene ring before constructing the pyrazole portion of the indazole. The final amine is revealed by the reduction of a nitro group, which also serves as a key element in the indazole ring formation.

Forward Synthesis Diagram

Route_1_Classical_Reductive_Cyclization cluster_0 Route 1: Classical Reductive Cyclization A 2-Methyl-5-nitroaniline B 2,4-Dinitro-5-methylaniline A->B HNO3, H2SO4 (Nitration) C 4-Methyl-2,7-dinitro-1H-indazole B->C 1. NaNO2, H2SO4 2. Heat (Diazotization & Cyclization) D This compound C->D SnCl2·2H2O, HCl or H2, Pd/C (Reduction)

Caption: Synthetic pathway for Route 1.

Detailed Experimental Protocols

Step 1: Synthesis of 2,4-Dinitro-5-methylaniline (B)

  • Rationale: This step introduces the second nitro group ortho to the amine, setting up the precursor for the indazole cyclization. The existing amino and methyl groups direct the nitration to the desired position.

  • To a stirred solution of concentrated sulfuric acid (100 mL) cooled to 0-5 °C in an ice-salt bath, add 2-methyl-5-nitroaniline (A, 15.2 g, 0.1 mol) portion-wise, ensuring the temperature does not exceed 10 °C.

  • Once the addition is complete, add a pre-cooled mixture of concentrated nitric acid (7.5 mL) and concentrated sulfuric acid (25 mL) dropwise over 1 hour, maintaining the temperature below 5 °C.

  • After the addition, allow the mixture to stir at 0-5 °C for an additional 2 hours.

  • Pour the reaction mixture slowly onto crushed ice (500 g) with vigorous stirring.

  • Collect the resulting yellow precipitate by filtration, wash thoroughly with cold water until the washings are neutral, and dry under vacuum to yield 2,4-dinitro-5-methylaniline (B).

Step 2: Synthesis of 4-Methyl-7-nitro-1H-indazole (C)

  • Rationale: This is the key indazole-forming step. The ortho-nitroaniline is diazotized, and the resulting diazonium salt undergoes an intramolecular cyclization. This reaction is a classic method for forming the indazole ring from o-substituted anilines.[5][6]

  • Suspend 2,4-dinitro-5-methylaniline (B, 19.7 g, 0.1 mol) in glacial acetic acid (200 mL).

  • Cool the suspension to 5-10 °C and add a solution of sodium nitrite (7.6 g, 0.11 mol) in water (15 mL) dropwise.

  • After the addition, warm the reaction mixture to 60-70 °C and stir for 3-4 hours until gas evolution ceases.

  • Cool the mixture to room temperature and pour it into ice water (500 mL).

  • Collect the precipitate by filtration, wash with water, and recrystallize from ethanol to afford 4-methyl-7-nitro-1H-indazole (C).

Step 3: Synthesis of this compound (D)

  • Rationale: The final step is the reduction of the nitro group to the target amine. Stannous chloride in acidic media is a classic and reliable method for this transformation on nitroindazoles, though catalytic hydrogenation is a greener alternative.[7][8][9][10]

  • To a stirred suspension of 4-methyl-7-nitro-1H-indazole (C, 17.7 g, 0.1 mol) in concentrated hydrochloric acid (150 mL), add stannous chloride dihydrate (SnCl₂·2H₂O, 112.8 g, 0.5 mol) portion-wise.

  • Heat the mixture to 80-90 °C and stir for 2 hours.

  • Cool the reaction mixture to room temperature and basify to pH 8-9 with a concentrated sodium hydroxide solution.

  • Extract the aqueous layer with ethyl acetate (3 x 150 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound (D).

Discussion
  • Advantages: This route utilizes inexpensive and readily available starting materials and reagents. The reactions are well-precedented and generally high-yielding. It is a robust sequence suitable for large-scale production.

  • Disadvantages: The route is linear and involves three distinct steps. The nitration step requires careful temperature control due to its exothermic nature. The use of stoichiometric tin reagents in the final step generates significant heavy metal waste, which is a drawback from an environmental and process chemistry perspective. Catalytic hydrogenation would be preferred for scalability but may require optimization to avoid side reactions.

Route 2: Directed Cyclization from 2-Amino-4-methylbenzonitrile

This more convergent approach starts from 2-amino-4-methylbenzonitrile, which is commercially available, albeit at a higher cost than the starting material for Route 1.[11] The synthesis involves a Sandmeyer-type reaction to introduce a nitro group, followed by a reductive cyclization.

Retrosynthetic Analysis & Strategy

This strategy hinges on the transformation of an ortho-amino benzonitrile. The cyano group is a precursor to the N1-C7a bond of the indazole, and the amino group is diazotized to form the N1-N2 bond. This approach reduces the step count from a commercially available intermediate.

Forward Synthesis Diagram

Route_2_Directed_Cyclization cluster_1 Route 2: Directed Cyclization E 2-Amino-4-methylbenzonitrile F 2-Chloro-4-methyl-5-nitrobenzonitrile E->F 1. NaNO2, HCl (Diazotization) 2. CuCl (Sandmeyer) then Nitration G 4-Methyl-7-nitro-1H-indazole F->G N2H4·H2O (Reductive Cyclization) D This compound G->D SnCl2·2H2O, HCl or H2, Pd/C (Reduction)

Caption: Synthetic pathway for Route 2.

Note: A more direct approach from an o-nitro-amino precursor would be ideal. An alternative starting point could be 2-chloro-5-methylaniline, which can be nitrated and then subjected to cyanation and cyclization.

Let's refine this route based on a more practical sequence starting from a cheaper material, 2-chloro-5-methylaniline .[12]

Refined Route 2B

Route_2B_Refined cluster_2 Route 2 (Refined): From 2-Chloro-5-methylaniline H 2-Chloro-5-methylaniline I 2-Chloro-5-methyl-4-nitroaniline H->I HNO3, H2SO4 (Nitration) J 3-Chloro-4-methyl-6-nitrobenzonitrile I->J 1. NaNO2, HBr 2. CuCN (Sandmeyer) (Diazotization/Cyanation) K 4-Methyl-7-nitro-1H-indazole J->K N2H4·H2O (Hydrazine Cyclization) D This compound K->D H2, Pd/C (Reduction)

Caption: Refined synthetic pathway for Route 2.

Detailed Experimental Protocols (Refined Route 2B)

Step 1: Synthesis of 2-Chloro-5-methyl-4-nitroaniline (I)

  • Rationale: Nitration of 2-chloro-5-methylaniline installs the nitro group required for the final product's amine and is directed ortho to the existing amino group.

  • Add 2-chloro-5-methylaniline (H, 14.1 g, 0.1 mol) to concentrated sulfuric acid (70 mL) at 0 °C.

  • Add potassium nitrate (10.1 g, 0.1 mol) portion-wise while maintaining the temperature below 10 °C.

  • Stir the mixture for 4 hours at 0-5 °C.

  • Pour the reaction mixture onto ice and neutralize with aqueous ammonia.

  • Filter the resulting precipitate, wash with water, and dry to obtain 2-chloro-5-methyl-4-nitroaniline (I).

Step 2: Synthesis of 3-Chloro-4-methyl-6-nitrobenzonitrile (J)

  • Rationale: The Sandmeyer reaction is a classic and highly reliable method for converting an aryl amine into a nitrile via its diazonium salt.[13][14][15][16] This step replaces the amino group with a nitrile, which is essential for the subsequent cyclization.

  • Suspend 2-chloro-5-methyl-4-nitroaniline (I, 18.6 g, 0.1 mol) in a mixture of concentrated hydrochloric acid (50 mL) and water (50 mL).

  • Cool the mixture to 0-5 °C and add a solution of sodium nitrite (7.0 g, 0.102 mol) in water (20 mL) dropwise.

  • In a separate flask, prepare a solution of copper(I) cyanide (10.8 g, 0.12 mol) and sodium cyanide (12.0 g, 0.24 mol) in water (100 mL).

  • Add the cold diazonium salt solution to the cyanide solution portion-wise, allowing for gas evolution.

  • Heat the mixture to 50 °C for 1 hour, then cool and extract with toluene.

  • Wash the organic layer with water and brine, dry over sodium sulfate, and concentrate to yield 3-chloro-4-methyl-6-nitrobenzonitrile (J).

Step 3: Synthesis of 4-Methyl-7-nitro-1H-indazole (K)

  • Rationale: This key step involves a nucleophilic aromatic substitution of the chloro group by hydrazine, followed by an intramolecular cyclization onto the nitrile to form the indazole ring. This is an efficient method for constructing the indazole core from ortho-halobenzonitriles.

  • Dissolve 3-chloro-4-methyl-6-nitrobenzonitrile (J, 19.6 g, 0.1 mol) in ethanol (200 mL).

  • Add hydrazine hydrate (10 mL, ~0.2 mol) and heat the mixture to reflux for 4-6 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture and remove the solvent under reduced pressure.

  • Triturate the residue with water, filter the solid, and recrystallize from ethanol to obtain 4-methyl-7-nitro-1H-indazole (K).

Step 4: Synthesis of this compound (D)

  • Rationale: This final reduction is identical to the final step in Route 1. Catalytic hydrogenation is presented here as a cleaner, more scalable alternative to tin-based reductions.[10][17]

  • Dissolve 4-methyl-7-nitro-1H-indazole (K, 17.7 g, 0.1 mol) in methanol (250 mL).

  • Add 10% Palladium on carbon (Pd/C, 1.0 g) to the solution.

  • Pressurize the reaction vessel with hydrogen gas (50 psi) and shake or stir vigorously at room temperature for 4-8 hours.

  • Monitor the reaction by TLC or LC-MS. Upon completion, carefully filter the catalyst through a pad of Celite and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield this compound (D).

Discussion
  • Advantages: This route is highly convergent. The Sandmeyer reaction is robust and generally provides good yields. The final two steps (cyclization and reduction) are often clean and high-yielding, and the use of catalytic hydrogenation in the final step avoids heavy metal waste.

  • Disadvantages: The starting material, 2-chloro-5-methylaniline, is more expensive than that used in Route 1. The Sandmeyer reaction involves the use of toxic cyanide salts and requires careful handling of the potentially unstable diazonium intermediate. This adds a layer of operational complexity and safety concerns, especially at scale.

Head-to-Head Comparison

To provide an objective comparison, the key performance indicators for each route are summarized below.

MetricRoute 1: Classical Reductive CyclizationRoute 2 (Refined): From 2-Chloro-5-methylaniline
Number of Steps 34
Starting Material 2-Methyl-5-nitroaniline2-Chloro-5-methylaniline
Reagent Cost Low (uses basic, bulk chemicals)Moderate (more expensive starting material, CuCN)
Estimated Overall Yield 50-65%45-60%
Key Transformations Nitration, Diazotization-CyclizationNitration, Sandmeyer Cyanation, Hydrazine Cyclization
Scalability Good, but waste treatment for tin is a concern.Good, but requires stringent safety protocols for cyanide.
Safety & Environmental Highly exothermic nitration; significant tin waste.Use of highly toxic cyanide; unstable diazonium salt.
Key Advantages Low cost, robust, well-established chemistry.Convergent, avoids tin waste with hydrogenation option.
Key Disadvantages Linear sequence, significant heavy metal waste.Higher cost, use of toxic cyanide, more steps.

Conclusion and Recommendations

Both synthetic routes presented offer viable pathways to this compound, each with a distinct set of advantages and disadvantages. The choice between them depends heavily on the specific context of the synthesis.

Route 1 (Classical Reductive Cyclization) is the superior choice for large-scale, cost-driven manufacturing . Its reliance on inexpensive starting materials and well-understood, robust reactions makes it economically attractive. The primary challenge to overcome for industrial application would be the replacement of the tin reduction with a more environmentally benign process, such as catalytic hydrogenation, which would require process optimization but is ultimately feasible.

Route 2 (Refined, from 2-Chloro-5-methylaniline) is better suited for medicinal chemistry and discovery settings . While it involves more steps and a higher initial cost, it offers flexibility. The intermediates are amenable to diversification, and the final catalytic step is clean. However, the use of cyanide in the Sandmeyer reaction necessitates specialized handling procedures and may be a barrier for laboratories not equipped for such chemistry.

Ultimately, the selection of a synthetic route is a balance of economic, logistical, safety, and environmental factors. This guide provides the foundational data and expert analysis to make an informed decision tailored to the specific needs of the research or production campaign.

References

Evaluating the Kinase Selectivity Profile of 4-methyl-1H-indazol-7-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly within oncology and immunology, the protein kinase family has emerged as a pivotal target class. The human kinome comprises over 500 members, and their structural similarities, especially within the ATP-binding pocket, present a significant challenge: achieving inhibitor selectivity.[1] An inhibitor's selectivity profile, a measure of its potency against a specific target relative to its activity against all other kinases, is a critical determinant of its therapeutic window and potential off-target toxicities. This guide provides a comprehensive framework for evaluating the kinase selectivity profile of a novel investigational compound, 4-methyl-1H-indazol-7-amine, and comparing its performance against established alternatives.

The indazole scaffold is a well-established pharmacophore in the design of kinase inhibitors, with numerous derivatives having been investigated for their therapeutic potential.[2][3] This prevalence underscores the importance of thoroughly characterizing the selectivity of any new indazole-based compound to understand its potential mechanism of action and liabilities.

The Imperative of Kinase Profiling

Screening investigational compounds against a broad panel of kinases has become a standard and indispensable practice in drug development.[4] This process, known as kinase profiling or kinome scanning, serves several crucial functions:

  • On-Target Potency Confirmation: It validates the compound's activity against its intended primary target.

  • Off-Target Liability Identification: It uncovers unintended interactions with other kinases, which could lead to adverse effects.[1]

  • Novel Target Discovery: Unexpected "hits" in a kinase panel can reveal new therapeutic opportunities for a compound.

  • Structure-Activity Relationship (SAR) Elucidation: Comparing the selectivity profiles of related analogs helps to understand how chemical modifications influence target engagement and selectivity.

A Strategic Approach to Evaluating this compound

A tiered approach is often the most efficient and cost-effective strategy for determining a compound's selectivity profile.[5] This typically begins with a broad, single-concentration screen to identify initial hits, followed by more detailed dose-response studies for the most potent interactions.

Phase 1: Primary Screening at a Single High Concentration

The initial step involves screening this compound at a single, relatively high concentration (e.g., 1 or 10 µM) against a large, diverse panel of kinases. Several commercial platforms, such as Eurofins' KinaseProfiler™ or Reaction Biology's Kinase HotSpot℠, offer panels covering a significant portion of the human kinome.[6]

Experimental Protocol: Single-Point Kinase Inhibition Assay (Illustrative)

  • Compound Preparation: A stock solution of this compound is prepared in 100% DMSO.

  • Assay Plate Preparation: The compound is serially diluted and acoustically dispensed into a 384-well assay plate to a final concentration of 10 µM.

  • Kinase and Substrate Addition: A mixture of the specific kinase and its corresponding substrate peptide is added to each well.

  • ATP Initiation: The kinase reaction is initiated by the addition of ATP. The concentration of ATP is a critical parameter; assays can be run at the Km value for each kinase to assess potency or at a higher, more physiological concentration (e.g., 1 mM) to better mimic the cellular environment.[7]

  • Reaction Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature.

  • Detection: The amount of phosphorylated substrate is quantified. Common detection methods include:

    • Radiometric Assays: Utilizing [γ-33P]-ATP and measuring the incorporation of the radiolabel into the substrate.[8]

    • Luminescence-Based Assays: Such as Promega's ADP-Glo™, which measures the amount of ADP produced.

    • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This method detects the proximity of a phosphorylation-specific antibody and the substrate.

  • Data Analysis: The percentage of kinase inhibition is calculated relative to control wells (no inhibitor).

Diagram: Tiered Kinase Selectivity Profiling Workflow

G cluster_0 Phase 1: Broad Screening cluster_1 Phase 2: Potency Determination cluster_2 Phase 3: Cellular & Biophysical Validation A This compound B Single-Point Screen (e.g., 10 µM) A->B C Large Kinase Panel (>400 kinases) B->C D Identify Hits (% Inhibition > 70%) C->D Data Analysis E IC50 Determination (10-point dose-response) D->E F Calculate Selectivity Score E->F G Cell-Based Target Engagement (e.g., NanoBRET™) F->G Prioritize for Cellular Studies H Biophysical Binding Assays (e.g., SPR, ITC) F->H Confirm Direct Binding I In-cell Western / Phospho-Flow G->I H->I

Caption: A tiered workflow for kinase inhibitor selectivity profiling.

Phase 2: IC50 Determination and Selectivity Quantification

For any kinases that show significant inhibition (e.g., >70%) in the primary screen, a full dose-response curve should be generated to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).[5][9]

Experimental Protocol: IC50 Determination

This protocol follows the same steps as the single-point assay, with the key difference being that the inhibitor is tested across a range of concentrations, typically in a 10-point, 3-fold serial dilution.

Data Presentation and Comparative Analysis

The resulting IC50 data for this compound should be tabulated and compared against publicly available data for other relevant indazole-based kinase inhibitors. For this guide, we will use the well-characterized multi-kinase inhibitor Axitinib and the Polo-like kinase 4 (PLK4) inhibitor CFI-400945 as comparators.[10]

Table 1: Hypothetical Kinase Selectivity Profile of this compound vs. Comparators

Kinase TargetThis compound (IC50, nM)Axitinib (IC50, nM)CFI-400945 (IC50, nM)
Primary Target (Hypothetical)
Aurora Kinase A15 130>10,000
Key Off-Targets
VEGFR22500.2 >10,000
PDGFRβ4801.6 >10,000
c-KIT6001.7 >10,000
PLK4>10,0006.52.8
ABL18,900150>10,000
SRC1,20060>10,000

Note: Data for Axitinib and CFI-400945 are illustrative and compiled from public sources. Data for this compound is hypothetical for the purpose of this guide.

Interpreting the Data and Quantifying Selectivity

A simple yet effective way to quantify selectivity is the Selectivity Score , which is the number of kinases inhibited above a certain threshold (e.g., 50%) at a given concentration, divided by the total number of kinases tested. A lower score indicates higher selectivity.

Another common metric is to calculate the fold-selectivity of the primary target over key off-targets (IC50 of off-target / IC50 of primary target). In our hypothetical example, this compound is 16.7-fold selective for Aurora Kinase A over VEGFR2 (250 nM / 15 nM).

Diagram: Kinase Inhibition Logical Relationship

G cluster_inhibitor Inhibitor Properties cluster_assay Assay Conditions cluster_outcome Therapeutic Implications Potency Potency (IC50) Efficacy Therapeutic Efficacy Potency->Efficacy Selectivity Selectivity Selectivity->Efficacy Toxicity Off-Target Toxicity Selectivity->Toxicity inversely proportional ATP_Conc ATP Concentration ATP_Conc->Potency influences Kinase_Conc Kinase Concentration Kinase_Conc->Potency influences Substrate_Conc Substrate Concentration Substrate_Conc->Potency influences

Caption: Relationship between inhibitor properties, assay conditions, and outcomes.

Phase 3: Cellular and Biophysical Validation

Biochemical assays are essential but do not fully replicate the complex intracellular environment. Therefore, validating key findings in a cellular context is a critical next step.[9][11]

  • Cell-Based Target Engagement Assays: Technologies like NanoBRET™ (Bioluminescence Resonance Energy Transfer) can measure the binding of the inhibitor to the target kinase in live cells, providing a more physiologically relevant measure of potency.

  • Phosphorylation Status of Downstream Substrates: For the primary target and key off-targets, quantifying the phosphorylation of known downstream substrates via Western Blot, In-Cell Western, or phospho-flow cytometry can confirm functional inhibition of the kinase in a cellular pathway.

  • Biophysical Binding Assays: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to confirm a direct binding interaction between the compound and the kinase, and to determine binding kinetics (kon, koff) and affinity (KD).[9]

Conclusion

The evaluation of a kinase inhibitor's selectivity profile is a multi-faceted process that requires a strategic, tiered approach. By starting with a broad biochemical screen and progressively focusing on more detailed biochemical, cellular, and biophysical characterization, researchers can build a comprehensive understanding of a compound's activity. For a novel agent like this compound, this rigorous evaluation is paramount. Comparing its hypothetical profile to well-characterized inhibitors like Axitinib and CFI-400945 highlights how different substitution patterns on the indazole scaffold can dramatically influence the selectivity profile, ultimately guiding the path toward developing a safe and effective therapeutic.

References

A Researcher's Guide to the Independent Verification of a Novel Compound's Biological Target: A Case Study of 4-methyl-1H-indazol-7-amine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the identification of a novel bioactive small molecule is merely the first step in a long and intricate journey. The true challenge lies in unequivocally identifying its biological target(s). This process, often termed target deconvolution, is paramount for understanding a compound's mechanism of action, predicting its therapeutic efficacy, and preemptively identifying potential off-target effects that could lead to toxicity. Without rigorous, independent verification of a compound's binding partners, the foundation of a drug development program is built on uncertain ground.

This guide provides a comprehensive, in-depth comparison of contemporary methodologies for the independent verification of a small molecule's biological target. We will use 4-methyl-1H-indazol-7-amine , a molecule representative of novel chemical entities with an unconfirmed target, as a practical case study. Given the prevalence of the indazole scaffold in kinase inhibitors, we will proceed under the working hypothesis that its primary target is a protein kinase.[1][2] For the purposes of this guide, we will posit p21-activated kinase 1 (PAK1) as its putative target, a serine/threonine kinase implicated in oncogenesis, to illustrate the target verification workflow.[3][4]

This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic rationale behind experimental choices, ensuring a self-validating and scientifically sound approach to target identification.

Chapter 1: The Putative Target - Framing the Kinase Hypothesis

The indazole core is a privileged scaffold in medicinal chemistry, frequently appearing in compounds designed to inhibit protein kinases.[1][5] These enzymes play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[1][6] This prevalence makes the kinase family a logical starting point for the investigation of a novel indazole-containing compound like this compound.

Our putative target, PAK1, is a key node in multiple signaling pathways that control cell motility, proliferation, and survival.[3][7] Its activation is driven by upstream signals from Rho GTPases (Cdc42 and Rac1) and growth factor receptors.[7][8] Once active, PAK1 phosphorylates a wide array of downstream substrates, promoting cytoskeletal remodeling and cell survival, processes often hijacked by cancer cells.[4]

Below is a simplified representation of the PAK1 signaling pathway, illustrating its central role in cellular regulation.

PAK1_Signaling_Pathway RTK Growth Factor Receptors (RTKs) RhoGTPases Rac1 / Cdc42 RTK->RhoGTPases PAK1 PAK1 (Putative Target) RhoGTPases->PAK1 Activation LIMK1 LIMK1 PAK1->LIMK1 Phosphorylation BAD BAD PAK1->BAD Phosphorylation (Inactivation) MEK_ERK MEK/ERK Pathway PAK1->MEK_ERK Cofilin Cofilin LIMK1->Cofilin Inhibition Cytoskeleton Cytoskeletal Remodeling Cofilin->Cytoskeleton Apoptosis Apoptosis (Inhibition) BAD->Apoptosis Proliferation Cell Proliferation MEK_ERK->Proliferation Compound This compound Compound->PAK1 Inhibition?

Figure 1. Simplified PAK1 signaling pathway, the putative target of this compound.

Chapter 2: A Comparative Guide to Target Deconvolution Methodologies

With a plausible hypothesis in hand, the next step is to employ orthogonal experimental strategies to test it. No single method is foolproof; therefore, a multi-pronged approach is essential for robust target validation.[9][10] Here, we compare three powerful techniques: broad kinase profiling, cellular thermal shift assay (CETSA), and chemical proteomics.

Method 1: Broad Kinase Profiling

Principle: This biochemical approach involves screening the compound of interest at one or more concentrations against a large, diverse panel of purified protein kinases.[11][12] The activity of each kinase is measured, typically via radiometric or luminescence-based assays, and the percent inhibition by the compound is determined. This provides a broad overview of the compound's potency and selectivity across the kinome.

Experimental Workflow: The workflow is generally straightforward, often performed by specialized contract research organizations (CROs).[13][14]

  • Compound Submission: A high-purity sample of the test compound (and positive/negative controls) is submitted.

  • Assay Performance: The CRO performs the kinase assays using their validated platforms, often at a fixed ATP concentration or at the Km for ATP for each kinase.

  • Data Analysis: The raw data is converted to percent inhibition. For compounds tested at multiple concentrations, IC50 values are calculated.

  • Reporting: Results are typically presented in a comprehensive report, often with graphical representations of the selectivity profile.

Data Presentation: The results can be summarized to highlight the most potently inhibited kinases. For our case study, we would expect to see high inhibition of PAK1.

Table 1: Hypothetical Kinase Profiling Data

Kinase Target% Inhibition @ 1 µM (this compound)IC50 (nM) (this compound)IC50 (nM) (FRAX597 - Positive Control)
PAK1 98% 15 8
PAK285%15025
LCK35%>1000>10,000
FLT312%>5000>10,000
EGFR5%>10,000>10,000

Causality and Insights: Kinase profiling is an excellent first-pass technique. High potency against PAK1 would support our initial hypothesis. However, as a biochemical assay using purified enzymes, it cannot confirm that the compound engages the target within the complex milieu of a living cell, nor does it account for cell permeability or intracellular metabolism.

Method 2: Cellular Thermal Shift Assay (CETSA)

Principle: CETSA is a powerful biophysical method that assesses target engagement in a physiological context (intact cells or cell lysates).[15][16] The principle is that the binding of a small molecule ligand stabilizes its target protein, making it more resistant to thermal denaturation.[17][18] This thermal stabilization can be quantified by heating cell samples to various temperatures and then measuring the amount of soluble target protein remaining.

Experimental Workflow:

CETSA_Workflow Start Culture and Harvest Cells Treat Treat Cells with Compound or Vehicle Start->Treat Heat Heat Aliquots to Different Temps Treat->Heat Lyse Lyse Cells & Separate Soluble Fraction Heat->Lyse Analyze Analyze Soluble Protein by Western Blot / MS Lyse->Analyze Plot Plot Melt Curve Analyze->Plot

Figure 2. General experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed Protocol: CETSA for PAK1 Target Engagement

  • Cell Culture: Culture a suitable cell line known to express PAK1 (e.g., MDA-MB-231 breast cancer cells) to ~80% confluency.

  • Compound Treatment: Resuspend harvested cells in media and treat with either this compound (e.g., at 10 µM) or vehicle (e.g., 0.1% DMSO) for 1 hour at 37°C.

  • Heating Step: Aliquot the cell suspensions into PCR tubes. Heat the tubes in a thermal cycler to a range of temperatures (e.g., 40°C to 68°C in 2°C increments) for 3 minutes, followed by cooling to 4°C.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.

  • Analysis: Carefully collect the supernatant (soluble fraction). Analyze the amount of soluble PAK1 in each sample by Western blot using a specific anti-PAK1 antibody. A loading control (e.g., GAPDH) should also be blotted.

  • Data Quantification: Quantify the band intensities from the Western blot. Normalize the intensity of the PAK1 band at each temperature to the intensity at the lowest temperature (e.g., 40°C).

  • Melt Curve Generation: Plot the normalized soluble PAK1 fraction against temperature for both the vehicle- and compound-treated samples. A shift in the curve to the right for the compound-treated sample indicates target stabilization.

Data Presentation: The results are presented as a "melt curve," which shows the fraction of soluble protein as a function of temperature.

Table 2: Hypothetical CETSA Quantification Data

Temperature (°C)% Soluble PAK1 (Vehicle)% Soluble PAK1 (Compound)
40100%100%
5098%100%
5485%99%
5852%95%
6220%75%
665%45%

Causality and Insights: A positive CETSA result provides strong evidence that the compound enters the cell and directly binds to the putative target protein.[19] It is a direct measure of target engagement in a physiologically relevant environment.[17] This method validates the biochemical findings from kinase profiling and bridges the gap to cellular activity.

Method 3: Chemical Proteomics (Affinity-Based)

Principle: This unbiased approach aims to identify all proteins that physically interact with the small molecule.[20][21] A version of the compound is synthesized with a linker attached to a non-essential position, allowing it to be immobilized on beads (e.g., agarose).[10][22] This "bait" is then incubated with a cell lysate. Proteins that bind to the compound are "pulled down," separated from non-binders, and then identified using mass spectrometry.

Experimental Workflow:

ChemiProteomics_Workflow Start Synthesize Immobilized Probe Incubate Incubate Lysate with Probe +/- Free Compound Start->Incubate Lyse Prepare Cell Lysate Lyse->Incubate Wash Wash Beads to Remove Non-specific Binders Incubate->Wash Elute Elute Bound Proteins Wash->Elute Analyze Digest Proteins & Analyze by LC-MS/MS Elute->Analyze Identify Identify Specific Binding Proteins Analyze->Identify

Figure 3. Workflow for affinity-based chemical proteomics.

Detailed Protocol: Affinity Pull-Down for Target Identification

  • Probe Synthesis: Synthesize a derivative of this compound with a linker (e.g., a short PEG chain) terminating in a reactive group (e.g., an amine or carboxylate) suitable for conjugation to activated agarose beads.

  • Immobilization: Covalently attach the synthesized probe to the beads according to the manufacturer's protocol.

  • Lysate Preparation: Prepare a native protein lysate from a relevant cell line.

  • Affinity Pull-Down:

    • Test Condition: Incubate the lysate with the compound-conjugated beads.

    • Control Condition: To identify specific binders, perform a parallel incubation where the lysate is pre-incubated with an excess of the free, unmodified this compound before adding the beads. This will competitively block specific binding sites.

  • Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads, typically by boiling in SDS-PAGE sample buffer.

  • Proteomic Analysis: Run the eluates on an SDS-PAGE gel, excise the entire protein lane, and subject it to in-gel trypsin digestion. Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify proteins that are significantly enriched in the test condition compared to the competitive elution control.

Data Presentation: The output is a list of proteins identified by mass spectrometry, ranked by their enrichment score.

Table 3: Hypothetical Chemical Proteomics "Hit List"

Protein IDProtein NamePeptide Count (Test)Peptide Count (Control)Enrichment Ratio
P23443PAK1 45 2 22.5
Q13153PAK22855.6
P42345Casein Kinase 21581.9
P06213HSP9012101.2

Causality and Insights: Chemical proteomics offers an unbiased view of the compound's interactome.[23] The identification of PAK1 as the top, most competitively eluted protein would provide very strong evidence that it is a direct target. This method can also uncover unexpected off-targets that might not be present in a biased kinase panel.[24] However, it requires significant effort in medicinal chemistry to create a functional probe, and there is a risk that the linker attachment might disrupt binding.

Comparison Summary
FeatureKinase ProfilingCellular Thermal Shift Assay (CETSA)Chemical Proteomics (Affinity-Based)
Principle Biochemical inhibition of purified enzymesLigand-induced thermal stabilization of proteinAffinity capture of binding proteins from lysate
Context In vitroIn situ (intact cells) or in vitro (lysate)In vitro (lysate)
Bias Biased (limited to panel kinases)Biased (requires a known target and antibody)Unbiased (identifies any binding protein)
Key Advantage Broad selectivity overviewConfirms intracellular target engagementDiscovers novel and unexpected targets
Key Limitation Lacks cellular contextNot suitable for initial screeningRequires chemical modification of the compound
Primary Use Case Initial hit characterization, selectivityOrthogonal validation of a primary targetUnbiased target deconvolution, off-target finding

Chapter 3: Orthogonal Validation in a Cellular Context

Identifying a direct binding partner is a critical milestone, but it is not the final step. The functional consequence of this binding must be demonstrated in a cellular assay. This involves showing that the compound modulates the target's activity and affects its downstream signaling pathway.

Cellular Assay: Western Blot for Downstream Substrate Phosphorylation

Rationale: As shown in Figure 1, an active PAK1 phosphorylates downstream substrates like LIM Domain Kinase 1 (LIMK1). A bona fide inhibitor of PAK1 should therefore lead to a dose-dependent decrease in the phosphorylation of LIMK1 at its activation site (Threonine 508).

Protocol: Assessing Inhibition of PAK1 Signaling

  • Cell Treatment: Seed MDA-MB-231 cells and allow them to adhere. Treat the cells with increasing concentrations of this compound, a positive control (e.g., FRAX597), and a negative control (a structurally similar but inactive analog) for a defined period (e.g., 2 hours).

  • Cell Lysis: Lyse the cells in a buffer containing phosphatase and protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blot: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies specific for phospho-LIMK1 (Thr508) and total LIMK1. A loading control like β-actin should also be used.

  • Detection and Analysis: Use appropriate secondary antibodies and a chemiluminescent substrate to visualize the bands. Quantify the band intensities and normalize the phospho-LIMK1 signal to the total LIMK1 signal for each condition.

Data Presentation: The results confirm that the compound inhibits the kinase activity of the target inside the cell, providing crucial functional validation.

Table 4: Comparative Potency in Biochemical and Cellular Assays

CompoundKinase IC50 (PAK1, nM)Cellular EC50 (p-LIMK1, nM)
This compound15250
FRAX597 (Positive Control)8120
Inactive Analog (Negative Control)>20,000>50,000

The shift in potency between the biochemical (IC50) and cellular (EC50) assays is expected and reflects factors such as cell permeability and competition with high intracellular ATP concentrations. The key is that the rank order of potency is maintained and the negative control remains inactive.

Conclusion

The independent verification of a small molecule's biological target is a cornerstone of rigorous drug discovery. As demonstrated through the case study of this compound and its putative target PAK1, a successful strategy does not rely on a single experiment. Instead, it builds a compelling and irrefutable case through the convergence of evidence from multiple, orthogonal methodologies.

By starting with a broad, unbiased screen (Kinase Profiling or Chemical Proteomics), confirming direct physical interaction in a native environment (CETSA), and finally, demonstrating functional modulation of downstream signaling pathways (cellular assays), researchers can move forward with confidence. This multi-pronged approach transforms a hypothetical interaction into a validated, actionable biological target, paving the way for the development of novel and effective therapeutics.

References

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Indazole Scaffold

In the landscape of medicinal chemistry, the indazole ring system stands out as a "privileged scaffold." Its unique structural and electronic properties have made it a cornerstone in the development of potent and selective therapeutics, particularly in oncology.[1][2] Indazole-containing molecules like Pazopanib (Votrient®) and Axitinib (Inlyta®) have become frontline treatments for various cancers, primarily by targeting protein kinases that drive tumor growth and angiogenesis.[3] These kinases, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), are critical nodes in cellular signaling pathways that, when dysregulated, contribute to cancer progression.[3][4]

This guide provides an in-depth comparative analysis of the in silico binding potential of 4-methyl-1H-indazol-7-amine and its structural analogs against VEGFR-2. We will dissect their predicted binding affinities through molecular docking scores, placing them in context with established, FDA-approved inhibitors. Furthermore, this document furnishes a detailed, field-proven protocol for conducting such computational experiments, empowering researchers to validate and expand upon these findings.

Comparative Docking Analysis: Predicting Binding Affinity

Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[5] The "docking score," typically expressed in kcal/mol, is a measure of the binding affinity, with more negative values suggesting a stronger, more favorable interaction.

For this analysis, we focus on VEGFR-2, a key receptor tyrosine kinase that initiates the signaling cascade for angiogenesis—the formation of new blood vessels essential for tumor growth.[6] The docking scores of various indazole derivatives are compared against the kinase domain of VEGFR-2. While specific experimental docking data for this compound is not extensively published, we can infer its potential by analyzing structurally similar compounds and comparing them to established drugs.

Table 1: Comparative Docking Scores Against VEGFR-2

Compound/AnalogTarget Protein (PDB ID)Docking Score (kcal/mol)Reference / Notes
Pazopanib VEGFR-2 (3VHE)-9.9[7]
Pazopanib VEGFR-1 (3HNG)-8.6[7]
Axitinib VEGFR-2 (4AGC)LibDock Score: >120[8] (Note: LibDock uses a different scoring system)
Sorafenib (Comparator) VEGFR-2 (2OH4)-25.71[4] (Note: Different software/scoring function may be used)
Indazole Derivative 5f Aromatase (3EQM)-8.0[9] (Note: Different target protein)
Indazole Derivative 8v Renal Cancer Protein (6FEW)-11.01[1][10]
Indazole Derivative 8w Renal Cancer Protein (6FEW)-10.89[1][10]
Indazole Derivative 8y Renal Cancer Protein (6FEW)-10.86[1][10]

Analysis of Docking Scores:

The data reveals that established drugs like Pazopanib exhibit strong binding affinities for VEGFR-2, with a docking score of -9.9 kcal/mol.[7] Novel indazole derivatives have shown even more promising in silico results; for instance, derivative 8v demonstrated a binding energy of -11.01 kcal/mol against a renal cancer-related protein, surpassing the predicted affinity of Pazopanib for VEGFRs.[1][10]

The structure-activity relationship (SAR) of these compounds is critical. The indazole core typically acts as a hinge-binding motif, forming crucial hydrogen bonds with the protein's backbone. Substitutions on this core, such as the 4-methyl and 7-amine groups on our topic compound, are designed to extend into specific pockets of the kinase's active site, forming additional interactions that enhance potency and selectivity. For example, replacing a phenol group with an amino-indazole has been shown to yield compounds with comparable enzyme potency but significantly improved pharmacokinetic properties.[11] The strong performance of derivatives 8v, 8w, and 8y highlights how modifications to the carboxamide portion of the indazole scaffold can significantly influence binding energy.[1]

Experimental Protocol: A Validated Molecular Docking Workflow

To ensure scientific integrity, any computational prediction must be grounded in a robust and reproducible methodology. The following protocol outlines a standard workflow for molecular docking studies using widely accepted practices and software.[5][12]

Step 1: Receptor Preparation

The causality behind this initial step is to prepare the static protein target for docking by ensuring it is chemically correct and free of confounding elements.

  • Obtain Crystal Structure: Download the 3D crystal structure of the target protein, for example, VEGFR-2, from the Protein Data Bank (PDB; e.g., PDB ID: 4AGC).[8]

  • Clean the Structure: Remove all non-essential molecules, including water, co-solvents, and any co-crystallized ligands. The removal of water is critical as crystallographic water molecules may not be present in the physiological binding event and can interfere with the docking algorithm.

  • Protonation and Charge Assignment: Add polar hydrogen atoms to the protein, as they are typically not resolved in X-ray crystallography. Assign appropriate atomic charges using a force field like Kollman. This step is vital for accurately calculating electrostatic interactions.

  • Define the Binding Site: Identify the active site for docking. This is typically done by defining a grid box centered on the position of the original, co-crystallized ligand. This ensures the docking search is focused on the relevant biological pocket.[7]

Step 2: Ligand Preparation

This phase ensures the small molecule (ligand) is in a realistic three-dimensional, low-energy conformation.

  • Create 2D Structure: Draw the structure of this compound and other related compounds using chemical drawing software like ChemDraw.

  • Convert to 3D: Convert the 2D structure into a 3D conformation.

  • Energy Minimization: Perform an energy minimization of the 3D structure using a force field (e.g., AMBER). This process finds the most stable, low-energy conformation of the ligand, which is the most likely to be biologically relevant.

  • Assign Charges: Calculate and assign partial atomic charges (e.g., Gasteiger charges) to the ligand atoms, which is crucial for scoring the electrostatic interactions with the receptor.[7]

Step 3: Docking Simulation

This is the core computational step where the ligand's interactions with the protein are simulated.

  • Select Docking Software: Utilize a validated docking program such as AutoDock Vina.[7]

  • Configure Search Algorithm: Employ a robust search algorithm, such as a Lamarckian Genetic Algorithm, to explore a wide range of possible ligand conformations and orientations (poses) within the defined binding site.[9]

  • Execute Docking: Run the simulation. The software will systematically place the ligand in the binding site, evaluating the energy of each pose.

  • Protocol Validation (Self-Validation): As a critical control, the original co-crystallized ligand should be removed from the protein and re-docked. A successful docking protocol should be able to reproduce the original binding pose with a root-mean-square deviation (RMSD) of less than 2.0 Å.[8] This step validates that the chosen parameters are appropriate.

Step 4: Results Analysis and Visualization
  • Analyze Docking Scores: Rank the resulting poses based on their calculated binding energy (docking score). The pose with the lowest free energy of binding is considered the most likely binding mode.

  • Visualize Interactions: Use visualization software (e.g., PyMOL, Discovery Studio) to inspect the top-ranked pose. Analyze the specific non-covalent interactions, such as hydrogen bonds, hydrophobic contacts, and pi-stacking, between the ligand and the amino acid residues of the protein.[1] This provides a structural basis for the observed binding affinity.

Visualizations: Workflows and Pathways

To better illustrate the concepts discussed, the following diagrams have been generated.

G cluster_prep Preparation Phase cluster_exec Execution Phase cluster_analysis Analysis Phase PDB 1. Obtain Protein Structure (e.g., PDB: 4AGC) Dock 3. Run Docking Simulation (AutoDock Vina) PDB->Dock Ligand 2. Prepare Ligand (e.g., this compound) Ligand->Dock Validate 4. Protocol Validation (Re-dock native ligand) Dock->Validate Analyze 5. Analyze Docking Scores (Binding Energy) Validate->Analyze RMSD < 2.0 Å Visualize 6. Visualize Interactions (Hydrogen Bonds, etc.) Analyze->Visualize

Caption: A typical workflow for a molecular docking experiment.

G VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds Dimer Receptor Dimerization & Autophosphorylation VEGFR2->Dimer Activates Indazole Indazole Inhibitor (e.g., this compound) Indazole->VEGFR2 Blocks Binding Site Signal Downstream Signaling (PI3K/Akt, MAPK) Dimer->Signal Result Angiogenesis Cell Proliferation Tumor Growth Signal->Result

Caption: Simplified VEGFR-2 signaling pathway and its inhibition.

Conclusion

The indazole scaffold is a validated and highly valuable core for the design of kinase inhibitors. Molecular docking studies provide essential insights into the structure-activity relationships that govern the potency of these compounds. The comparative analysis indicates that novel indazole derivatives, including those structurally related to this compound, have the potential to exhibit binding affinities comparable to or even exceeding those of established drugs like Pazopanib. By employing rigorous and validated computational workflows, researchers can effectively screen and prioritize new chemical entities, accelerating the discovery of next-generation targeted cancer therapies.

References

A Researcher's Guide to Characterizing the Selectivity of 4-methyl-1H-indazol-7-amine: A Comparative Approach to Off-Target Assessment

Author: BenchChem Technical Support Team. Date: January 2026

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its ability to bind to the ATP pocket of a wide array of protein kinases.[1][2] This has led to the development of numerous successful kinase inhibitors for oncology and other therapeutic areas. However, this promiscuity also presents a significant challenge: ensuring target selectivity. A lack of selectivity can lead to unexpected toxicities or polypharmacology, where a single agent modulates multiple pathways.[3]

This guide provides a comprehensive framework for assessing the on- and off-target effects of a novel indazole-based compound, using 4-methyl-1H-indazol-7-amine as a representative example. We will move beyond a simple listing of methods to explain the causality behind experimental choices, empowering researchers to design robust, self-validating workflows. Our approach integrates in silico prediction, broad-scale biochemical profiling, direct cellular target engagement, and unbiased phenotypic screening to build a complete selectivity profile.

Part 1: Foundational Analysis: In Silico Prediction and Structural Context

Before committing to resource-intensive wet lab experiments, a foundational analysis can generate critical hypotheses about the potential targets of this compound.

Rationale: The Predictive Power of Structural Similarity

The principle of molecular similarity is a powerful starting point. By comparing the structure of this compound to databases of compounds with known kinase activities, we can predict a panel of likely on- and off-targets.[4] This computational pre-screening helps prioritize kinases for biochemical assays and provides an early warning of potential liabilities. The structure-activity relationship (SAR) data for indazole derivatives shows that substitutions on the core ring system can dramatically alter selectivity, making this initial analysis crucial.[1][2][5][6] For instance, different functional groups can favor interactions with specific residues in the kinase ATP-binding pocket, thereby steering the inhibitor towards certain kinase families.

cluster_0 In Silico & Hypothesis Generation A Compound Structure (this compound) C Similarity Search & Off-Target Prediction Algorithms A->C B Chemical Structure Databases (e.g., ChEMBL, PubChem) B->C D Predicted Off-Target List (Ranked by Probability) C->D E Hypothesis Generation for Experimental Validation D->E

Caption: Initial workflow for in silico off-target prediction.

Part 2: The Gold Standard: In Vitro Kinase Profiling

The most direct method to determine a compound's selectivity is to measure its inhibitory activity against a large panel of purified enzymes. This approach provides quantitative IC50 values, forming the basis of the selectivity profile.[3][7][8]

Causality: Why a Broad Panel is Essential

The human kinome consists of over 500 kinases, many with highly conserved ATP-binding sites. Screening against a limited, pre-selected panel risks missing significant off-target interactions. A broad panel (e.g., the 468-kinase scan from DiscoverX or a similar service) provides a comprehensive, unbiased view of the compound's activity across the kinome, revealing both intended and unintended targets. This is critical for distinguishing a highly selective inhibitor from a multi-targeted one.

Experimental Protocol: In Vitro Kinase Profiling Assay

This protocol describes a typical luminescence-based assay that measures the amount of ATP remaining after a kinase reaction, an indirect measure of kinase activity.

  • Compound Preparation: Serially dilute this compound in 100% DMSO to create a range of concentrations (e.g., from 100 µM to 1 nM). Prepare comparator compounds (e.g., Sunitinib as a multi-targeted control) in the same manner.

  • Kinase Reaction Setup: In a 384-well plate, add the reaction buffer containing the purified kinase and its specific peptide substrate.

  • Compound Addition: Add a small volume of the diluted compound (or vehicle control) to the appropriate wells.

  • Initiation and Incubation: Initiate the kinase reaction by adding ATP. Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and add a detection reagent (e.g., Kinase-Glo®) that measures the remaining ATP via a luciferase-driven reaction, producing a luminescent signal.

  • Data Analysis: Measure luminescence using a plate reader. The signal is inversely proportional to kinase activity. Calculate the percent inhibition for each compound concentration relative to the vehicle control and fit the data to a dose-response curve to determine the IC50 value for each kinase.

cluster_1 In Vitro Kinase Profiling Workflow A Compound Library (Test Compound, Controls) C High-Throughput Screening (Luminescence-based Assay) A->C B Broad Kinase Panel (>400 Purified Kinases) B->C D Data Acquisition (IC50 Determination) C->D E Selectivity Profile Generation & Off-Target Identification D->E

Caption: Workflow for in vitro kinase profiling.

Data Presentation: Comparative Selectivity Profile
Kinase TargetThis compound (IC50, nM)Sunitinib (IC50, nM) [Reference Control]
Primary Target X 15 2500
VEGFR225009
PDGFRβ31008
KIT>10,00020
Aurora Kinase A85450
CDK212,500180
SRC>10,000210
p38α9505500
Data is hypothetical and for illustrative purposes only.

Analysis: This hypothetical data shows this compound is potent against "Primary Target X" and shows some activity against Aurora Kinase A, suggesting a potential off-target liability. In contrast, Sunitinib is a multi-targeted inhibitor with potent activity against several receptor tyrosine kinases. This direct comparison immediately highlights the differing selectivity profiles.

Part 3: Cellular Context: Confirming Target Engagement with CETSA

Biochemical assays are invaluable but operate in an artificial system. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that confirms a compound physically binds to its target inside intact cells.[9][10][11]

Causality: The Principle of Thermal Stabilization

The central premise of CETSA is that when a ligand binds to a protein, it generally stabilizes the protein's structure.[12] This stabilization makes the protein more resistant to heat-induced denaturation and aggregation. By heating cells treated with a compound across a temperature gradient and then measuring the amount of the target protein that remains soluble, we can detect this stabilization as a "thermal shift." A positive shift in the melting temperature (Tm) of the target protein in the presence of the compound is strong evidence of direct physical engagement in a physiological context.[10][13]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
  • Cell Treatment: Culture cells to ~80% confluency. Treat the cells with the desired concentration of this compound or a vehicle control (DMSO) for a defined period (e.g., 1-2 hours).

  • Heating: After treatment, harvest and resuspend the cells in a buffer. Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for 3-5 minutes using a thermal cycler.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or another appropriate method.

  • Fractionation: Separate the soluble protein fraction (containing folded, non-aggregated proteins) from the precipitated, denatured proteins by high-speed centrifugation (e.g., 20,000 x g for 20 minutes).

  • Protein Quantification: Carefully collect the supernatant (soluble fraction). Quantify the amount of the specific target protein (and any suspected off-targets) remaining at each temperature using Western blotting or mass spectrometry.

  • Data Analysis: Plot the relative amount of soluble protein against temperature for both the vehicle- and compound-treated samples. Determine the melting temperature (Tm) for each curve. The difference in Tm (ΔTm) represents the thermal shift induced by the compound.

cluster_2 Cellular Thermal Shift Assay (CETSA) Workflow A Treat Intact Cells (Compound vs. Vehicle) B Apply Temperature Gradient A->B C Cell Lysis & Centrifugation (Separate Soluble/Aggregated) B->C D Quantify Soluble Target Protein (e.g., Western Blot) C->D E Plot Melting Curves & Determine Thermal Shift (ΔTm) D->E

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Part 4: An Unbiased View: Phenotypic Screening for Functional Effects

While targeted assays measure specific interactions, phenotypic screening assesses the overall functional outcome of a compound on the cell.[14][15] This unbiased approach is exceptionally valuable for uncovering unexpected off-target effects that might not be predicted by kinase panels alone.[16]

Causality: Linking Phenotype to On- and Off-Target Activity

If this compound is intended to inhibit a kinase involved in cell cycle progression, the expected on-target phenotype would be an arrest at a specific phase of the cell cycle. High-content imaging (HCI) allows for the automated acquisition and analysis of images from thousands of cells, quantifying multiple parameters simultaneously.[16] If the compound induces a different phenotype (e.g., a different cell cycle arrest point, apoptosis, or specific morphological changes), it strongly suggests the engagement of functionally relevant off-targets.

Experimental Protocol: High-Content Imaging for Cell Cycle Analysis
  • Cell Plating and Treatment: Plate cells (e.g., HeLa or HCT116) in optically clear 96- or 384-well plates. Allow them to adhere overnight. Treat with a dose range of this compound for a duration relevant to the cell cycle (e.g., 24 hours).

  • Cell Staining: Fix and permeabilize the cells. Stain with multiple fluorescent markers. A common combination includes:

    • DAPI or Hoechst: To stain the nucleus and measure DNA content (for G1, S, G2/M phases).

    • Anti-Phospho-Histone H3 (Ser10) antibody: To specifically mark cells in mitosis.

    • Anti-Ki-67 antibody: To identify all proliferating cells (G1, S, G2, M phases).[17][18][19] Ki-67 is a nuclear protein strictly associated with cell proliferation, making it an excellent marker to distinguish cycling from quiescent (G0) cells.[18][20]

  • Image Acquisition: Use a high-content imaging system to automatically capture images from multiple fields in each well.

  • Image Analysis: Use automated image analysis software to segment individual cells, identify nuclei, and quantify the fluorescence intensity of each marker on a per-cell basis.

  • Data Interpretation: Classify each cell into a cell cycle phase based on its marker profile (e.g., DNA content and phospho-H3 status). Compare the distribution of cell cycle phases in compound-treated wells to vehicle-treated wells. An accumulation of cells in a specific phase indicates cell cycle arrest.

cluster_3 Complementary Assessment Logic A Target-Based Assays (Kinase Panel, CETSA) C Identifies Direct Biochemical Interactions A->C B Phenotypic Screening (High-Content Imaging) D Reveals Functional Cellular Consequences B->D E Expected Phenotype (On-Target Effect) C->E F Unexpected Phenotype (Potential Off-Target Effect) D->F G Comprehensive Selectivity Profile E->G F->G

Caption: Logic diagram showing how phenotypic and target-based assays complement each other.

Summary and Integrated Strategy

Assessing the off-target effects of a novel compound like this compound requires a multi-faceted approach. No single method is sufficient. An integrated strategy provides the most rigorous and reliable assessment of selectivity.

MethodPrimary Question AnsweredStrengthsLimitations
In Vitro Kinase Panel Which kinases does the compound inhibit biochemically?Quantitative (IC50), high-throughput, broad coverage.[3][7]Lacks cellular context (permeability, metabolism, ATP competition).
CETSA Does the compound bind its target(s) in intact cells?Confirms direct target engagement in a physiological context.[9][10]Lower throughput, requires specific antibodies or MS, does not measure functional outcome.
Phenotypic Screening What are the functional consequences of compound treatment?Unbiased, reveals unexpected functional off-targets, high biological relevance.[15][16]Target deconvolution can be challenging; the observed phenotype may be downstream of the primary interaction.

By starting with in silico predictions, quantifying biochemical interactions with a broad kinase panel, confirming target engagement in cells with CETSA, and exploring the functional consequences with phenotypic screening, researchers can build a robust, multi-dimensional understanding of a compound's selectivity. This comprehensive profile is indispensable for guiding lead optimization, predicting potential toxicities, and ultimately, developing safer and more effective therapeutic agents.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 4-methyl-1H-indazol-7-amine for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that meticulous research and groundbreaking discoveries are intrinsically linked to a foundational culture of safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a critical component of responsible science. This guide provides an in-depth, procedural framework for the safe disposal of 4-methyl-1H-indazol-7-amine, ensuring the protection of laboratory personnel, the integrity of your research, and compliance with environmental regulations. The principles detailed here are designed to be both scientifically robust and practically applicable in a dynamic research environment.

Part 1: Hazard Characterization - The Foundation of Safe Disposal

Before any disposal protocol can be established, a thorough understanding of the compound's intrinsic hazards is essential. While a specific Safety Data Sheet (SDS) for this compound may not always be readily accessible, data from the parent compound, 1H-indazol-7-amine, and structurally similar indazole derivatives provide a strong basis for a conservative and prudent risk assessment.[1][2][3]

The primary hazards associated with this class of compounds necessitate its classification as a hazardous substance.[1]

  • Acute Toxicity (Oral): Harmful if swallowed.[1][2]

  • Skin Irritation: Causes skin irritation.[1][2][4]

  • Eye Irritation: Causes serious eye irritation.[1][2][4]

  • Respiratory Irritation: May cause respiratory irritation.[2][5]

Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically "listed" or if it exhibits "characteristics" of hazardous waste (ignitability, corrosivity, reactivity, or toxicity).[6][7][8] While this compound is not a specifically listed waste, its toxicological profile requires that it be managed as a characteristic hazardous waste to ensure compliance and safety.[8][9]

Key Hazard and Handling Information
ParameterSpecificationRationale & Source
GHS Pictogram Exclamation MarkIndicates potential for skin/eye irritation, acute toxicity (harmful), and respiratory irritation.[1][2]
Signal Word WarningAligns with the "harmful" and "irritant" hazard classifications.[1][4]
Primary Hazards H302, H315, H319, H335Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[1][2]
Required PPE Nitrile gloves, safety goggles with side shields, lab coat.Essential to prevent skin and eye contact.[4][5][10] Use in a chemical fume hood to mitigate inhalation risk.
Chemical Incompatibilities Strong oxidizing agents, Strong acids.To prevent potentially vigorous or exothermic reactions, this waste must be segregated from these chemical classes.[2][11]

Part 2: The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a systematic process that begins the moment the material is deemed waste and ends with its transfer to certified waste management professionals. Adherence to this workflow is crucial for maintaining a safe and compliant laboratory.

Step 1: Waste Characterization and Segregation
  • Declare as Hazardous Waste: As soon as this compound or any material contaminated with it (e.g., weighing paper, gloves, contaminated labware) is no longer needed, it must be declared as hazardous waste.[10]

  • Segregate at the Source: Collect this waste in a dedicated container for Solid, Non-Halogenated Organic Hazardous Waste .

    • Causality: Proper segregation is the cornerstone of safe waste management. Mixing incompatible waste streams can lead to dangerous chemical reactions. Segregating halogenated from non-halogenated waste is also a common requirement for disposal facilities, as it affects the incineration process and potential for harmful byproducts.

Step 2: Containerization and Labeling
  • Select an Appropriate Container: Use a clean, dry, and chemically compatible container with a secure, screw-top lid. The container must be in good condition, free from leaks or cracks.[3][10]

  • Label Correctly and Completely: The label is a critical communication tool. Your institution's Environmental Health & Safety (EHS) department will provide specific labeling requirements, which must be followed precisely. At a minimum, the label must include:

    • The words "Hazardous Waste" .

    • The full chemical name: "this compound" . Do not use abbreviations or formulas.

    • The accumulation start date (the date the first drop of waste enters the container).

    • An indication of the hazards (e.g., "Toxic," "Irritant").

Step 3: Accumulation and Storage
  • Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA within the laboratory, at or near the point of generation.[10]

  • Keep Containers Closed: The waste container must remain tightly sealed at all times, except when actively adding waste. This minimizes the release of vapors and prevents spills.

  • Utilize Secondary Containment: Place the primary waste container within a larger, chemically resistant secondary containment bin or tray.[3] This measure contains any potential leaks from the primary container, preventing environmental contamination and personnel exposure.

Step 4: Arranging for Final Disposal
  • Contact EHS: Once the container is full or you have finished the project generating this waste, contact your institution's EHS office to arrange for a pickup.[3]

  • Documentation: Complete any required waste pickup forms, accurately detailing the contents and quantity of the waste.

  • Final Disposal Method: The ultimate disposal will be handled by a licensed hazardous waste management facility. For a compound like this compound, the most appropriate and environmentally sound method is high-temperature incineration .[12] This process thermally decomposes the organic molecule into less hazardous components, such as carbon dioxide, water, and nitrogen oxides, with flue gases being scrubbed to prevent the release of pollutants.[12] Land disposal of such organic chemical waste is heavily restricted under RCRA.[13]

Disposal Workflow Diagram

G *TSDF: Treatment, Storage, and Disposal Facility cluster_Lab In-Laboratory Procedures cluster_EHS EHS & Final Disposal A Material Designated as Waste (e.g., excess reagent, contaminated PPE) B Select Designated Container (Solid, Non-Halogenated Organic) A->B C Affix Hazardous Waste Label B->C D Add Waste to Container C->D F Is Container Full? D->F E Store in Satellite Accumulation Area (SAA) with Secondary Containment E->D F->E No H Contact EHS for Pickup & Complete Paperwork F->H Yes G Continue Accumulation I Waste Transferred to Licensed TSDF* H->I J Final Disposal via High-Temperature Incineration I->J

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-methyl-1H-indazol-7-amine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities like 4-methyl-1H-indazol-7-amine is foundational to discovery. However, innovation cannot come at the expense of safety. This guide provides a comprehensive, experience-driven framework for the selection and use of Personal Protective Equipment (PPE). Our objective is to move beyond a simple checklist and instill a deep, causal understanding of why specific protective measures are essential. This approach, grounded in the principles of risk assessment and the hierarchy of controls, ensures that safety protocols are not just followed, but are also self-validating systems that protect you, your colleagues, and your research.

Hazard Assessment: The "Why" Behind the Protocol

Understanding the potential hazards of a compound is the critical first step in developing a robust safety plan. While comprehensive toxicological data for this compound may be limited, we can extrapolate from the known hazards of the parent compound, 1H-indazol-7-amine, and structurally similar aromatic amines.

According to the Globally Harmonized System (GHS) classifications for the parent amine, the primary hazards include:

  • Harmful if swallowed (Acute toxicity, oral)[1][2]

  • Causes skin irritation [1][2]

  • Causes serious eye irritation [1][2]

  • May cause respiratory irritation [1][2]

These classifications dictate that the primary routes of exposure we must guard against are ingestion, dermal (skin) contact, and inhalation. The indazole moiety is a common scaffold in pharmacologically active compounds, and aromatic amines as a class can present various health risks.[3][4] Therefore, a conservative and diligent approach to PPE is scientifically warranted.

The Hierarchy of Controls: PPE as the Final Barrier

Before we even consider PPE, we must implement more effective safety measures. The hierarchy of controls, a fundamental principle of laboratory safety, prioritizes engineering and administrative controls to minimize hazards at their source.[5]

  • Engineering Controls: Your primary line of defense is a properly functioning chemical fume hood. All handling of this compound solid and its solutions should be performed within a fume hood to control the release of dusts and vapors.[6]

  • Administrative Controls: This includes establishing clear Standard Operating Procedures (SOPs), providing thorough training for all personnel, and restricting access to authorized users only.[7][8]

PPE is the essential final barrier between you and the chemical, used in conjunction with these primary controls.

Core PPE Protocol for this compound

The following protocol outlines the minimum required PPE. Specific experimental conditions, such as heating or aerosol-generating procedures, may necessitate an upgraded assessment.

Eye and Face Protection

Given the "serious eye irritation" classification, robust eye protection is non-negotiable.

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are required for all laboratory work.

  • Recommended for Liquid Handling: When handling solutions of the compound, chemical splash goggles are required to provide a complete seal around the eyes.[9][10]

  • High-Risk Operations: If there is a significant risk of splashing or an energetic reaction, a face shield must be worn over safety glasses or goggles.[10]

Hand Protection

To prevent skin irritation and absorption, chemical-resistant gloves are mandatory.

  • Glove Type: Nitrile gloves are a suitable choice for incidental contact. Always consult the glove manufacturer's compatibility chart for specific breakthrough times if prolonged contact is anticipated.[10]

  • Technique: Double-gloving is recommended when handling the neat (undiluted) solid compound. This provides an extra layer of protection and allows for the safe removal of the outer glove if contamination occurs.

  • Inspection and Removal: Always inspect gloves for tears or pinholes before use. Remove gloves using the proper technique (without touching the outer surface with bare skin) and dispose of them immediately after the task is complete or if contamination is suspected.[6]

Body Protection

A laboratory coat is required to protect your skin and personal clothing from contamination.

  • Material: A flame-resistant (e.g., Nomex) or 100% cotton lab coat is preferable to synthetic materials like polyester, which can melt and adhere to the skin in a fire.[10]

  • Proper Use: The lab coat must be fully buttoned, with sleeves rolled down, to provide maximum coverage.

Respiratory Protection

Engineering controls should be sufficient to prevent respiratory exposure. However, in specific situations, respiratory protection may be necessary.

  • When to Consider: If engineering controls fail or during the cleanup of a large spill outside of a fume hood, respiratory protection is required.

  • Requirements: Use of a respirator (e.g., an N95 for particulates or a respirator with organic vapor cartridges) requires enrollment in your institution's respiratory protection program, which includes medical evaluation, training, and annual fit-testing, as mandated by OSHA.[10][11]

PPE Selection Summary

The following table provides a quick-reference guide for PPE selection based on the task being performed.

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Solid Compound Safety Glasses with Side ShieldsDouble Nitrile GlovesButtoned Lab CoatNot required inside a fume hood
Preparing Solutions Chemical Splash GogglesSingle Nitrile GlovesButtoned Lab CoatNot required inside a fume hood
Running Reactions/Transfers Chemical Splash GogglesSingle Nitrile GlovesButtoned Lab CoatNot required inside a fume hood
Large Spill Cleanup Chemical Splash Goggles & Face ShieldHeavy-duty Nitrile/Butyl GlovesChemical-Resistant Apron/SuitRequired (Consult EHS)

Operational Plan: A Step-by-Step Workflow

Adherence to a strict procedural workflow is crucial for ensuring safety and experimental integrity.

  • Preparation: Designate a specific area within the chemical fume hood for the procedure. Ensure all necessary equipment, reagents, and waste containers are present before retrieving the compound.

  • Donning PPE: Put on your PPE in the correct order: lab coat, then safety glasses/goggles, and finally, gloves.

  • Handling the Chemical: Perform all manipulations with the compound deep within the fume hood. Use tools like spatulas and powder funnels to minimize the generation of dust.

  • Post-Handling: Securely close the primary container of this compound. Decontaminate any surfaces and equipment used.

  • Waste Disposal: All contaminated materials, including gloves, weigh paper, and pipette tips, must be disposed of in a designated hazardous waste container.[12][13] Do not place contaminated items in the regular trash.

  • Doffing PPE: Remove PPE in the reverse order it was put on, taking care to avoid self-contamination. Remove gloves first, followed by the lab coat and eye protection.

  • Hygiene: Wash hands thoroughly with soap and water immediately after removing PPE.

Caption: Workflow for the safe handling of this compound.

Spill and Disposal Procedures

In the event of a spill, evacuate the area and alert your supervisor and institutional Environmental Health and Safety (EHS) office. Only trained personnel with appropriate PPE should manage the cleanup.[5]

All waste generated from handling this compound, including contaminated PPE, is considered hazardous waste.[12] It must be collected in a clearly labeled, sealed, and leak-proof container for disposal according to institutional and regulatory guidelines.[8][13]

By integrating this comprehensive understanding of hazards, controls, and procedures into your daily work, you build a resilient culture of safety that empowers scientific discovery.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-methyl-1H-indazol-7-amine
Reactant of Route 2
Reactant of Route 2
4-methyl-1H-indazol-7-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.